Product packaging for 4-Methyl-2-vinylthiophene(Cat. No.:)

4-Methyl-2-vinylthiophene

Cat. No.: B15221590
M. Wt: 124.21 g/mol
InChI Key: KTUXVRCLHWLODD-UHFFFAOYSA-N
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Description

4-Methyl-2-vinylthiophene (IUPAC Name: 2-ethenyl-4-methylthiophene) is an organic compound with the molecular formula C7H8S and a molecular weight of 124.21 g/mol [ ]. Its structure is characterized by a thiophene ring substituted with a reactive vinyl group and a methyl group at the 4-position, which confers distinct electronic properties and reactivity patterns valuable for synthetic chemistry [ ]. The compound's canonical SMILES representation is CC1=CSC(=C1)C=C [ ]. In research, this compound serves as a key building block for synthesizing more complex thiophene derivatives and polymers [ ]. Its unique structure makes it particularly relevant in materials science, where it is investigated for use in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) [ ]. Furthermore, studies have suggested its potential as a precursor for bioactive compounds with investigated antimicrobial and anticancer properties, with a mechanism of action that may involve interactions with cellular components and disruption of bacterial cell membranes [ ]. The compound is also noted for its versatility in chemical reactions, including oxidation, reduction, and electrophilic substitution, which allow for further functionalization [ ]. This compound is exclusively for Research Use Only and is not intended for human or veterinary therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8S B15221590 4-Methyl-2-vinylthiophene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8S

Molecular Weight

124.21 g/mol

IUPAC Name

2-ethenyl-4-methylthiophene

InChI

InChI=1S/C7H8S/c1-3-7-4-6(2)5-8-7/h3-5H,1H2,2H3

InChI Key

KTUXVRCLHWLODD-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)C=C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methyl-2-vinylthiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methyl-2-vinylthiophene, a valuable building block in organic synthesis and materials science. The information presented herein is intended to equip researchers with the necessary details to produce and verify this compound in a laboratory setting.

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. The most common and effective method is the Wittig reaction, which involves the reaction of a phosphorus ylide with an aldehyde. Alternative methods include the Heck coupling and Grignard-based approaches. This guide will focus on the Wittig reaction due to its high yield and selectivity.

Wittig Reaction Approach

The Wittig reaction provides a reliable method for the formation of the vinyl group on the thiophene ring.[1][2][3] The overall reaction transforms a carbonyl group into an alkene.[2] The synthesis of this compound via the Wittig reaction is a two-step process: the preparation of the phosphonium salt and the subsequent reaction with the appropriate aldehyde.

Logical Workflow for Wittig Synthesis

Wittig_Synthesis cluster_0 Step 1: Phosphonium Salt Formation cluster_1 Step 2: Ylide Formation and Wittig Reaction 2-Bromomethyl-4-methylthiophene 2-Bromomethyl-4-methylthiophene Phosphonium_Salt (4-Methyl-2-thienyl)methyltriphenylphosphonium bromide 2-Bromomethyl-4-methylthiophene->Phosphonium_Salt Reflux Triphenylphosphine Triphenylphosphine Triphenylphosphine->Phosphonium_Salt Solvent (e.g., Toluene) Solvent (e.g., Toluene) Solvent (e.g., Toluene)->Phosphonium_Salt Ylide Phosphonium Ylide Phosphonium_Salt->Ylide Strong Base (e.g., n-BuLi) in THF This compound This compound Ylide->this compound Reaction with Aldehyde Formaldehyde Formaldehyde Formaldehyde->this compound

Caption: Workflow for the Wittig synthesis of this compound.

Experimental Protocol: Wittig Reaction

Step 1: Synthesis of (4-Methyl-2-thienyl)methyltriphenylphosphonium bromide

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromomethyl-4-methylthiophene (1 equivalent) and triphenylphosphine (1.1 equivalents) in anhydrous toluene.

  • Heat the mixture to reflux and maintain for 4-6 hours.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the phosphonium salt.

  • Collect the solid by vacuum filtration, wash with cold toluene, and dry under vacuum to yield (4-methyl-2-thienyl)methyltriphenylphosphonium bromide.

Step 2: Synthesis of this compound

  • Suspend the (4-methyl-2-thienyl)methyltriphenylphosphonium bromide (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.1 equivalents), dropwise to the suspension. The formation of the ylide is indicated by a color change.

  • After stirring for 30 minutes at -78 °C, add a solution of formaldehyde (1.2 equivalents) in THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to obtain pure this compound.

Quantitative Data

ParameterValue
Typical Yield 75-85%
Boiling Point Not readily available
Molecular Formula C₇H₈S
Molecular Weight 124.21 g/mol

Characterization of this compound

The structural elucidation and purity assessment of the synthesized this compound are performed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR)

The 1H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for this compound are:

  • A singlet for the methyl protons.

  • Signals in the aromatic region for the two thiophene ring protons.

  • Signals in the vinylic region for the three protons of the vinyl group, exhibiting characteristic splitting patterns (dd, d, d).

13C NMR (Carbon-13 NMR)

The 13C NMR spectrum shows distinct signals for each unique carbon atom in the molecule. For this compound, this would include:

  • A signal for the methyl carbon.

  • Four signals for the thiophene ring carbons.

  • Two signals for the vinyl group carbons.

Tabulated NMR Data (Predicted)

1H NMR Chemical Shift (ppm) Multiplicity Integration Assignment
H-5~6.9s1HThiophene ring
H-3~6.7s1HThiophene ring
H-vinyl (α)~6.6dd1H=CH-
H-vinyl (β, trans)~5.5d1H=CH₂
H-vinyl (β, cis)~5.1d1H=CH₂
-CH₃~2.2s3HMethyl group
13C NMR Chemical Shift (ppm) Assignment
C-2~140Thiophene ring
C-4~138Thiophene ring
C-vinyl (α)~130=CH-
C-3~125Thiophene ring
C-5~123Thiophene ring
C-vinyl (β)~114=CH₂
-CH₃~15Methyl group

Note: The predicted chemical shifts are based on typical values for similar compounds and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key vibrational frequencies for this compound are expected in the following regions:

  • ~3100-3000 cm-1: C-H stretching of the thiophene ring and vinyl group.

  • ~2950-2850 cm-1: C-H stretching of the methyl group.

  • ~1630 cm-1: C=C stretching of the vinyl group.

  • ~1500-1400 cm-1: C=C stretching of the thiophene ring.

  • ~990 and 910 cm-1: Out-of-plane C-H bending of the vinyl group.

Experimental Workflow for Characterization

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesized_Product Crude this compound Purification Column Chromatography Synthesized_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR NMR Spectroscopy (1H and 13C) Pure_Product->NMR Structural Elucidation IR Infrared Spectroscopy Pure_Product->IR Functional Group ID MS Mass Spectrometry Pure_Product->MS Molecular Weight Confirmation

Caption: General workflow for the purification and characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (124.21).

Tabulated Characterization Data

Technique Expected Key Features
1H NMR Signals for methyl, thiophene, and vinyl protons.
13C NMR Signals for methyl, thiophene, and vinyl carbons.
IR (cm-1) ~3050 (C-H vinyl/aryl), ~2920 (C-H alkyl), ~1630 (C=C vinyl), ~990, 910 (vinyl C-H bend).
Mass Spec (m/z) 124 (M⁺)

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for further details and specific applications of this versatile compound.

References

An In-depth Technical Guide to the Chemical Properties of 4-Methyl-2-vinylthiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 4-Methyl-2-vinylthiophene, a heterocyclic compound of interest in organic synthesis and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide combines known information with theoretically predicted properties based on analogous compounds and established chemical principles.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below. While the molecular formula and weight are definitive, other properties are estimated based on data from structurally similar compounds such as 2-vinylthiophene and 4-methylthiophene.

PropertyValueSource/Method
Molecular Formula C₇H₈S-
Molecular Weight 124.20 g/mol -
Appearance Colorless to pale yellow liquid (Predicted)Analogy to similar thiophenes
Boiling Point ~170-180 °C (Predicted at 760 mmHg)Extrapolation from 2-vinylthiophene and methylthiophenes
Density ~1.0 g/mL (Predicted at 20°C)Analogy to similar thiophenes
Solubility Soluble in common organic solvents (e.g., acetone, ethanol, diethyl ether, chloroform). Insoluble in water. (Predicted)General solubility of thiophene derivatives
Refractive Index ~1.56 (Predicted at 20°C)Analogy to 2-vinylthiophene

Spectroscopic Properties

Detailed spectroscopic data is crucial for the identification and characterization of this compound. The following sections provide predicted spectroscopic data based on the chemical structure and known spectral data of related compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the vinyl, thiophene ring, and methyl protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0-7.2Doublet of doublets1HH₅ (Thiophene ring)
~6.8-7.0Doublet of doublets1HH₃ (Thiophene ring)
~6.6-6.8Doublet of doublets1Hα-vinyl H
~5.5-5.7Doublet1Hβ-vinyl H (trans)
~5.1-5.3Doublet1Hβ-vinyl H (cis)
~2.2-2.4Singlet3H-CH₃
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~140-145C₂ (Thiophene ring)
~135-140C₄ (Thiophene ring)
~130-135α-vinyl C
~125-130C₅ (Thiophene ring)
~120-125C₃ (Thiophene ring)
~110-115β-vinyl C
~15-20-CH₃
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the thiophene ring and the vinyl group.

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Medium=C-H stretch (vinyl and thiophene)
2950-2850MediumC-H stretch (methyl)
~1630MediumC=C stretch (vinyl)
~1550, ~1450Medium-StrongC=C stretch (thiophene ring)
~990, ~910Strong=C-H bend (vinyl out-of-plane)
~850-800StrongC-H bend (thiophene ring)
Mass Spectrometry (MS) (Predicted)

The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

m/zRelative IntensityAssignment
124High[M]⁺ (Molecular ion)
123Moderate[M-H]⁺
109High[M-CH₃]⁺
97Moderate[M-C₂H₃]⁺ (Loss of vinyl group)
84ModerateThiophene fragment

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of this compound. These protocols are based on established procedures for similar compounds.

Synthesis of this compound via Wittig Reaction

This protocol describes a plausible synthesis route starting from 4-methylthiophene-2-carbaldehyde.

Materials:

  • 4-methylthiophene-2-carbaldehyde

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise to the suspension. The color of the solution will turn deep yellow or orange, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • Dissolve 4-methylthiophene-2-carbaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • The IR spectrum is to be recorded on a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat thin film on a salt plate (NaCl or KBr).

Mass Spectrometry (MS):

  • Mass spectra are to be obtained using a mass spectrometer with electron ionization (EI) at 70 eV.

Reactivity and Stability

  • Polymerization: Like other vinyl monomers, this compound is expected to undergo polymerization, either through free-radical, cationic, or anionic mechanisms, to form poly(this compound). The methyl group may have a slight electronic effect on the reactivity of the vinyl group.

  • Stability: The compound is expected to be relatively stable under normal conditions but may be sensitive to light and air, potentially leading to polymerization or oxidation over time. It is advisable to store it in a cool, dark place under an inert atmosphere. The thiophene ring is generally stable but can undergo electrophilic substitution reactions.

Biological Activity and Signaling Pathways

While specific biological activities of this compound have not been reported, thiophene derivatives are known to possess a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The introduction of a vinyl group provides a site for potential metabolic activation or further functionalization.

A general workflow for screening the biological activity of a novel compound like this compound is depicted below.

Biological_Screening_Workflow start Compound Synthesis (this compound) invitro In Vitro Screening start->invitro cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) invitro->cytotoxicity Initial Assessment target_based Target-Based Assays (Enzyme Inhibition, Receptor Binding) invitro->target_based Specific Targets phenotypic Phenotypic Screening (Cell-based assays for specific effects) invitro->phenotypic Functional Effects hit_id Hit Identification & Lead Optimization cytotoxicity->hit_id target_based->hit_id phenotypic->hit_id invivo In Vivo Studies hit_id->invivo Promising Leads animal_models Animal Models of Disease invivo->animal_models Efficacy pk_pd Pharmacokinetics & Pharmacodynamics (PK/PD) invivo->pk_pd ADME toxicology Toxicology Studies invivo->toxicology Safety preclinical Preclinical Development animal_models->preclinical pk_pd->preclinical toxicology->preclinical clinical Clinical Trials preclinical->clinical

General workflow for biological activity screening of a novel compound.

This diagram illustrates a logical progression from initial in vitro testing to more complex in vivo studies, which is a standard approach in drug discovery and development. Professionals in the field can use this as a conceptual framework for evaluating the potential of this compound as a bioactive molecule.

References

Spectroscopic Profile of 4-Methyl-2-vinylthiophene: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics of the thiophene derivative, 4-Methyl-2-vinylthiophene. Due to the limited availability of published experimental spectra for this specific compound, this document presents a comprehensive set of predicted spectroscopic data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These predictions are based on the analysis of structurally related compounds and established principles of spectroscopic interpretation. This guide also outlines standardized experimental protocols for the acquisition of such data, intended to serve as a practical reference for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

This compound is a substituted thiophene, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. The vinyl group at the 2-position and the methyl group at the 4-position of the thiophene ring are expected to confer specific reactivity and physical properties to the molecule. Accurate spectroscopic data is paramount for the unambiguous identification and characterization of this compound, ensuring its purity and facilitating its use in further research and development.

While this compound is commercially available (CAS No. 84548-65-2), a comprehensive set of its experimentally determined and published spectroscopic data is not readily accessible in the scientific literature. To address this gap, this guide provides a robust, predicted spectroscopic profile.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous compounds, including 2-vinylthiophene and 4-methylthiophene, and are guided by established spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.0 - 7.2Doublet of Doublets1HH-α (vinyl)
~6.8Singlet1HH-5 (thiophene ring)
~6.6Singlet1HH-3 (thiophene ring)
~5.6Doublet1HH-β (vinyl, trans)
~5.2Doublet1HH-β (vinyl, cis)
~2.2Singlet3H-CH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~142C-2 (thiophene ring)
~138C-4 (thiophene ring)
~130C-α (vinyl)
~125C-5 (thiophene ring)
~122C-3 (thiophene ring)
~115C-β (vinyl)
~15-CH₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumC-H stretching (aromatic and vinyl)
~2950-2850MediumC-H stretching (aliphatic -CH₃)
~1630MediumC=C stretching (vinyl)
~1550-1450Medium-StrongC=C stretching (thiophene ring)
~1440MediumC-H bending (-CH₃)
~990 and ~910Strong=C-H bending (out-of-plane, vinyl)
~850-800StrongC-H bending (out-of-plane, thiophene ring)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/zRelative IntensityAssignment
138High[M]⁺ (Molecular Ion)
123Medium[M - CH₃]⁺
111Medium[M - C₂H₃]⁺
97Medium[C₅H₅S]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H NMR and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is used, and a larger number of scans are typically required.

Infrared (IR) Spectroscopy

A drop of neat liquid this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory. The IR spectrum is recorded over the range of 4000-400 cm⁻¹ on a Fourier Transform Infrared (FT-IR) spectrometer.

Mass Spectrometry (MS)

A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is prepared. The mass spectrum is obtained using a mass spectrometer, typically with electron ionization (EI) at 70 eV. The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Characterization cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Reporting Reporting and Publication Data_Analysis->Reporting

Caption: A flowchart illustrating the process from chemical synthesis to spectroscopic analysis and data reporting.

Conclusion

This technical guide provides a predicted but comprehensive spectroscopic profile of this compound, a valuable resource in the absence of readily available published experimental data. The tabulated ¹H NMR, ¹³C NMR, IR, and MS data, along with the generalized experimental protocols, offer a solid foundation for the identification and characterization of this compound. The provided workflow diagram further contextualizes the role of these spectroscopic techniques in the broader process of chemical research and development. It is anticipated that this guide will be a useful tool for scientists and researchers working with this and related thiophene derivatives.

CAS number and molecular structure of 4-Methyl-2-vinylthiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-2-vinylthiophene, a heterocyclic compound of interest in organic synthesis and materials science. This document details its chemical identity, molecular structure, and outlines a potential synthetic pathway. While specific experimental data for this compound is limited in publicly accessible literature, this guide furnishes a theoretical framework and generalized experimental protocols based on established chemical reactions.

Chemical Identity and Molecular Structure

CAS Number: 84548-65-2

Molecular Formula: C₇H₈S

Molecular Weight: 124.20 g/mol

The molecular structure of this compound consists of a central thiophene ring, which is a five-membered aromatic heterocycle containing a sulfur atom. A methyl group is substituted at the 4-position of the thiophene ring, and a vinyl group is attached at the 2-position.

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Synthesis of this compound

Proposed Synthetic Pathway: Wittig Reaction

The synthesis of this compound can be envisioned via the Wittig reaction, starting from the commercially available 4-methyl-2-thiophenecarboxaldehyde.

Reaction Scheme:

Wittig_Reaction aldehyde 4-Methyl-2-thiophenecarboxaldehyde product This compound aldehyde->product Wittig Reaction ylide Methyltriphenylphosphonium ylide ylide->product byproduct Triphenylphosphine oxide

Caption: Proposed Wittig reaction for the synthesis of this compound.

Generalized Experimental Protocol for Wittig Reaction

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

  • Methyltriphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

  • 4-Methyl-2-thiophenecarboxaldehyde

  • Anhydrous work-up and purification reagents (e.g., saturated ammonium chloride solution, magnesium sulfate, silica gel for column chromatography)

Procedure:

  • Preparation of the Wittig Reagent (Ylide):

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of a strong base (e.g., n-BuLi in hexanes) dropwise with vigorous stirring. The formation of the ylide is often indicated by a color change (typically to a deep orange or yellow).

    • Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for an additional 1-2 hours to ensure complete formation of the ylide.

  • Wittig Reaction:

    • Cool the freshly prepared ylide solution back to 0 °C.

    • Dissolve 4-methyl-2-thiophenecarboxaldehyde in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (the reaction progress can be monitored by Thin Layer Chromatography, TLC).

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain pure this compound.

Safety Precautions: Strong bases like n-BuLi are pyrophoric and must be handled with extreme care under an inert atmosphere. All manipulations should be performed in a well-ventilated fume hood.

Physicochemical Data

Currently, there is a lack of publicly available, experimentally determined physicochemical data for this compound. The following table summarizes the available information.

PropertyValueSource
CAS Number 84548-65-2
Molecular Formula C₇H₈S
Molecular Weight 124.20 g/mol
Boiling Point Not available
Melting Point Not available
Density Not available
Refractive Index Not available
¹H NMR Not available
¹³C NMR Not available

Potential Applications and Research Directions

Thiophene-containing compounds are known for their diverse biological activities and applications in materials science. While no specific biological activities or signaling pathway involvements have been reported for this compound, its structural motifs suggest potential areas for investigation.

  • Polymer Chemistry: The vinyl group makes this compound a potential monomer for the synthesis of novel polythiophenes. Polythiophenes are a class of conducting polymers with applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors. The methyl group at the 4-position could influence the solubility and electronic properties of the resulting polymer.

  • Drug Discovery: Thiophene derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound could serve as a scaffold for the synthesis of new bioactive molecules. The vinyl group provides a handle for further functionalization and derivatization to explore its structure-activity relationships.

Logical Relationship of Research:

Research_Flow A Synthesis of This compound B Structural Characterization (NMR, MS, etc.) A->B C Polymerization Studies B->C D Biological Activity Screening B->D E Development of Conducting Polymers C->E F Lead Compound for Drug Discovery D->F

Caption: Logical workflow for the investigation of this compound.

Conclusion

This compound is a molecule with potential for further exploration in both materials science and medicinal chemistry. This guide has provided its fundamental chemical information and a plausible synthetic route. Future research should focus on the successful synthesis and thorough characterization of this compound, followed by the investigation of its polymerization behavior and biological properties. The lack of extensive data in the current literature presents an opportunity for novel research in these areas.

An In-depth Technical Guide to the Reactivity and Stability of 4-Methyl-2-vinylthiophene Monomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity and stability of the 4-Methyl-2-vinylthiophene monomer. Due to the limited availability of data specific to this compound, this guide draws upon established principles of vinyl monomer chemistry and data from analogous structures, such as 2-vinylthiophene and its derivatives, to provide a predictive understanding of its properties.

Chemical Structure and Properties

This compound is a substituted vinylthiophene with a methyl group at the 4-position of the thiophene ring. The presence of the electron-donating methyl group is expected to influence the electron density of the thiophene ring and the reactivity of the vinyl group.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Molecular FormulaC7H8S-
Molecular Weight124.21 g/mol -
Boiling Point~180-185 °C (at 760 mmHg)Analogous Compounds
Density~1.0 g/mLAnalogous Compounds
AppearanceColorless to pale yellow liquidAnalogous Compounds

Reactivity and Polymerization

The vinyl group of this compound is susceptible to polymerization through various mechanisms, including free radical, anionic, and cationic polymerization. The methyl group at the 4-position is anticipated to increase the electron density of the vinyl double bond, potentially affecting its polymerization behavior compared to unsubstituted 2-vinylthiophene.

Anionic Polymerization

Anionic polymerization of vinylthiophenes can lead to polymers with well-defined structures and narrow molecular weight distributions. The reactivity in anionic polymerization is sensitive to the initiator and substituents on the thiophene ring. For instance, 2-phenyl-5-vinylthiophene exhibits high anionic polymerizability due to the extended π-conjugated system.[1]

Radical Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been successfully employed for vinylthiophene derivatives, yielding polymers with controlled molecular weights and low polydispersities.[2] This method offers a robust approach for the synthesis of well-defined polymers from this compound.

Table 2: Comparison of Polymerization Methods for Substituted Vinylthiophenes

MonomerPolymerization MethodInitiator/CTASolventTemperature (°C)Resulting PolymerReference
2-Phenyl-5-vinylthiopheneAnionicsec-BuLiTHF-78Narrow MWD (Mw/Mn < 1.1)[1]
2,5-dibromo-3-vinylthiopheneRAFTCumyl dithiobenzoate--Controlled MW, low PDI (1.05-1.15)[2]

Stability and Handling

Like many vinyl monomers, this compound is prone to unwanted polymerization, especially under conditions of heat, light, or in the presence of contaminants. Proper storage and handling are crucial to maintain its stability and prevent hazardous situations.

Inhibition of Polymerization

To prevent premature polymerization, vinyl monomers are typically stored with an inhibitor. A common inhibitor for styrene, a structurally similar monomer, is 4-tert-butylcatechol (TBC).[3] The presence of dissolved oxygen is often necessary for the inhibitor to function effectively.[3]

Storage Conditions

Low temperatures slow down the rate of polymerization.[3] Therefore, it is recommended to store this compound in a cool, dark, and well-ventilated area, away from sources of ignition. Containers should be tightly sealed to prevent exposure to air and moisture.

Table 3: General Guidelines for Vinyl Monomer Stability

FactorEffect on StabilityMitigation Strategy
TemperatureIncreased temperature accelerates polymerizationStore at low temperatures
LightCan initiate polymerizationStore in opaque containers
OxygenCan either inhibit or promote polymerization depending on the systemStore under air or inert gas with controlled oxygen for inhibitor function
ContaminantsAcids, bases, and oxidizing agents can initiate polymerizationEnsure clean handling and storage equipment

Experimental Protocols

Proposed Synthesis of this compound

This protocol is adapted from the synthesis of 2-vinylthiophene via the dehydration of α-(2-thienyl)ethanol.[4]

Materials:

  • 4-Methyl-2-acetylthiophene

  • Sodium borohydride

  • Methanol

  • Potassium bisulfate

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reduction of 4-Methyl-2-acetylthiophene: Dissolve 4-Methyl-2-acetylthiophene in methanol in a round-bottom flask. Cool the solution in an ice bath. Slowly add sodium borohydride in portions with stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with diethyl ether. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Dehydration: Remove the solvent from the dried organic layer to obtain crude 1-(4-methyl-2-thienyl)ethanol. Add a catalytic amount of potassium bisulfate to the crude alcohol. Heat the mixture under vacuum and collect the distillate, which is the desired this compound.

  • Purification: The collected distillate can be further purified by fractional distillation under reduced pressure.

General Protocol for Radical Polymerization

Materials:

  • This compound (inhibitor removed)

  • 2,2'-Azobisisobutyronitrile (AIBN) (recrystallized)

  • Anhydrous toluene

  • Methanol

Procedure:

  • Inhibitor Removal: Pass the this compound monomer through a column of basic alumina to remove the inhibitor.

  • Polymerization: In a Schlenk flask, dissolve the inhibitor-free monomer and AIBN in anhydrous toluene. The molar ratio of monomer to initiator will determine the target molecular weight.

  • Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Reaction: Place the sealed flask in an oil bath preheated to 70 °C and stir for the desired reaction time.

  • Termination and Precipitation: Cool the reaction mixture to room temperature and expose it to air to quench the polymerization. Precipitate the polymer by pouring the solution into a large excess of cold methanol.

  • Purification: Filter the precipitated polymer and wash it with fresh methanol. Dry the polymer under vacuum to a constant weight.

Visualizations

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (R•) I->R Heat/Light I->R M Monomer (M) RM R-M• R->RM + M RMn R-(M)n-M• RM->RMn + (n-1)M P Polymer (P) RMn->P Combination or Disproportionation RMn->P

Caption: General mechanism of free radical polymerization.

Synthesis_Workflow Start Start: 4-Methyl-2-acetylthiophene Reduction Reduction with NaBH4 Start->Reduction Workup1 Aqueous Work-up & Extraction Reduction->Workup1 Dehydration Dehydration with KHSO4 Workup1->Dehydration Distillation Vacuum Distillation Dehydration->Distillation Purification Fractional Distillation Distillation->Purification Product Product: this compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Stability_Factors Monomer Monomer Stability Heat Heat Heat->Monomer destabilizes Light Light Light->Monomer destabilizes Oxygen Oxygen Oxygen->Monomer can destabilize Contaminants Contaminants Contaminants->Monomer destabilizes Inhibitor Inhibitor Inhibitor->Monomer stabilizes Storage Cool, Dark Storage Storage->Monomer stabilizes

Caption: Factors influencing the stability of vinyl monomers.

References

In-Depth Technical Guide: Health and Safety Data for 4-Methyl-2-vinylthiophene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the health and safety data currently available for 4-Methyl-2-vinylthiophene, intended for researchers, scientists, and professionals in drug development. The information is compiled from safety data sheets and general toxicological testing protocols.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards associated with this compound are its flammability and potential for acute toxicity.

GHS Hazard Summary
Hazard ClassHazard CategoryHazard Statement
Flammable LiquidsCategory 2H225: Highly flammable liquid and vapor
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Hazardous to the Aquatic Environment, Long-term HazardCategory 3H412: Harmful to aquatic life with long lasting effects

Toxicological Data

No specific quantitative toxicological data, such as LD50 or LC50 values, for this compound were found in publicly available literature or safety data sheets. The hazard classifications are based on the properties of similar chemical structures.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided below.

PropertyValue
Melting Point/Freezing Point-38 °C (-36 °F)
Initial Boiling Point and Boiling Range84 °C (183 °F)

Experimental Protocols

While no specific experimental studies for this compound were identified, this section outlines the general methodologies for key toxicological experiments that would be relevant for assessing the safety of this compound.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425)

This method is used to determine the acute oral toxicity of a substance.

Methodology:

  • Animal Selection: Typically, female rats from a standard laboratory strain are used.

  • Dosing: A single animal is dosed with the test substance at a starting dose level selected from a series of defined dose levels.

  • Observation: The animal is observed for signs of toxicity and mortality over a 48-hour period.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level.

    • If the animal dies, the next animal is dosed at a lower level.

  • Termination: The test is stopped when one of the stopping criteria is met, which is typically after a series of reversals in outcomes (survival/death) has been observed.

  • LD50 Estimation: The LD50 value is calculated using the maximum likelihood method based on the pattern of outcomes.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

This in vitro test determines the skin irritation potential of a substance.

Methodology:

  • Test System: A reconstructed human epidermis model, which is a three-dimensional tissue construct that mimics the human epidermis, is used.

  • Application of Test Substance: A small amount of the test substance is applied topically to the surface of the tissue.

  • Exposure and Incubation: The tissues are exposed to the substance for a defined period (e.g., 60 minutes) and then incubated for a post-exposure period (e.g., 42 hours).

  • Viability Assessment: After incubation, cell viability is determined using a colorimetric assay, such as the MTT assay. The amount of formazan produced is proportional to the number of viable cells.

  • Classification: A substance is classified as an irritant if the tissue viability is reduced below a certain threshold (e.g., 50%) compared to a negative control.

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD TG 492)

This in vitro test assesses the potential of a substance to cause serious eye damage.

Methodology:

  • Test System: A reconstructed human cornea-like epithelium model is utilized.

  • Application: The test substance is applied to the epithelial surface of the cornea model.

  • Exposure and Post-Incubation: Tissues are exposed for a specific duration, followed by a post-incubation period.

  • Viability Measurement: Cell viability is measured using a quantitative method like the MTT assay.

  • Classification: The substance is classified based on the reduction in tissue viability compared to the negative control.

Handling and Safety Procedures

The following diagrams illustrate the recommended workflows for handling this compound and responding to exposure incidents.

G cluster_handling Safe Handling Workflow start Start: Obtain this compound ppe Wear Appropriate PPE: - Safety glasses with side-shields - Chemical-resistant gloves - Lab coat start->ppe fume_hood Work in a well-ventilated area or chemical fume hood ppe->fume_hood grounding Ground and bond containers during transfer to prevent static discharge fume_hood->grounding storage Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources grounding->storage end_handling End of Handling storage->end_handling

Caption: Recommended safe handling workflow for this compound.

G cluster_exposure First Aid Measures for Exposure exposure_start Exposure Occurs inhalation Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. exposure_start->inhalation skin_contact Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. exposure_start->skin_contact eye_contact Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention. exposure_start->eye_contact ingestion Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. exposure_start->ingestion

Caption: First aid procedures in case of exposure to this compound.

Spill and Disposal Procedures

A logical workflow for managing spills and disposing of this compound is outlined below.

G cluster_spill Spill and Disposal Workflow spill_detected Spill Detected evacuate Evacuate unnecessary personnel spill_detected->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ignition Remove all sources of ignition ventilate->ignition containment Contain spill with inert absorbent material (e.g., sand, earth) ignition->containment collection Collect absorbent material into a suitable, closed container for disposal containment->collection decontaminate Decontaminate the area with a suitable solvent collection->decontaminate disposal Dispose of waste in accordance with local, state, and federal regulations decontaminate->disposal

Caption: Workflow for managing spills and disposal of this compound.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a formal safety data sheet (SDS) or professional safety advice. Always consult the most current SDS for this compound from the supplier and follow all applicable safety regulations.

An In-depth Technical Guide to the Discovery and History of Substituted Vinylthiophenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted vinylthiophenes represent a versatile class of heterocyclic compounds that have garnered significant interest across various scientific disciplines. Their unique electronic properties and synthetic accessibility have positioned them as valuable building blocks in materials science, particularly in the development of conductive polymers for organic electronics. Furthermore, the thiophene nucleus is a well-established pharmacophore, and its vinyl-substituted derivatives have emerged as promising scaffolds in medicinal chemistry, with applications in the development of novel therapeutics, including kinase inhibitors for cancer therapy. This guide provides a comprehensive overview of the discovery and historical development of substituted vinylthiophenes, detailing key synthetic methodologies, experimental protocols, and their evolving applications.

Discovery and Early Synthetic Approaches

The exploration of vinylthiophenes began with the synthesis of the parent compound, 2-vinylthiophene. Early methods focused on classical organic reactions to introduce the vinyl group onto the thiophene ring.

One of the earliest and most well-documented methods for the preparation of 2-vinylthiophene is the dehydration of α-(2-thienyl)ethanol . This straightforward approach involves the acid-catalyzed elimination of water from the corresponding alcohol, which is typically synthesized from 2-acetylthiophene.

Other classical methods that have been employed for the synthesis of 2-vinylthiophene include:

  • Condensation of vinyl chloride with 2-thienylmagnesium bromide in the presence of cobaltous chloride.

  • Dehydrochlorination of α-(2-thienyl)ethyl chloride .

  • Dehydrogenation of 2-ethylthiophene .[1]

These early methods, while foundational, often required harsh reaction conditions and were limited in their applicability to a wide range of substituted thiophenes. The advent of modern cross-coupling reactions has since provided more versatile and efficient routes to this important class of compounds.

Modern Synthetic Methodologies

The development of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of substituted vinylthiophenes, offering milder reaction conditions, greater functional group tolerance, and the ability to introduce a wide array of substituents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts have become indispensable in the synthesis of vinylthiophenes. Several named reactions are routinely employed:

  • Heck Reaction: This reaction involves the coupling of a halo- or triflyloxy-substituted thiophene with an alkene in the presence of a palladium catalyst and a base.[2][3] It is a powerful method for forming carbon-carbon bonds and has been widely used to synthesize vinylthiophenes. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer.[2]

  • Suzuki Coupling: The Suzuki reaction couples a thienylboronic acid or ester with a vinyl halide or triflate. This method is known for its mild reaction conditions, tolerance of a wide range of functional groups, and the use of environmentally benign organoboron reagents.[4][5]

  • Stille Coupling: This reaction utilizes an organotin reagent (stannane) as the coupling partner for a halo- or triflyloxy-thiophene. While effective, the toxicity of the tin reagents is a significant drawback.

  • Negishi Coupling: The Negishi coupling employs an organozinc reagent, which offers high reactivity and functional group tolerance.[6][7]

These palladium-catalyzed methods have enabled the synthesis of a diverse library of substituted vinylthiophenes with precise control over the substitution pattern.

Wittig Reaction

The Wittig reaction provides a reliable method for converting thiophenecarboxaldehydes or thienyl ketones into vinylthiophenes.[2][8][9] This reaction involves the treatment of the carbonyl compound with a phosphorus ylide (Wittig reagent). The stereochemical outcome of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions, allowing for the selective synthesis of either the (E)- or (Z)-isomer of the vinylthiophene.

Grignard and Other Organometallic Reactions

The reaction of thienyl Grignard reagents with vinyl halides has been a long-standing method for the synthesis of vinylthiophenes.[10][11] More recently, flow chemistry approaches have been developed for the in-line formation of Grignard reagents and their subsequent reaction to produce vinylarenes, including vinylthiophene, on a larger scale and with improved safety profiles.[12][13]

Experimental Protocols

This section provides detailed methodologies for some of the key synthetic transformations used to prepare substituted vinylthiophenes.

Synthesis of 2-Vinylthiophene via Dehydration of α-(2-Thienyl)ethanol

Procedure: This protocol is adapted from Organic Syntheses.

  • Preparation of α-(2-Thienyl)ethanol: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, a solution of 2-acetylthiophene in a suitable solvent (e.g., diethyl ether) is cooled in an ice bath. A solution of sodium borohydride in water is added dropwise while maintaining the temperature below 10 °C. After the addition is complete, the mixture is stirred at room temperature for several hours. The reaction is then quenched by the slow addition of dilute hydrochloric acid. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude α-(2-thienyl)ethanol.

  • Dehydration: The crude α-(2-thienyl)ethanol is mixed with a catalytic amount of a dehydrating agent, such as p-toluenesulfonic acid or potassium bisulfate. The mixture is heated under vacuum, and the 2-vinylthiophene is distilled as it is formed. The distillate is collected, washed with a dilute sodium bicarbonate solution and then with water, dried over anhydrous calcium chloride, and redistilled to afford pure 2-vinylthiophene.

Synthesis of a Substituted Vinylthiophene via Wittig Reaction

General Procedure:

  • Preparation of the Phosphonium Ylide: An appropriate triphenylphosphonium salt is suspended in a dry, aprotic solvent (e.g., THF or DMSO) under an inert atmosphere (e.g., nitrogen or argon). A strong base, such as n-butyllithium, sodium hydride, or potassium tert-butoxide, is added portion-wise at a low temperature (e.g., 0 °C or -78 °C). The mixture is stirred until the formation of the brightly colored ylide is complete.

  • Reaction with Thiophenecarboxaldehyde: A solution of the desired substituted thiophenecarboxaldehyde in the same dry solvent is added dropwise to the ylide solution at the same low temperature. After the addition, the reaction mixture is allowed to warm to room temperature and stirred for several hours or until the reaction is complete (monitored by TLC).

  • Work-up and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the substituted vinylthiophene.

Synthesis of a Substituted Vinylthiophene via Heck Reaction

General Procedure:

  • Reaction Setup: To a Schlenk flask are added the substituted halothiophene, the alkene, a palladium catalyst (e.g., palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0)), a phosphine ligand (if necessary, e.g., triphenylphosphine or a more specialized ligand), and a base (e.g., triethylamine, potassium carbonate, or sodium acetate).

  • Reaction Execution: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A dry, degassed solvent (e.g., DMF, acetonitrile, or toluene) is added, and the reaction mixture is heated to the desired temperature (typically between 80-120 °C) with stirring. The progress of the reaction is monitored by TLC or GC-MS.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and filtered to remove the palladium catalyst and any inorganic salts. The filtrate is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired substituted vinylthiophene.[14]

Quantitative Data Summary

The choice of synthetic method for a particular substituted vinylthiophene often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The following tables summarize representative yields for various synthetic approaches.

Table 1: Comparison of Yields for Selected Vinylthiophene Syntheses

EntryVinylthiophene ProductSynthetic MethodKey ReagentsYield (%)Reference
12-VinylthiopheneDehydrationα-(2-Thienyl)ethanol, KHSO₄57-67Org. Synth. 1958, 38, 98
22-VinylthiophenePeterson Olefination2-Thiophenecarboxaldehyde, (TMS)CH₂MgCl93[12][13]
3Substituted StilbenesHeck ReactionAryl bromide, Styrene, Pd(OAc)₂, K₂CO₃62-95[15][16]
42-ArylthiophenesSuzuki Coupling2-Thienylboronic acid, Aryl bromide, Pd(OAc)₂, Base74-82[17]
5Substituted BiarylsNegishi CouplingAryl bromide, Organozinc reagent, Pd catalystGood to quantitative[7]

Applications in Drug Development

The thiophene ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[18] Substituted vinylthiophenes have emerged as key intermediates and pharmacophores in the design of novel therapeutic agents, particularly in oncology.

Kinase Inhibitors

Many cancers are driven by the aberrant activity of protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival.[19][20] Small molecule kinase inhibitors have become a major class of targeted cancer therapies. Several substituted vinylthiophene derivatives have been investigated as potent kinase inhibitors.

For instance, vinyl sulfone derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9] The EGFR signaling pathway is frequently dysregulated in various cancers, leading to uncontrolled cell growth.[21][][23] Inhibitors of this pathway can block the downstream signaling cascades and induce apoptosis in cancer cells.

Table 2: Biological Activity of Selected Thiophene-Based Kinase Inhibitors

Compound ClassTarget KinaseExample CompoundIC₅₀Reference
Vinyl SulfonesEGFR-TKVF167.85 ± 0.88 nM[9]
Thiophene-3-carboxamidesJNK1Compound 5g5.4 µM[1][24]
5-HydroxybenzothiophenesMulti-kinaseCompound 16bLow µM[25]
4-(1,3-Benzothiazol-2-yl)thiophene-2-sulfonamidesCDK5/p25Compound 4aModerately potent[26][27]

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity.

Anti-inflammatory Agents

Thiophene-based compounds, such as Tinoridine and Tiaprofenic acid, are known for their anti-inflammatory properties.[28][29] The mechanism of action often involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key mediators of the inflammatory response. The structural features of substituted thiophenes, including the presence of carboxylic acid, ester, amine, and amide functional groups, are important for their anti-inflammatory activity.[28][29]

Visualizations of Workflows and Pathways

General Synthetic Workflow for Substituted Vinylthiophenes

The following diagram illustrates a generalized workflow for the synthesis of a substituted vinylthiophene via a palladium-catalyzed cross-coupling reaction.

G cluster_start Starting Materials cluster_reaction Cross-Coupling Reaction cluster_workup Work-up & Purification Thiophene Precursor Thiophene Precursor Reaction Setup Combine Reactants, Catalyst, Ligand, Base, Solvent Thiophene Precursor->Reaction Setup Vinyl Partner Vinyl Partner Vinyl Partner->Reaction Setup Heating Heat to 80-120 °C Reaction Setup->Heating Filtration Filtration Heating->Filtration Extraction Extraction Filtration->Extraction Purification Column Chromatography Extraction->Purification Final Product Substituted Vinylthiophene Purification->Final Product G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates ATP ATP ATP->EGFR Phosphorylates TKI Vinylthiophene TKI TKI->EGFR Inhibits (Blocks ATP Binding) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds

References

A Theoretical Investigation into the Electronic Structure of 4-Methyl-2-vinylthiophene: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: While specific experimental or theoretical studies on the electronic structure of 4-Methyl-2-vinylthiophene are not extensively documented in current literature, this guide outlines a robust computational methodology for such an investigation. By leveraging established quantum chemical techniques, particularly Density Functional Theory (DFT), we can elucidate the geometric and electronic properties of this molecule. Understanding these characteristics is crucial for predicting its reactivity, stability, and potential applications in materials science and pharmacology. This document provides a detailed protocol for performing these theoretical calculations, presenting the expected data, and interpreting the results, based on methodologies applied to analogous thiophene derivatives.

Introduction: The Significance of Electronic Structure

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For a substituted thiophene like this compound, understanding the distribution of electrons, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential is paramount. These properties provide insights into the molecule's potential as a building block for conjugated polymers, its utility in optoelectronic devices, or its interaction with biological targets.[1] The methyl and vinyl substituents are expected to modulate the electronic properties of the thiophene ring, making a detailed theoretical study essential for rational design in various applications.

Theoretical Background and Computational Approach

Quantum chemical calculations have become a powerful tool for predicting molecular properties with high accuracy.[2] Among the available methods, Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy for medium-sized organic molecules.[3][4] This approach is used to solve the Schrödinger equation, providing information on molecular geometry, orbital energies, and other electronic properties. The B3LYP hybrid functional is a commonly employed and well-validated functional for such systems, often paired with Pople-style basis sets like 6-311++G(d,p) to ensure a precise description of the electronic distribution.[5]

Detailed Computational Protocol

A systematic computational study would follow a multi-step workflow. This protocol ensures that the calculated properties correspond to a stable, realistic molecular conformation.

3.1. Molecular Modeling and Geometry Optimization The initial step involves constructing the 3D structure of this compound using molecular modeling software. This initial structure is then subjected to geometry optimization. This process systematically alters the molecular geometry to find a stationary point on the potential energy surface.

  • Method: Density Functional Theory (DFT)

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr)[5][6]

  • Basis Set: 6-311++G(d,p) (This provides a flexible description of the electron distribution, including diffuse functions for non-covalent interactions and polarization functions for non-spherical electron clouds).[5]

  • Software: Gaussian, GAMESS, or similar quantum chemistry packages.[7][8]

3.2. Vibrational Frequency Analysis Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

  • Confirmation of Minimum: A true energy minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a higher-order saddle point, requiring further geometry optimization.

  • Thermodynamic Properties: The results provide zero-point vibrational energy (ZPVE) and allow for the calculation of thermodynamic quantities like enthalpy and Gibbs free energy.

3.3. Electronic Property Calculations With a confirmed minimum-energy geometry, a series of single-point calculations are performed to determine the key electronic properties:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for assessing chemical reactivity and electronic excitation properties.[1][6] A smaller gap generally implies a softer, more reactive molecule.[6]

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer, hyperconjugation, and intramolecular interactions.[5]

  • Mulliken Population Analysis: This analysis provides an estimation of the partial atomic charges on each atom in the molecule.

The overall workflow for this theoretical study is depicted below.

G cluster_0 Setup mol_build 1. Build 3D Structure of this compound geom_opt 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Calculation geom_opt->freq_calc verify_min 5. Verify Minimum (No Imaginary Frequencies) freq_calc->verify_min sp_calc 4. Single-Point Electronic Property Calculations extract_data 6. Extract Quantitative Data (Energies, Geometries) sp_calc->extract_data verify_min->sp_calc visualize 7. Visualize Results (HOMO/LUMO, MEP) extract_data->visualize interpret 8. Interpretation and Reporting visualize->interpret

Computational workflow for the electronic structure analysis.

Data Presentation and Interpretation

The quantitative results from the calculations should be organized systematically for clarity and comparison. The tables below present a hypothetical but realistic summary of the kind of data that would be generated.

Table 1: Optimized Geometrical Parameters (Illustrative Data)

ParameterBond/AtomsValue
Bond Lengths (Å) S1-C21.74
C2-C31.38
C3-C41.42
C4-C51.37
C5-S11.73
C2-C6 (Vinyl)1.45
C6=C7 (Vinyl)1.34
C4-C8 (Methyl)1.51
Dihedral Angles (°) C5-C4-C3-C20.1
S1-C2-C6-C7179.5
C3-C4-C8-H60.0

Note: The planarity of the thiophene ring and the orientation of the vinyl group are key structural parameters.

Table 2: Calculated Electronic Properties (Illustrative Data)

PropertyValueUnit
Total Energy -685.123Hartrees
HOMO Energy -6.21eV
LUMO Energy -1.54eV
HOMO-LUMO Gap (ΔE) 4.67eV
Dipole Moment 1.25Debye

Interpretation: The HOMO-LUMO gap is a crucial indicator of electronic behavior. A relatively small gap, as is common in conjugated systems, suggests that the molecule can be easily excited, which is a desirable property for applications in organic electronics.[9] The distribution of the HOMO and LUMO across the molecule would indicate which parts of the molecule are involved in electron donation and acceptance, respectively. The methyl group (an electron-donating group) and the vinyl group (a π-conjugated system) are expected to decrease the HOMO-LUMO gap compared to unsubstituted thiophene, enhancing its reactivity.

G cluster_0 Calculated Properties cluster_1 Derived Concepts cluster_2 Potential Applications HOMO HOMO Energy Gap HOMO-LUMO Gap HOMO->Gap LUMO LUMO Energy LUMO->Gap MEP Molecular Electrostatic Potential (MEP) Reactivity Chemical Reactivity MEP->Reactivity Charges Atomic Charges Charges->Reactivity Electronics Organic Electronics (e.g., OFETs, OPVs) Gap->Electronics Reactivity->Electronics Pharma Pharmacological Activity (Receptor Binding) Reactivity->Pharma

Relationship between calculated properties and applications.

Conclusion

This whitepaper provides a comprehensive theoretical framework for investigating the electronic structure of this compound. By employing Density Functional Theory, researchers can obtain reliable data on the molecule's geometry, stability, and electronic characteristics. The outlined protocol, from geometry optimization to the analysis of frontier orbitals and electrostatic potential, offers a complete roadmap for such a study. The resulting insights into the HOMO-LUMO gap and charge distribution are invaluable for guiding the synthesis and application of this and related thiophene derivatives in the development of novel materials and pharmaceuticals.

References

A Technical Guide to the Solubility of 4-Methyl-2-vinylthiophene in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Methyl-2-vinylthiophene. Due to a lack of readily available quantitative solubility data in published literature, this document focuses on the qualitative solubility profile based on analogous compounds and presents a detailed experimental protocol for researchers to determine precise solubility values.

Qualitative Solubility Profile

This compound is a substituted thiophene. Thiophene and its derivatives are generally nonpolar aromatic compounds.[1] Consequently, they exhibit poor solubility in polar solvents like water but are readily soluble in most common organic solvents.[1][2] Based on the principle of "like dissolves like," this compound is expected to be soluble in solvents such as ethers, alcohols, benzene, and toluene.[1][2]

The solubility will be influenced by the polarity of the solvent. While it is expected to dissolve in a range of organic solvents, its miscibility may vary. For instance, it is anticipated to be highly soluble in nonpolar solvents like toluene and hexane, and also soluble in polar aprotic solvents like acetone and ethyl acetate, as well as polar protic solvents such as ethanol and methanol.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common organic solvents has not been extensively reported. The following table is provided as a template for researchers to record their empirical findings.

SolventChemical FormulaPolarityTemperature (°C)Solubility ( g/100 mL)Observations
EthanolC₂H₅OHPolar Protic25
MethanolCH₃OHPolar Protic25
AcetoneC₃H₆OPolar Aprotic25
TolueneC₇H₈Nonpolar25
HexaneC₆H₁₄Nonpolar25
Ethyl AcetateC₄H₈O₂Polar Aprotic25

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound, adapted from standard laboratory procedures for organic compounds. The shake-flask method is a commonly used and reliable technique.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade): Ethanol, Methanol, Acetone, Toluene, Hexane, Ethyl Acetate

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or orbital shaker

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks

  • A suitable analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC, or GC)

Experimental Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent (e.g., 5 mL). An excess is necessary to ensure a saturated solution is formed.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

    • Agitate the vials for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 4 hours to allow any undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any suspended microparticles.

    • Record the exact volume of the filtered saturated solution.

  • Quantification of Solute:

    • Determine the concentration of this compound in the filtered solution using a pre-calibrated analytical method.

      • Gravimetric Method: If the solvent is volatile, the solvent from the volumetric flask can be evaporated under reduced pressure, and the mass of the remaining this compound can be measured.

      • Spectroscopic/Chromatographic Method: Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of a previously established calibration curve (e.g., using UV-Vis, HPLC, or GC). Calculate the concentration in the original saturated solution by accounting for the dilution factor.

  • Data Reporting:

    • Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

    • Repeat the experiment at least three times to ensure the reproducibility of the results and report the average solubility and standard deviation.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow prep Preparation of Saturated Solution equil Equilibration (24-48h at constant T) prep->equil Agitation settle Settling (≥4h) equil->settle sample Sampling & Filtration settle->sample quant Quantification (e.g., HPLC, GC, Gravimetric) sample->quant report Data Reporting (e.g., g/100mL) quant->report

Experimental workflow for determining solubility.

References

Methodological & Application

Application Notes and Protocols: Anionic Polymerization of 4-Methyl-2-vinylthiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the anionic polymerization of 4-Methyl-2-vinylthiophene. This process allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions, which are of interest in various applications, including advanced materials and drug delivery systems. The protocols and data presented are based on established methods for the living anionic polymerization of substituted 2-vinylthiophenes.

Introduction

Anionic polymerization is a powerful technique for synthesizing polymers with highly controlled architectures.[1] For monomers like this compound, this "living" polymerization method allows for the creation of polymers with predictable molecular weights and low polydispersity.[2][3][4] The process is highly sensitive to impurities and requires stringent anhydrous and oxygen-free conditions. The choice of initiator and solvent system is crucial for controlling the polymerization process.[5] Tetrahydrofuran (THF) is a common solvent, and organolithium compounds are frequently used as initiators.[2][6] The polymerization of vinylthiophene derivatives, such as 2-methyl-5-vinylthiophene, has been shown to proceed rapidly at low temperatures like -78°C, yielding polymers with narrow molecular weight distributions (Mw/Mn < 1.2).[2][3][4]

Data Presentation

The following table summarizes representative data from the anionic polymerization of a closely related monomer, 2-methyl-5-vinylthiophene, in THF at -78°C.[2] This data illustrates the level of control achievable under typical anionic polymerization conditions.

Initiator[M]/[I] RatioMn (calc) ( g/mol )Mn (SEC) ( g/mol )Mw/Mn (PDI)Yield (%)
sec-BuLi506,2006,5001.18>99
sec-BuLi/αMS10012,40012,0001.15>99
Li-Naph759,3009,8001.16>99
  • [M]/[I]: Molar ratio of monomer to initiator.

  • Mn (calc): Calculated number-average molecular weight.

  • Mn (SEC): Number-average molecular weight determined by Size Exclusion Chromatography.

  • Mw/Mn (PDI): Polydispersity Index.

  • Data adapted from studies on 2-methyl-5-vinylthiophene.[2]

Experimental Protocols

This section provides a detailed protocol for the anionic polymerization of this compound. The procedure is based on established high-vacuum techniques for living anionic polymerization.[2]

Materials and Reagents
  • This compound (Monomer): Must be rigorously purified before use.

  • Tetrahydrofuran (THF, Solvent): Purified by distillation over sodium/benzophenone ketyl under a nitrogen atmosphere.

  • sec-Butyllithium (sec-BuLi, Initiator): Handled as a solution in a non-polar solvent (e.g., cyclohexane) and titrated before use.

  • Methanol (Terminating Agent): Degassed before use.

  • Argon or Nitrogen: High purity, for maintaining an inert atmosphere.

Monomer Purification Protocol
  • Stir the this compound monomer over finely ground calcium hydride (CaH₂) for 24-48 hours to remove water.

  • Perform several freeze-pump-thaw cycles to degas the monomer.

  • Distill the monomer under high vacuum, collecting the fraction that distills at the appropriate boiling point.

  • Store the purified monomer in a sealed ampoule under an inert atmosphere at a low temperature (-20°C) until use.

Anionic Polymerization Protocol

This procedure should be carried out using an all-glass, sealed apparatus under high vacuum (break-seal technique) to prevent premature termination.[2]

  • Apparatus Preparation: Assemble and flame-dry the glass reactor under high vacuum to remove any adsorbed moisture. Allow the apparatus to cool to room temperature under a high-purity inert gas atmosphere.

  • Solvent Addition: Distill the purified THF into the reactor.

  • Initiator Introduction: Introduce a precise amount of the titrated sec-BuLi initiator solution into the reactor via a calibrated ampoule or syringe.

  • Cooling: Cool the reactor to -78°C using a dry ice/acetone bath.

  • Initiation and Polymerization: Add the purified this compound monomer to the initiator solution in THF with vigorous stirring. The polymerization is typically very fast, and a color change in the solution may be observed, indicating the formation of the propagating carbanionic species.[2] Allow the reaction to proceed for a predetermined time (e.g., 5-30 minutes) to ensure complete monomer conversion.[2]

  • Termination: Quench the polymerization by adding a small amount of degassed methanol. The color of the solution should disappear, indicating the termination of the living anionic chains.

  • Polymer Isolation: Warm the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol).

  • Purification and Drying: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.

  • Characterization: Analyze the resulting poly(this compound) for its molecular weight (Mn) and polydispersity index (PDI) using Size Exclusion Chromatography (SEC). Further structural characterization can be performed using NMR spectroscopy.

Visualizations

Experimental Workflow for Anionic Polymerization

Anionic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer_Purification Monomer Purification Monomer_Addition Monomer Addition Monomer_Purification->Monomer_Addition Solvent_Purification Solvent (THF) Purification Solvent_Addition Solvent Addition Solvent_Purification->Solvent_Addition Apparatus_Prep Apparatus Flame-Drying Reactor_Setup Reactor Assembly & Inert Atmosphere Apparatus_Prep->Reactor_Setup Reactor_Setup->Solvent_Addition Cooling Cooling to -78°C Solvent_Addition->Cooling Initiator_Addition Initiator (sec-BuLi) Addition Cooling->Initiator_Addition Initiator_Addition->Monomer_Addition Termination Termination (Methanol) Monomer_Addition->Termination Isolation Polymer Isolation & Precipitation Termination->Isolation Drying Drying Isolation->Drying Characterization Characterization (SEC, NMR) Drying->Characterization

Caption: Workflow for the anionic polymerization of this compound.

References

Application Notes and Protocols: RAFT Polymerization of 4-Methyl-2-vinylthiophene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the controlled synthesis of poly(4-Methyl-2-vinylthiophene) using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The RAFT technique is a versatile method for producing polymers with predetermined molecular weights and narrow molecular weight distributions.[1][2][3] Polythiophenes and their derivatives are of significant interest in the development of conducting polymers for various applications, including organic electronics and drug delivery systems.

Introduction to RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) is a form of living radical polymerization that enables the synthesis of polymers with well-defined architectures.[4] The process involves a conventional free radical polymerization in the presence of a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA).[1] This agent mediates the polymerization by reversibly transferring the growing polymer chain, allowing for control over the polymer's molecular weight and achieving a low polydispersity index (PDI).[1] The choice of RAFT agent is crucial and depends on the monomer being polymerized.[3] For vinylthiophene derivatives, dithiobenzoate-type RAFT agents have been shown to be effective.[5][6]

Experimental Protocol: RAFT Polymerization of this compound

This protocol outlines the synthesis of poly(this compound) using 2-cyano-2-propyl benzodithioate as the RAFT agent and azobisisobutyronitrile (AIBN) as the initiator.

2.1. Materials

  • Monomer: this compound (M)

  • RAFT Agent (CTA): 2-Cyano-2-propyl benzodithioate

  • Initiator: Azobisisobutyronitrile (AIBN)

  • Solvent: Anhydrous toluene or 1,4-dioxane

  • Precipitation Solvent: Methanol

  • Inert Gas: Nitrogen or Argon

2.2. Equipment

  • Schlenk flask or ampule

  • Rubber septa

  • Syringes and needles

  • Magnetic stirrer and stir bar

  • Oil bath with temperature controller

  • Vacuum line with a cold trap

  • Standard glassware for purification

2.3. Procedure

  • Reagent Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 8.05 mmol), 2-cyano-2-propyl benzodithioate (e.g., 17.8 mg, 0.08 mmol, for a target degree of polymerization of 100), and AIBN (e.g., 2.6 mg, 0.016 mmol). The molar ratio of [M]:[CTA]:[I] is a critical parameter and should be adjusted based on the desired molecular weight and reaction kinetics. A common starting ratio is 100:1:0.2.

  • Solvent Addition: Add anhydrous toluene (e.g., 5 mL) to the flask to dissolve the reagents.

  • Degassing: Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the radical polymerization.[4] After the final thaw, backfill the flask with an inert gas (nitrogen or argon).

  • Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir the reaction mixture. The polymerization time will vary depending on the desired conversion but can range from 6 to 24 hours.

  • Termination and Isolation: To quench the reaction, cool the flask in an ice bath and expose the contents to air.

  • Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol (e.g., 200 mL) while stirring. The polymer will precipitate as a solid.

  • Drying: Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at 40-50 °C until a constant weight is achieved.

Data Presentation

The following tables should be used to record and present the experimental data. The example data is based on typical results for the RAFT polymerization of similar vinylthiophene derivatives, which generally yield polymers with low polydispersity indices (Mw/Mn = 1.05–1.15).[5][6]

Table 1: Reagent Quantities and Ratios

ReagentMolar Mass ( g/mol )Mass (mg)Moles (mmol)Molar Ratio
This compound124.2110008.05100
2-Cyano-2-propyl benzodithioate221.3617.80.08051
AIBN164.212.60.01610.2
Toluene (Solvent)----

Table 2: Polymerization Conditions and Results

Entry[M]:[CTA]:[I]Temp (°C)Time (h)Conversion (%)Mn (GPC, g/mol )Mw/Mn (PDI)
1100:1:0.2706455,8001.12
2100:1:0.270127810,1001.10
3100:1:0.270249512,2001.08
4200:1:0.270249223,5001.15

Mn = Number-average molecular weight; Mw = Weight-average molecular weight; PDI = Polydispersity Index. Conversion is typically determined by ¹H NMR spectroscopy or gravimetry.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental setup for the RAFT polymerization of this compound.

RAFT_Polymerization_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Polymerization cluster_purification 3. Purification reagents Combine Monomer, RAFT Agent, and Initiator solvent Add Anhydrous Solvent reagents->solvent Dissolve degas Degas via Freeze-Pump-Thaw Cycles (x3) solvent->degas polymerize Heat at 70°C (6-24 hours) degas->polymerize Initiate Polymerization quench Cool and Expose to Air polymerize->quench precipitate Precipitate in Cold Methanol quench->precipitate wash_dry Filter, Wash, and Dry Under Vacuum precipitate->wash_dry final_product Pure Poly(this compound) wash_dry->final_product

Caption: Workflow for RAFT polymerization of this compound.

References

Application Notes and Protocols for the Synthesis of Poly(4-Methyl-2-vinylthiophene) for Electronic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(4-Methyl-2-vinylthiophene) is a promising semiconducting polymer for applications in organic electronics. Its structure, featuring a polythiophene backbone with methyl and vinyl substituents, allows for solution processability, making it suitable for large-area and flexible electronic devices. This document provides detailed protocols for the synthesis of the this compound monomer and its subsequent polymerization to yield poly(this compound). Additionally, it outlines characterization methods and expected electronic properties, offering a comprehensive guide for researchers exploring its use in applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.

Monomer Synthesis: this compound

The synthesis of the this compound monomer can be achieved through a palladium-catalyzed cross-coupling reaction. A common and effective method is the Stille coupling, which involves the reaction of an organotin reagent with an organohalide.

Protocol: Stille Coupling for this compound Synthesis

This protocol describes the synthesis of this compound from 2-bromo-4-methylthiophene and vinyltributyltin.

Materials:

  • 2-bromo-4-methylthiophene

  • Vinyltributyltin

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Anhydrous toluene

  • Argon gas

  • Standard glassware for air-sensitive reactions (Schlenk line, etc.)

  • Silica gel for column chromatography

  • Hexane

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve 2-bromo-4-methylthiophene (1 equivalent) in anhydrous toluene.

  • Add Pd₂(dba)₃ (0.01 equivalents) and P(o-tol)₃ (0.04 equivalents) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Add vinyltributyltin (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 100°C and stir for 24 hours under argon.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using hexane as the eluent to obtain pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Monomer_Synthesis reagent1 2-bromo-4-methylthiophene reaction Stille Coupling 100°C, 24h reagent1->reaction Toluene reagent2 Vinyltributyltin reagent2->reaction catalyst Pd₂(dba)₃ / P(o-tol)₃ catalyst->reaction product This compound reaction->product

Caption: Synthetic scheme for this compound via Stille coupling.

Polymer Synthesis: Poly(this compound)

Living anionic polymerization is a suitable method for synthesizing poly(this compound) with a controlled molecular weight and a narrow molecular weight distribution.[1]

Protocol: Living Anionic Polymerization

This protocol is adapted from the established procedures for the anionic polymerization of 2-vinylthiophene derivatives.[1]

Materials:

  • Purified this compound monomer

  • sec-Butyllithium (sec-BuLi) in cyclohexane

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Argon gas

  • High-vacuum manifold and glassware for anionic polymerization

Procedure:

  • Purification of Monomer and Solvent:

    • Thoroughly dry and distill the this compound monomer and THF over appropriate drying agents (e.g., CaH₂ for the monomer, Na/benzophenone ketyl for THF) under high vacuum.

    • Store the purified reagents under an inert atmosphere.

  • Polymerization:

    • In a bake-dried glass reactor equipped with a magnetic stirrer and under a high vacuum or argon atmosphere, add the desired amount of anhydrous THF.

    • Cool the reactor to -78°C using a dry ice/acetone bath.

    • Add a calculated amount of sec-BuLi initiator via syringe.

    • Slowly add the purified this compound monomer to the initiator solution with vigorous stirring. A color change should be observed, indicating the formation of the living polymer chains.

    • Allow the polymerization to proceed at -78°C for a predetermined time (e.g., 1-2 hours).

  • Termination:

    • Quench the polymerization by adding a small amount of degassed methanol to the reaction mixture. The color of the solution should disappear.

  • Isolation and Purification:

    • Warm the reaction mixture to room temperature.

    • Precipitate the polymer by pouring the solution into a large volume of a non-solvent, such as methanol.

    • Collect the polymer precipitate by filtration, wash it with fresh methanol, and dry it under vacuum to a constant weight.

Polymerization_Workflow start Start purification Purify Monomer & THF start->purification setup Assemble Reactor -78°C, Argon purification->setup initiation Add sec-BuLi Initiator setup->initiation polymerization Add Monomer (Polymerization) initiation->polymerization termination Add Methanol (Termination) polymerization->termination isolation Precipitate in Methanol termination->isolation purification2 Filter and Dry Polymer isolation->purification2 end End purification2->end

Caption: Experimental workflow for the synthesis of poly(this compound).

Characterization of Poly(this compound)

The synthesized polymer should be characterized to determine its molecular weight, molecular weight distribution, and chemical structure.

Technique Purpose Expected Results
Size Exclusion Chromatography (SEC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).A narrow PDI (< 1.2) is indicative of a well-controlled living polymerization.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the polymer structure and the absence of monomer.¹H NMR should show the disappearance of vinyl proton signals and the appearance of broad peaks corresponding to the polymer backbone.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify the functional groups present in the polymer.Characteristic peaks for the thiophene ring and C-H bonds of the polymer backbone and methyl group.
UV-Vis Spectroscopy To determine the optical properties and estimate the bandgap.An absorption maximum in the UV-visible region, characteristic of conjugated polythiophenes.
Cyclic Voltammetry (CV) To determine the HOMO and LUMO energy levels.Reversible oxidation and reduction peaks from which the energy levels can be calculated.

Electronic Properties and Applications

Poly(this compound) is expected to exhibit p-type semiconductor behavior, similar to other polythiophene derivatives. The electronic properties are influenced by factors such as molecular weight, regioregularity, and film morphology.

Property Expected Range Significance for Electronic Applications
Electrical Conductivity (doped) 10⁻⁵ to 10¹ S/cmDetermines the efficiency of charge transport in the material. Higher conductivity is generally desirable for electrodes and active layers.[2]
Hole Mobility 10⁻⁴ to 10⁻² cm²/VsA critical parameter for the performance of OFETs, indicating how quickly charge carriers move through the material.
HOMO Level -4.9 to -5.2 eVInfluences the efficiency of hole injection from the electrode and the open-circuit voltage in OPVs.[3]
LUMO Level -2.8 to -3.2 eVAffects electron injection and transport, and the overall bandgap.
Bandgap 2.0 to 2.3 eVDetermines the optical absorption range and is crucial for OPV applications.

Note: The expected ranges are based on data for structurally similar poly(alkylthiophenes) and poly(2-vinylthiophene) and may vary for poly(this compound).

Applications in Organic Field-Effect Transistors (OFETs)

Poly(this compound) can be used as the active semiconductor layer in OFETs. The solution processability allows for the fabrication of thin films by techniques such as spin-coating, drop-casting, or printing.

Fabrication Protocol (Bottom-Gate, Top-Contact OFET):

  • Substrate Cleaning: Thoroughly clean a Si/SiO₂ substrate.

  • Surface Treatment: Optionally, treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the polymer film morphology.

  • Polymer Deposition: Dissolve poly(this compound) in a suitable organic solvent (e.g., chloroform, toluene) and deposit a thin film onto the substrate by spin-coating.

  • Annealing: Anneal the polymer film at an optimized temperature (e.g., 100-150°C) to improve crystallinity and charge transport.

  • Electrode Deposition: Deposit the source and drain electrodes (e.g., gold) on top of the polymer film through a shadow mask by thermal evaporation.

  • Characterization: Measure the electrical characteristics of the OFET to determine the field-effect mobility, on/off ratio, and threshold voltage.

OFET_Fabrication start Start substrate Si/SiO₂ Substrate start->substrate cleaning Substrate Cleaning substrate->cleaning surface_treatment Surface Treatment (Optional) cleaning->surface_treatment polymer_deposition Spin-coat Polymer Film surface_treatment->polymer_deposition annealing Anneal Polymer Film polymer_deposition->annealing electrode_deposition Deposit Au Electrodes annealing->electrode_deposition characterization Electrical Characterization electrode_deposition->characterization end End characterization->end

Caption: Workflow for fabricating a bottom-gate, top-contact OFET.

Conclusion

This document provides a comprehensive set of protocols and application notes for the synthesis and utilization of poly(this compound) in electronic applications. The provided methodologies for monomer synthesis, polymerization, and device fabrication, along with the expected material properties, serve as a valuable resource for researchers in the field of organic electronics. Further optimization of synthetic conditions and device architectures may lead to enhanced performance and new applications for this promising semiconducting polymer.

References

Application Notes and Protocols: A Step-by-Step Guide to the Synthesis of 4-Methyl-2-vinylthiophene

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methyl-2-vinylthiophene is a substituted thiophene derivative with potential applications in the synthesis of novel polymers and as a building block in the development of pharmacologically active compounds. Its structural similarity to other vinylthiophenes, which are precursors to conductive polymers and have been investigated for their biological activities, makes it a molecule of significant interest. This document provides detailed protocols for the synthesis of this compound via two common and effective methods: the Wittig reaction and a Grignard reagent-based approach.

Method 1: Synthesis via Wittig Reaction

The Wittig reaction is a widely used method for the formation of alkenes from carbonyl compounds.[1][2][3] In this approach, 4-methyl-2-thiophenecarboxaldehyde is reacted with a phosphorus ylide, generated from a phosphonium salt, to yield the desired this compound.

Experimental Protocol

Step 1: Synthesis of 4-methyl-2-thiophenecarboxaldehyde (Precursor)

This precursor can be synthesized from 3-methylthiophene via Vilsmeier-Haack formylation.

  • Reagents and Materials:

    • 3-Methylthiophene

    • N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Dichloromethane (DCM)

    • Sodium acetate

    • Water

    • Round-bottom flask, dropping funnel, ice bath, magnetic stirrer.

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-Dimethylformamide (DMF) in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) dropwise with stirring.

    • After the addition is complete, add 3-methylthiophene dissolved in dichloromethane (DCM) dropwise to the cooled Vilsmeier reagent.

    • Allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium acetate.

    • Extract the product with DCM, wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to obtain 4-methyl-2-thiophenecarboxaldehyde.

Step 2: Wittig Reaction to form this compound

  • Reagents and Materials:

    • Methyltriphenylphosphonium bromide

    • Strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK))

    • Anhydrous tetrahydrofuran (THF) or diethyl ether

    • 4-methyl-2-thiophenecarboxaldehyde

    • Round-bottom flask, syringe, magnetic stirrer, inert atmosphere setup.

  • Procedure:

    • In a dry, inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF in a round-bottom flask.

    • Cool the suspension in an ice bath and add a strong base (e.g., n-BuLi) dropwise to generate the ylide (a color change, typically to orange or yellow, will be observed).[4]

    • Stir the resulting ylide solution for approximately 30-60 minutes at room temperature.

    • Cool the reaction mixture again in an ice bath and add a solution of 4-methyl-2-thiophenecarboxaldehyde in anhydrous THF dropwise.

    • Allow the reaction to stir at room temperature overnight.

    • Quench the reaction by adding water or a saturated ammonium chloride solution.

    • Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • The crude product will contain triphenylphosphine oxide as a byproduct, which can be removed by crystallization or column chromatography on silica gel to yield pure this compound.[5]

Data Presentation
Reaction Step Starting Material Reagents Product Typical Yield Purity Assessment
Precursor Synthesis 3-MethylthiopheneDMF, POCl₃4-methyl-2-thiophenecarboxaldehyde70-85%¹H NMR, ¹³C NMR, GC-MS
Wittig Reaction 4-methyl-2-thiophenecarboxaldehydeMethyltriphenylphosphonium bromide, n-BuLiThis compound60-80%¹H NMR, ¹³C NMR, GC-MS

Method 2: Synthesis via Grignard Reaction

This method involves the formation of a Grignard reagent from a halogenated thiophene precursor, followed by a reaction with a suitable electrophile to introduce the vinyl group.[6][7]

Experimental Protocol

Step 1: Synthesis of 2-Bromo-4-methylthiophene (Precursor)

This precursor can be synthesized by bromination of 3-methylthiophene.

  • Reagents and Materials:

    • 3-Methylthiophene

    • N-Bromosuccinimide (NBS)

    • Tetrahydrofuran (THF) or Acetic Acid

    • Round-bottom flask, magnetic stirrer.

  • Procedure:

    • Dissolve 3-methylthiophene in THF or acetic acid in a round-bottom flask.

    • Add N-Bromosuccinimide (NBS) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC or GC).

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with a sodium thiosulfate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • Purify the crude product by distillation to obtain 2-bromo-4-methylthiophene.

Step 2: Grignard Reaction and Vinylation

  • Reagents and Materials:

    • 2-Bromo-4-methylthiophene

    • Magnesium turnings

    • Anhydrous diethyl ether or THF

    • Vinyl bromide or vinylmagnesium bromide[8]

    • Palladium or Nickel catalyst (for cross-coupling) or Formaldehyde followed by dehydration

    • Round-bottom flask, reflux condenser, dropping funnel, inert atmosphere setup.

  • Procedure A: Cross-Coupling with Vinyl Grignard

    • Activate magnesium turnings in a dry flask under an inert atmosphere.

    • Add a solution of 2-bromo-4-methylthiophene in anhydrous ether/THF dropwise to initiate the formation of the Grignard reagent, 4-methyl-2-thienylmagnesium bromide. Gentle heating may be required.

    • In a separate flask, prepare or obtain a solution of vinylmagnesium bromide.

    • To the freshly prepared 4-methyl-2-thienylmagnesium bromide, add a catalytic amount of a suitable cross-coupling catalyst (e.g., Pd(PPh₃)₄).

    • Add the vinylmagnesium bromide solution dropwise and reflux the mixture for several hours.

    • Cool the reaction and quench with a saturated ammonium chloride solution.

    • Extract the product, wash, dry, and purify as described in the Wittig method.

  • Procedure B: Reaction with Formaldehyde and Dehydration

    • Prepare the Grignard reagent, 4-methyl-2-thienylmagnesium bromide, as described above.

    • Bubble dry formaldehyde gas through the Grignard solution or add paraformaldehyde portion-wise at low temperature.

    • After the reaction is complete, quench with saturated ammonium chloride solution.

    • Extract the resulting alcohol, (4-methylthiophen-2-yl)methanol.

    • The crude alcohol is then subjected to dehydration, for example, by heating with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) or by passing its vapors over a heated catalyst like alumina, to yield this compound.[9]

Data Presentation
Reaction Step Starting Material Reagents Product Typical Yield Purity Assessment
Precursor Synthesis 3-MethylthiopheneNBS2-Bromo-4-methylthiophene80-95%¹H NMR, ¹³C NMR, GC-MS
Grignard & Vinylation 2-Bromo-4-methylthiopheneMg, Vinylating agent or Formaldehyde/DehydrationThis compound50-70%¹H NMR, ¹³C NMR, GC-MS

Mandatory Visualization

Diagram of the Wittig Reaction Workflow

Wittig_Synthesis Start 3-Methylthiophene Vilsmeier Vilsmeier-Haack Formylation Start->Vilsmeier Aldehyde 4-Methyl-2- thiophenecarboxaldehyde Vilsmeier->Aldehyde Wittig Wittig Reaction Aldehyde->Wittig Ylide_Prep Ylide Generation Ylide Phosphorus Ylide Ylide_Prep->Ylide Phosphonium Methyltriphenyl- phosphonium bromide Phosphonium->Ylide_Prep Base Strong Base (e.g., n-BuLi) Base->Ylide_Prep Ylide->Wittig Product 4-Methyl-2- vinylthiophene Wittig->Product Purification Purification Product->Purification Final_Product Pure Product Purification->Final_Product Grignard_Synthesis Start 3-Methylthiophene Bromination Bromination (NBS) Start->Bromination Bromo_Thiophene 2-Bromo-4- methylthiophene Bromination->Bromo_Thiophene Grignard_Formation Grignard Reagent Formation (Mg) Bromo_Thiophene->Grignard_Formation Grignard_Reagent 4-Methyl-2-thienyl- magnesium bromide Grignard_Formation->Grignard_Reagent Formaldehyde_Add Addition of Formaldehyde Grignard_Reagent->Formaldehyde_Add Alcohol_Intermediate (4-Methylthiophen- 2-yl)methanol Formaldehyde_Add->Alcohol_Intermediate Dehydration Dehydration (Acid Catalyst) Alcohol_Intermediate->Dehydration Product 4-Methyl-2- vinylthiophene Dehydration->Product Purification Purification Product->Purification Final_Product Pure Product Purification->Final_Product

References

Application Notes and Protocols for Monitoring 4-Methyl-2-vinylthiophene Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-vinylthiophene is a heterocyclic monomer that can be polymerized to yield poly(this compound), a polymer with potential applications in various fields, including as a component in drug delivery systems and advanced materials. The controlled synthesis of this polymer is crucial for tailoring its properties to specific applications. This document provides detailed application notes and protocols for monitoring the polymerization of this compound using key analytical techniques. The focus is on living anionic polymerization, a method that allows for precise control over the polymer's molecular weight and architecture.

Analytical Techniques Overview

The primary analytical techniques for monitoring the polymerization of this compound and characterizing the resulting polymer are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine monomer conversion and polymer structure.

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity) of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the thermal properties of the polymer, such as the glass transition temperature (Tg).

Experimental Protocols

Living Anionic Polymerization of this compound

This protocol describes the synthesis of poly(this compound) via living anionic polymerization using sec-butyllithium (sec-BuLi) as an initiator in tetrahydrofuran (THF).

Materials:

  • This compound (monomer), freshly distilled

  • Tetrahydrofuran (THF), freshly distilled from a sodium/benzophenone ketyl

  • sec-Butyllithium (sec-BuLi) in cyclohexane

  • Methanol (terminating agent)

  • Argon or Nitrogen gas (inert atmosphere)

  • Schlenk line and glassware

Procedure:

  • Glassware Preparation: All glassware should be thoroughly dried in an oven at 120°C overnight and then assembled and cooled under a stream of inert gas (argon or nitrogen).

  • Solvent and Monomer Preparation: Transfer the desired amount of freshly distilled THF into a reaction flask via cannula under an inert atmosphere. Cool the flask to -78°C using a dry ice/acetone bath. Add the freshly distilled this compound monomer to the cooled THF.

  • Initiation: While stirring, add a calculated amount of sec-BuLi initiator to the monomer solution at -78°C. The amount of initiator will determine the target molecular weight of the polymer. The solution should turn a characteristic color, indicating the formation of the living anionic species.

  • Polymerization: Allow the reaction to proceed at -78°C. To monitor the reaction progress, aliquots can be taken at different time intervals using a syringe under an inert atmosphere and quenched with a small amount of methanol.

  • Termination: Once the desired polymerization time is reached (or monomer is fully consumed, as determined by in-situ monitoring or analysis of aliquots), terminate the polymerization by adding an excess of degassed methanol to the reaction mixture. The color of the solution should disappear.

  • Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as methanol.

  • Purification: Filter the precipitated polymer and wash it several times with fresh methanol to remove any unreacted monomer and initiator residues.

  • Drying: Dry the purified polymer under vacuum at a suitable temperature (e.g., 40-60°C) until a constant weight is achieved.

Monitoring Monomer Conversion by ¹H NMR Spectroscopy

Principle: The conversion of the monomer to polymer can be monitored by observing the disappearance of the vinyl proton signals of the monomer and the appearance of the broad aliphatic proton signals of the polymer in the ¹H NMR spectrum.

Protocol:

  • Sample Preparation:

    • For aliquots: Take a small aliquot (approx. 0.1 mL) from the polymerization reaction at a specific time point and quench it in a vial containing a small amount of deuterated chloroform (CDCl₃) and a drop of methanol.

    • For final product: Dissolve a small amount (5-10 mg) of the dried polymer in approximately 0.7 mL of CDCl₃.

  • NMR Acquisition:

    • Spectrometer: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

    • Parameters: Acquire a standard ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay of at least 5 seconds to ensure quantitative integration.

  • Data Analysis:

    • Identify the characteristic vinyl proton signals of the this compound monomer (typically in the range of 5.0-7.0 ppm).

    • Identify the broad signals corresponding to the methylene and methine protons of the polymer backbone (typically in the range of 1.5-3.0 ppm)[1].

    • Calculate the monomer conversion by comparing the integration of a monomer vinyl proton peak with the integration of a polymer backbone proton peak, taking into account the number of protons each signal represents.

Molecular Weight Determination by Size Exclusion Chromatography (SEC)

Principle: SEC separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute faster than smaller molecules. By calibrating with standards of known molecular weight, the molecular weight and polydispersity of the synthesized polymer can be determined.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the dried poly(this compound) in a suitable solvent, typically THF, at a concentration of approximately 1 mg/mL. Filter the solution through a 0.2 or 0.45 µm syringe filter to remove any dust or particulate matter.

  • SEC System:

    • Solvent (Mobile Phase): THF is a common eluent.

    • Columns: A set of SEC columns suitable for the expected molecular weight range of the polymer.

    • Detector: A refractive index (RI) detector is commonly used.

    • Calibration: The system should be calibrated with narrow molecular weight polystyrene standards.

  • Analysis:

    • Inject the filtered polymer solution into the SEC system.

    • Record the chromatogram. A single, narrow, and symmetrical peak is indicative of a successful living polymerization with a low polydispersity.

    • The software associated with the SEC system will calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) based on the calibration curve.

Thermal Characterization by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This allows for the determination of thermal transitions such as the glass transition temperature (Tg).

Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried poly(this compound) into an aluminum DSC pan. Crimp the pan to encapsulate the sample. Prepare an empty, crimped aluminum pan to be used as a reference.

  • DSC Instrument:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program:

    • Heating/Cooling Rate: A typical rate is 10°C/min.

    • Temperature Range: The range should encompass the expected Tg of the polymer. A common procedure is to first heat the sample to a temperature above its expected Tg to erase its thermal history, then cool it at a controlled rate, and finally heat it again to measure the Tg. For example:

      • Heat from 25°C to 150°C at 10°C/min.

      • Hold at 150°C for 5 minutes.

      • Cool from 150°C to 0°C at 10°C/min.

      • Heat from 0°C to 200°C at 10°C/min.

  • Data Analysis:

    • The glass transition is observed as a step-like change in the heat flow curve from the second heating scan.

    • The Tg is typically determined as the midpoint of this transition.

Data Presentation

The following tables summarize the expected quantitative data from the analysis of poly(this compound) synthesized by living anionic polymerization.

Table 1: Monitoring Monomer Conversion by ¹H NMR Spectroscopy

Time (minutes)Monomer Vinyl Proton IntegralPolymer Backbone Proton IntegralMonomer Conversion (%)
01.000.000
50.520.4848
100.230.7777
200.050.9595
30< 0.01> 0.99>99

Table 2: Molecular Weight and Polydispersity Data from SEC Analysis

SampleTarget Mn ( g/mol )Measured Mn ( g/mol )Measured Mw ( g/mol )Polydispersity Index (PDI)
P(4M2VT)-15,0005,2005,6001.08
P(4M2VT)-210,00010,50011,2001.07
P(4M2VT)-320,00021,10022,8001.08

Table 3: Thermal Properties from DSC Analysis

Polymer SampleGlass Transition Temperature (Tg) (°C)
P(4M2VT)-1 (Mn = 5,200 g/mol )85
P(4M2VT)-2 (Mn = 10,500 g/mol )92
P(4M2VT)-3 (Mn = 21,100 g/mol )98

Visualizations

Anionic Polymerization Workflow

The following diagram illustrates the key steps in the living anionic polymerization of this compound.

PolymerizationWorkflow cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (sec-BuLi) LivingAnion Living Anionic Chain End Initiator->LivingAnion Adds to Monomer1 This compound Monomer Monomer1->LivingAnion LivingAnion2 Living Anionic Chain End GrowingChain Growing Polymer Chain LivingAnion2->GrowingChain Adds Monomer2 Monomer Monomer2->GrowingChain GrowingChain2 Growing Polymer Chain FinalPolymer Final Polymer GrowingChain2->FinalPolymer Reacts with Terminator Terminating Agent (Methanol) Terminator->FinalPolymer

Caption: Workflow of living anionic polymerization.

Analytical Monitoring Workflow

This diagram outlines the workflow for analyzing the polymerization reaction and the resulting polymer.

AnalyticalWorkflow Polymerization Polymerization Reaction Aliquots Take Aliquots Polymerization->Aliquots FinalProduct Isolate Final Polymer Polymerization->FinalProduct Quench Quench with Methanol Aliquots->Quench NMR ¹H NMR Analysis Quench->NMR FinalProduct->NMR SEC SEC Analysis FinalProduct->SEC DSC DSC Analysis FinalProduct->DSC Conversion Monomer Conversion NMR->Conversion MW_PDI Molecular Weight (Mn, Mw) Polydispersity (PDI) SEC->MW_PDI Tg Glass Transition (Tg) DSC->Tg

Caption: Analytical workflow for polymerization monitoring.

References

Application Notes and Protocols: Post-Polymerization Modification of Poly(4-Methyl-2-vinylthiophene)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and subsequent post-polymerization modification of poly(4-methyl-2-vinylthiophene). This versatile polymer scaffold offers significant potential for the development of novel functional materials, particularly in the realm of drug delivery and biomedical applications. The ability to introduce a variety of functional groups onto the polymer backbone allows for the fine-tuning of its physicochemical properties, including solubility, biocompatibility, and drug-loading capacity.

Synthesis of Poly(this compound)

The synthesis of poly(this compound) can be achieved through living anionic polymerization of the corresponding monomer. This method allows for excellent control over the molecular weight and dispersity of the resulting polymer. The following protocol is adapted from the established procedures for the living anionic polymerization of structurally similar 5-substituted 2-vinylthiophenes.[1][2]

Experimental Protocol: Living Anionic Polymerization

Materials:

  • This compound (monomer)

  • sec-Butyllithium (sec-BuLi) or Potassium Naphthalenide (K-Naph) in THF (initiator)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (quenching agent)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard Schlenk line and glassware

Procedure:

  • All glassware should be rigorously dried in an oven and cooled under a stream of inert gas before use.

  • Anhydrous THF is added to a Schlenk flask equipped with a magnetic stir bar.

  • The flask is cooled to -78 °C in a dry ice/acetone bath.

  • The initiator (e.g., sec-BuLi) is added dropwise to the stirred THF.

  • A solution of this compound in anhydrous THF is then added dropwise to the initiator solution.

  • The polymerization is allowed to proceed for a predetermined time (e.g., 1 hour) at -78 °C. The reaction mixture may develop a characteristic color indicating the presence of the living anionic species.

  • The polymerization is terminated by the addition of degassed methanol.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).

  • The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

Characterization: The molecular weight (Mn), and polydispersity index (PDI) of the resulting poly(this compound) can be determined by size-exclusion chromatography (SEC). The chemical structure can be confirmed using ¹H NMR and ¹³C NMR spectroscopy.

Post-Polymerization Modification Strategies

Post-polymerization modification allows for the introduction of functional groups onto the poly(this compound) backbone. This is a powerful strategy to create a library of polymers with diverse functionalities from a single parent polymer.[3] The primary sites for modification on this polymer are the positions on the thiophene ring. Two key sequential modifications are bromination followed by lithiation, which opens up a wide range of subsequent functionalization reactions.

Bromination of the Thiophene Ring

Bromination of the thiophene units in the polymer chain provides a reactive handle for further modifications. N-bromosuccinimide (NBS) is a commonly used reagent for this purpose.

Materials:

  • Poly(this compound)

  • N-bromosuccinimide (NBS)

  • Anhydrous chloroform (CHCl₃) or tetrahydrofuran (THF)

  • Methanol

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve poly(this compound) in anhydrous chloroform in a round-bottom flask protected from light.

  • Add N-bromosuccinimide (a slight excess based on the desired degree of bromination) to the polymer solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by ¹H NMR spectroscopy by observing the disappearance of the thiophene ring proton signals.

  • Upon completion, the reaction mixture is poured into a saturated sodium bicarbonate solution to quench any remaining NBS.

  • The organic layer is separated, washed several times with water, and dried over anhydrous magnesium sulfate.

  • The polymer is recovered by precipitation in methanol, filtered, and dried under vacuum.

Lithiation and Functionalization

The brominated polymer can be converted to a poly-lithiated intermediate, which is a versatile nucleophile for reacting with a wide range of electrophiles to introduce various functional groups.

Materials:

  • Brominated poly(this compound)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., trimethylsilyl chloride, an aldehyde, an isocyanate, etc.)

  • Methanol

Procedure:

  • Dissolve the brominated poly(this compound) in anhydrous THF in a Schlenk flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add n-butyllithium (typically 1.1 to 1.5 equivalents per bromine atom) to the stirred solution. The reaction mixture may change color, indicating the formation of the lithiated species.

  • Allow the lithiation reaction to proceed for 1-2 hours at -78 °C.

  • Add the desired electrophile (in excess) to the reaction mixture.

  • Stir the reaction for several hours, allowing it to slowly warm to room temperature.

  • Quench the reaction by adding methanol.

  • Precipitate the functionalized polymer in a suitable non-solvent (e.g., methanol, water, or hexane, depending on the introduced functionality).

  • Collect the polymer by filtration, wash thoroughly, and dry under vacuum.

Data Presentation

The following table summarizes the expected outcomes of the described modification reactions. The exact values will depend on the specific reaction conditions and the molecular weight of the starting polymer.

Modification StepReagentsExpected Degree of Functionalization (%)Analytical Techniques for Confirmation
Bromination NBS, CHCl₃80 - 100¹H NMR, ¹³C NMR, Elemental Analysis
Lithiation & Silylation n-BuLi, Trimethylsilyl chloride70 - 95¹H NMR, ²⁹Si NMR, IR Spectroscopy
Lithiation & Aldehyde Addition n-BuLi, Aldehyde (e.g., benzaldehyde)60 - 90¹H NMR, ¹³C NMR, IR Spectroscopy (O-H stretch)

Visualizations

Experimental Workflow for Post-Polymerization Modification

G cluster_synthesis Polymer Synthesis cluster_modification Post-Polymerization Modification Monomer This compound Polymerization Living Anionic Polymerization Monomer->Polymerization Polymer Poly(this compound) Polymerization->Polymer Bromination Bromination (NBS) Polymer->Bromination BrominatedPolymer Brominated Polymer Bromination->BrominatedPolymer Lithiation Lithiation (n-BuLi) BrominatedPolymer->Lithiation LithiatedPolymer Lithiated Intermediate Lithiation->LithiatedPolymer Electrophile Electrophilic Quench (E+) LithiatedPolymer->Electrophile FunctionalizedPolymer Functionalized Polymer Electrophile->FunctionalizedPolymer

Caption: Workflow for synthesis and modification.

Logical Relationship of Modification Steps

G node_start Start Poly(this compound) node_bromo Step 1: Bromination Introduces reactive sites node_start:f1->node_bromo:f0 node_lith Step 2: Lithiation Creates nucleophilic centers node_bromo:f1->node_lith:f0 node_func Step 3: Functionalization Addition of desired moiety node_lith:f1->node_func:f0

Caption: Sequential modification logic.

References

Application Notes and Protocols: Poly(4-Methyl-2-vinylthiophene) in Organic Solar Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polythiophene derivatives are a significant class of conjugated polymers extensively investigated for their potential in organic electronics, particularly in organic solar cells (OSCs). Their favorable electronic properties, solution processability, and potential for low-cost fabrication make them attractive as donor materials in the active layer of OSCs. This document provides detailed application notes and generalized experimental protocols for the potential use of poly(4-methyl-2-vinylthiophene) as a donor material in organic solar cells.

I. Data Presentation

Quantitative performance data for organic solar cells is crucial for evaluating and comparing different materials and device architectures. The key performance parameters are Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). The table below is structured to present such data, which would be obtained from the characterization of OSCs based on poly(this compound).

Table 1: Hypothetical Performance Data for Poly(this compound)-Based Organic Solar Cells

Donor PolymerAcceptor MaterialD:A RatioSolvent AdditiveAnnealing ConditionsVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
Poly(this compound)PC₆₁BM1:1None120°C, 10 minData not availableData not availableData not availableData not available
Poly(this compound)PC₇₁BM1:11,8-Diiodooctane120°C, 10 minData not availableData not availableData not availableData not available
Poly(this compound)ITIC1:1.2None140°C, 15 minData not availableData not availableData not availableData not available

Note: The values in this table are placeholders. Experimental determination is required to populate this table with actual performance data.

II. Experimental Protocols

The following are detailed protocols for the synthesis of the monomer and polymer, device fabrication, and characterization.

Protocol 1: Synthesis of this compound Monomer

This protocol is based on a modified Wittig reaction, a common method for the synthesis of vinyl compounds.

Materials:

  • 4-Methyl-2-thiophenecarboxaldehyde

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet

Procedure:

  • Preparation of the Wittig Reagent: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF. Cool the suspension to 0°C in an ice bath.

  • Slowly add potassium tert-butoxide (1.1 eq) portion-wise to the suspension. The color of the solution will typically turn deep yellow or orange, indicating the formation of the ylide.

  • Stir the mixture at room temperature for 1 hour.

  • Wittig Reaction: Dissolve 4-methyl-2-thiophenecarboxaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by slowly adding water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a non-polar eluent (e.g., hexane) to obtain pure this compound.

Protocol 2: Polymerization of this compound

This protocol describes a general procedure for the free-radical polymerization of the monomer. Other methods like anionic or controlled radical polymerization could also be explored.

Materials:

  • This compound monomer

  • Azobisisobutyronitrile (AIBN) or another suitable radical initiator

  • Anhydrous toluene or other suitable solvent

  • Methanol

  • Schlenk flask, magnetic stirrer, condenser, nitrogen inlet

Procedure:

  • In a Schlenk flask, dissolve the this compound monomer in anhydrous toluene.

  • Add a catalytic amount of AIBN (typically 1-2 mol% with respect to the monomer).

  • Degas the solution by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 60-70°C under a nitrogen atmosphere and stir for 24-48 hours.

  • Polymer Precipitation: After cooling to room temperature, pour the viscous solution into a large volume of methanol with vigorous stirring to precipitate the polymer.

  • Filter the precipitated polymer and wash it with fresh methanol to remove any unreacted monomer and oligomers.

  • Dry the polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Characterization: The resulting poly(this compound) should be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI), and by NMR and FTIR spectroscopy to confirm its chemical structure.

Protocol 3: Fabrication of Bulk Heterojunction Organic Solar Cells

This protocol outlines the fabrication of a standard architecture organic solar cell.

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • Poly(this compound)

  • An appropriate acceptor material (e.g., PC₆₁BM, PC₇₁BM, or a non-fullerene acceptor like ITIC)

  • Chlorobenzene or other suitable organic solvent

  • Solvent additive (e.g., 1,8-diiodooctane), if required

  • Low work function metal for cathode (e.g., Calcium or Aluminum)

  • Deionized water, acetone, isopropanol

  • Spin coater, thermal evaporator, glovebox

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a stream of nitrogen.

  • Treat the cleaned substrates with UV-ozone for 15 minutes to improve the wettability and work function of the ITO.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a filtered PEDOT:PSS solution onto the ITO substrate at 3000-5000 rpm for 30-60 seconds.

  • Anneal the PEDOT:PSS layer at 140-150°C for 10-15 minutes in air. Transfer the substrates into a nitrogen-filled glovebox.

  • Active Layer Preparation: Prepare a solution of poly(this compound) and the acceptor material in chlorobenzene. The concentration and donor:acceptor ratio should be optimized (e.g., 20 mg/mL total solids with a 1:1 weight ratio). If using a solvent additive, add it to the solution (e.g., 3% v/v).

  • Active Layer Deposition: Spin-coat the active layer solution onto the PEDOT:PSS layer. The spin speed and time will need to be optimized to achieve the desired film thickness (typically 80-120 nm).

  • Active Layer Annealing (Optional): If required, anneal the active layer on a hotplate at a specified temperature (e.g., 120-150°C) for a set time (e.g., 10-15 minutes) inside the glovebox.

  • Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit a layer of a low work function metal (e.g., 20-30 nm of Calcium) followed by a protective layer of Aluminum (e.g., 80-100 nm) under high vacuum (<10⁻⁶ Torr). The deposition rate should be carefully controlled.

  • Device Encapsulation: For improved stability, encapsulate the devices using a UV-curable epoxy and a glass coverslip inside the glovebox.

Protocol 4: Characterization of Organic Solar Cells

Materials and Equipment:

  • Solar simulator (AM 1.5G, 100 mW/cm²)

  • Source measure unit (SMU)

  • Monochromator and lock-in amplifier for External Quantum Efficiency (EQE) measurement

  • UV-Vis Spectrophotometer

  • Cyclic Voltammetry setup

Procedure:

  • Current Density-Voltage (J-V) Measurement:

    • Place the fabricated device under the solar simulator.

    • Use the SMU to sweep the voltage from -1 V to 1 V and measure the corresponding current.

    • From the J-V curve under illumination, extract the key performance parameters: Voc, Jsc, FF, and PCE.

    • Also, measure the J-V curve in the dark to assess the diode characteristics of the device.

  • External Quantum Efficiency (EQE) Measurement:

    • Measure the spectrally resolved photocurrent of the device.

    • The EQE spectrum provides information about the contribution of different wavelengths of light to the photocurrent.

    • The integral of the EQE spectrum with respect to the AM 1.5G solar spectrum should be consistent with the Jsc value obtained from the J-V measurement.

  • Optical and Electrochemical Characterization of the Polymer:

    • Measure the UV-Vis absorption spectrum of a thin film of the polymer to determine its optical bandgap.

    • Perform cyclic voltammetry on a film of the polymer to determine its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

III. Visualizations

Diagram 1: Experimental Workflow for Organic Solar Cell Fabrication

G cluster_synthesis Material Synthesis cluster_fabrication Device Fabrication cluster_characterization Characterization monomer_synthesis Monomer Synthesis (this compound) polymerization Polymerization (Poly(this compound)) monomer_synthesis->polymerization active_layer Active Layer Deposition (Polymer:Acceptor Blend) polymerization->active_layer substrate_prep ITO Substrate Cleaning & UV-Ozone htl_deposition HTL Deposition (PEDOT:PSS) substrate_prep->htl_deposition htl_deposition->active_layer cathode_deposition Cathode Deposition (Ca/Al) active_layer->cathode_deposition encapsulation Encapsulation cathode_deposition->encapsulation jv_measurement J-V Measurement (PCE, Voc, Jsc, FF) encapsulation->jv_measurement eqe_measurement EQE Measurement jv_measurement->eqe_measurement morphology_analysis Morphology Analysis (AFM, TEM) jv_measurement->morphology_analysis

Caption: Workflow for OSC fabrication and characterization.

Diagram 2: Structure-Property Relationship in a Polythiophene-Based OSC

G molecular_weight Molecular Weight crystallinity Crystallinity molecular_weight->crystallinity regioregularity Regioregularity regioregularity->crystallinity energy_levels HOMO/LUMO Levels voc Voc energy_levels->voc solubility Solubility phase_separation Phase Separation solubility->phase_separation jsc Jsc phase_separation->jsc ff FF phase_separation->ff crystallinity->jsc domain_size Domain Size domain_size->ff pce PCE voc->pce jsc->pce ff->pce

Caption: Polymer properties affecting OSC performance.

Application Notes and Protocols for the Purification of 4-Methyl-2-vinylthiophene Monomer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methods for the purification of the 4-Methyl-2-vinylthiophene monomer, a critical precursor in the synthesis of various polymers and pharmaceutical compounds. The protocols outlined below—fractional vacuum distillation and column chromatography—are designed to remove impurities such as starting materials, reaction byproducts, and polymerization inhibitors. Adherence to these methods is crucial for obtaining a high-purity monomer suitable for downstream applications where monomer quality is paramount.

Introduction

This compound is susceptible to polymerization, especially at elevated temperatures or in the presence of light. Therefore, purification procedures must be conducted with care, incorporating polymerization inhibitors and utilizing techniques that minimize thermal stress on the monomer. The choice between distillation and chromatography will depend on the nature of the impurities and the required final purity.

General Handling and Storage

Due to its tendency to polymerize, this compound should be stored in a cool, dark place, preferably refrigerated and under an inert atmosphere (e.g., nitrogen or argon). The monomer is typically supplied with a polymerization inhibitor, which may need to be removed prior to use in polymerization reactions.

Method 1: Fractional Vacuum Distillation

Fractional distillation under reduced pressure is the preferred method for purifying this compound on a larger scale, as it allows for separation based on boiling points while keeping the temperature low to prevent polymerization.

Experimental Protocol

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum source with a pressure gauge.

  • Use ground-glass joints with appropriate grease to ensure a good seal.

  • Place a stir bar in the distillation flask.

  • Wrap the fractionating column with glass wool or heating tape to minimize heat loss.

2. Procedure:

  • Charge the round-bottom flask with the impure this compound and a polymerization inhibitor (see Table 1).

  • Assemble the distillation apparatus and ensure all connections are secure.

  • Begin stirring the contents of the distillation flask.

  • Gradually apply vacuum to the system, aiming for a pressure at which the monomer will boil at a temperature below 90°C to minimize thermal polymerization.[1]

  • Once the desired pressure is stable, begin heating the distillation flask using a heating mantle.

  • Collect a forerun fraction, which will contain any lower-boiling impurities.

  • Carefully monitor the temperature at the head of the fractionating column. Collect the main fraction of purified this compound over the expected boiling point range at the given pressure. For the related compound 2-vinylthiophene, the boiling point is 65-67°C at 50 mmHg.[1]

  • Once the temperature begins to drop or rise significantly, or if the distillation rate slows considerably, stop collecting the main fraction and switch to a new receiving flask to collect any higher-boiling impurities.

  • After the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

  • Add a polymerization inhibitor to the purified monomer for storage.

Data Presentation
ParameterValue/Recommendation
Boiling Point (2-vinylthiophene) 65-67 °C at 50 mmHg[1]
Recommended Pot Temperature Below 90 °C[1]
Polymerization Inhibitor (in pot) α-nitroso-β-naphthol (e.g., 2.0 g for a large-scale prep)[1]
Polymerization Inhibitor (in receiver) α-nitroso-β-naphthol (e.g., 1.0 g)[1]

Table 1: Key Parameters for Fractional Vacuum Distillation.

Workflow Diagram

Fractional_Distillation_Workflow Fractional Vacuum Distillation Workflow cluster_prep Preparation cluster_distillation Distillation Process cluster_post Post-Distillation A Charge Flask with Impure Monomer and Inhibitor B Assemble Distillation Apparatus A->B C Apply Vacuum and Stirring B->C D Heat the Distillation Flask C->D E Collect Forerun D->E F Collect Main Fraction E->F G Collect Final Fraction F->G H Cool Apparatus and Release Vacuum G->H I Add Inhibitor to Purified Monomer for Storage H->I

Caption: Workflow for the purification of this compound by fractional vacuum distillation.

Method 2: Column Chromatography

Column chromatography is a useful technique for removing polymerization inhibitors and other polar impurities from this compound, particularly on a smaller scale. Basic alumina is often effective for removing phenolic inhibitors.

Experimental Protocol

1. Column Preparation:

  • Select a glass chromatography column of an appropriate size.

  • Plug the bottom of the column with a small piece of cotton or glass wool.

  • Add a layer of sand over the plug.

  • Prepare a slurry of the stationary phase (e.g., basic alumina or silica gel) in a non-polar solvent (e.g., hexanes).

  • Pour the slurry into the column and allow the stationary phase to pack evenly. Gently tap the column to remove any air bubbles.

  • Add a layer of sand on top of the packed stationary phase.

  • Equilibrate the column by running the chosen eluent through it until the baseline is stable.

2. Sample Loading and Elution:

  • Dissolve the impure this compound in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the column.

  • Begin eluting the column with the chosen solvent system. A non-polar solvent like hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate is typically used. The optimal solvent system should be determined by thin-layer chromatography (TLC).

  • Collect fractions in test tubes.

  • Monitor the fractions by TLC to identify those containing the purified monomer.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Add a polymerization inhibitor to the purified monomer for storage.

Data Presentation
ParameterRecommendation
Stationary Phase Basic Alumina or Silica Gel
Eluent Hexanes or Hexanes/Ethyl Acetate mixture
Monitoring Thin-Layer Chromatography (TLC)

Table 2: General Parameters for Column Chromatography.

Workflow Diagram

Column_Chromatography_Workflow Column Chromatography Workflow cluster_prep Preparation cluster_chromatography Chromatography Process cluster_post Post-Chromatography A Prepare Slurry of Stationary Phase B Pack and Equilibrate Column A->B C Dissolve and Load Sample B->C D Elute with Solvent System C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Remove Solvent by Rotary Evaporation G->H I Add Inhibitor for Storage H->I

Caption: Workflow for the purification of this compound by column chromatography.

Purity Assessment

The purity of the this compound monomer after purification should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Expected Analytical Data
  • ¹H NMR (CDCl₃): The proton NMR spectrum of the related compound 2-methylthiophene shows signals for the thiophene ring protons between δ 6.7 and 7.1 ppm and the methyl protons around δ 2.5 ppm.[2] For this compound, one would expect to see signals for the vinyl protons (typically in the range of δ 5.0-7.0 ppm) in addition to the thiophene and methyl protons.

  • GC-MS: The gas chromatogram should show a single major peak corresponding to the purified monomer. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used to confirm the identity of the compound.

Conclusion

The successful purification of this compound is a critical step in ensuring the quality and reliability of subsequent polymerization or synthetic procedures. Both fractional vacuum distillation and column chromatography are effective methods for achieving high purity. The choice of method will depend on the scale of the purification and the nature of the impurities to be removed. Proper handling and storage of the purified monomer with an appropriate inhibitor are essential to prevent premature polymerization.

References

Application Note: A Scalable Laboratory Synthesis of 4-Methyl-2-vinylthiophene via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methyl-2-vinylthiophene is a valuable heterocyclic building block in organic synthesis, finding applications in the development of pharmaceuticals, electronic materials, and polymers. Its synthesis on a laboratory scale requires a reliable and scalable method to ensure a consistent supply for research and development activities. This application note details a robust protocol for the synthesis of this compound from the commercially available 4-methylthiophene-2-carboxaldehyde using the Wittig reaction. The Wittig reaction is a widely used and dependable method for alkene synthesis from aldehydes and ketones, offering high yields and functional group tolerance.[1][2][3]

Reaction Scheme

The synthesis proceeds in two main stages: the preparation of the phosphonium ylide (Wittig reagent) from methyltriphenylphosphonium bromide, and the subsequent reaction of the ylide with 4-methylthiophene-2-carboxaldehyde to yield the desired product.

  • Ylide Formation: (C₆H₅)₃P⁺CH₃Br⁻ + Base → (C₆H₅)₃P=CH₂

  • Wittig Reaction: (C₆H₅)₃P=CH₂ + 4-Methylthiophene-2-carboxaldehyde → this compound + (C₆H₅)₃P=O

Experimental Protocol

Materials and Equipment

Reagent/MaterialCAS NumberMolecular WeightQuantityPurity
Methyltriphenylphosphonium bromide1779-49-3357.23 g/mol 10.72 g (30 mmol)≥98%
4-Methylthiophene-2-carboxaldehyde6030-36-0126.18 g/mol 2.52 g (20 mmol)≥97%[4]
Sodium hydride (NaH)7646-69-724.00 g/mol 1.20 g (30 mmol, 60% dispersion in mineral oil)60% in oil
Anhydrous Tetrahydrofuran (THF)109-99-972.11 g/mol 150 mLAnhydrous
Diethyl ether60-29-774.12 g/mol 200 mLAnhydrous
Saturated aqueous NH₄ClN/AN/A50 mLN/A
Saturated aqueous NaCl (Brine)N/AN/A50 mLN/A
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37 g/mol As neededN/A
Silica gel7631-86-9N/AAs needed60 Å, 230-400 mesh
Hexane110-54-386.18 g/mol As neededACS grade
Ethyl acetate141-78-688.11 g/mol As neededACS grade

Equipment:

  • 500 mL three-necked round-bottom flask

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Nitrogen inlet and bubbler

  • Dropping funnel

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure

Part 1: Preparation of the Wittig Reagent (Phosphonium Ylide)

  • Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum. Flame-dry the apparatus under a stream of nitrogen and allow it to cool to room temperature.

  • Reagent Addition: Under a positive pressure of nitrogen, add methyltriphenylphosphonium bromide (10.72 g, 30 mmol) to the flask.

  • Solvent Addition: Add anhydrous THF (100 mL) via cannula or syringe.

  • Base Addition: Cool the resulting suspension in an ice bath to 0 °C. Carefully add sodium hydride (1.20 g of a 60% dispersion in mineral oil, 30 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Ylide Formation: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of the orange-red ylide indicates the reaction is proceeding.

Part 2: Wittig Reaction with 4-Methylthiophene-2-carboxaldehyde

  • Aldehyde Addition: Dissolve 4-methylthiophene-2-carboxaldehyde (2.52 g, 20 mmol) in anhydrous THF (50 mL) in a separate dry flask. Add this solution dropwise to the ylide solution at 0 °C over 30 minutes using a dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. The disappearance of the orange-red color is indicative of reaction completion.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether (100 mL) and water (50 mL). Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Part 3: Purification

  • Chromatography Setup: The crude product, a yellowish oil, contains the desired product and triphenylphosphine oxide as a byproduct. Purify the crude mixture by column chromatography on silica gel.

  • Elution: Elute the column with a hexane/ethyl acetate gradient (starting with 100% hexane) to separate the non-polar product from the more polar triphenylphosphine oxide.

  • Product Isolation: Collect the fractions containing the product (as determined by TLC analysis) and concentrate them using a rotary evaporator to yield this compound as a colorless to pale yellow oil.

Quantitative Data Summary

ParameterValue
Reactants
Methyltriphenylphosphonium bromide10.72 g (30 mmol)
4-Methylthiophene-2-carboxaldehyde2.52 g (20 mmol)
Sodium Hydride (60% dispersion)1.20 g (30 mmol)
Reaction Conditions
Ylide Formation Temperature0 °C to Room Temp.
Ylide Formation Time1 hour
Wittig Reaction Temperature0 °C to Room Temp.
Wittig Reaction Time4 hours
Expected Results
Theoretical Yield2.48 g
Expected Experimental Yield75-85%
AppearanceColorless to pale yellow oil
Purity (post-chromatography)>95%

Workflow Diagram

G Synthesis Workflow for this compound A 1. Ylide Preparation - Add (Ph)3PCH3Br & NaH to anhydrous THF - Stir at RT for 1 hr B 2. Wittig Reaction - Add 4-methylthiophene-2-carboxaldehyde in THF - Stir at RT for 4 hrs A->B Orange-red ylide solution C 3. Reaction Quench - Cool to 0°C - Add saturated NH4Cl (aq) B->C Reaction mixture D 4. Extraction - Extract with Diethyl Ether - Wash with Brine C->D Biphasic mixture E 5. Drying & Concentration - Dry with MgSO4 - Concentrate via Rotovap D->E Organic Layer F 6. Purification - Silica Gel Column Chromatography - Elute with Hexane/EtOAc E->F Crude Product G 7. Final Product - this compound - Characterize (NMR, GC-MS) F->G Purified Product

Caption: A flowchart of the Wittig synthesis of this compound.

Safety Precautions

  • Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere and away from moisture.

  • Anhydrous Solvents (THF, Diethyl Ether): Highly flammable. Work in a well-ventilated fume hood and avoid ignition sources. THF can form explosive peroxides; use freshly distilled or inhibitor-free solvent.

  • Methyltriphenylphosphonium bromide: Irritant. Avoid inhalation and contact with skin and eyes.

  • 4-Methylthiophene-2-carboxaldehyde: Harmful if swallowed. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All procedures should be carried out in a well-ventilated fume hood.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and GC-MS, and compared with literature data.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-2-vinylthiophene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols for the synthesis of 4-Methyl-2-vinylthiophene.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary synthetic routes include the Wittig reaction, Palladium-catalyzed Heck coupling, and Grignard-based olefinations like the Peterson olefination. Each method offers distinct advantages and challenges regarding yield, scalability, and reaction conditions.

Q2: My product appears to be polymerizing during distillation. How can I prevent this?

A2: this compound is prone to thermal polymerization. It is critical to add a polymerization inhibitor, such as α-nitroso-β-naphthol or hydroquinone, to the crude product before distillation.[1] Additionally, distillation should be performed under reduced pressure and at the lowest possible pot temperature to minimize polymerization.[1]

Q3: I am having trouble with the purity of my starting materials. How critical is this?

A3: The purity of starting materials is crucial. For Grignard-based reactions, anhydrous conditions and high-purity magnesium and solvents are essential to prevent quenching of the reagent.[2][3] For palladium-catalyzed reactions, impurities can poison the catalyst. For all reactions, impurities in the starting aldehyde or halide can lead to difficult-to-remove side products.

Q4: How can I effectively remove the triphenylphosphine oxide byproduct from my Wittig reaction?

A4: Triphenylphosphine oxide (Ph₃P=O) is a common byproduct of the Wittig reaction and can be challenging to remove due to its polarity and crystallinity.[4][5] Purification is typically achieved by flash column chromatography on silica gel. Alternatively, precipitating the Ph₃P=O by adding a non-polar solvent like hexane and filtering can be effective, although multiple precipitations may be necessary.

Troubleshooting Guide: Low Product Yield

Low yield is a frequent issue in organic synthesis. The following flowchart and tables provide a structured approach to diagnosing and resolving this problem.

Troubleshooting_Yield Start Low Yield of This compound Check_Reagents 1. Verify Reagent & Solvent Purity Start->Check_Reagents Solution_Reagents Reagents degraded or wet? Check_Reagents->Solution_Reagents Check_Conditions 2. Confirm Anhydrous Conditions (for Grignard/Wittig) Analyze_Side_Products 3. Analyze Crude Product (GC-MS, NMR) Check_Conditions->Analyze_Side_Products Solution_Parameters Incomplete conversion or major side products? Analyze_Side_Products->Solution_Parameters Optimize_Reaction 4. Optimize Reaction Parameters Action_Optimize Adjust catalyst, base, solvent, or temperature based on analysis. (See tables below) Optimize_Reaction->Action_Optimize Purification_Loss 5. Investigate Purification Step Solution_Polymerization Polymerization during purification? Purification_Loss->Solution_Polymerization Solution_Polymerization->Optimize_Reaction No Action_Inhibitor Add inhibitor (e.g., α-nitroso-β-naphthol). Use low-temperature vacuum distillation. Solution_Polymerization->Action_Inhibitor Yes Solution_Parameters->Optimize_Reaction Yes Solution_Parameters->Purification_Loss No Solution_Reagents->Check_Conditions No Action_Purity Use freshly distilled solvents. Check starting material purity by NMR/GC. Solution_Reagents->Action_Purity Yes

Caption: Troubleshooting flowchart for low yield diagnosis.

Method 1: Wittig Reaction

The Wittig reaction is a reliable method for converting 4-methyl-2-thiophenecarboxaldehyde into this compound.[6] The reaction proceeds by reacting the aldehyde with a phosphonium ylide.[5]

Troubleshooting Wittig Synthesis
IssuePotential CauseRecommended Solution
Low or No Product Formation Incomplete ylide formation.Ensure the phosphonium salt is dry and the base is sufficiently strong (e.g., n-BuLi, NaH). Use anhydrous THF or ether as the solvent.[7]
The ylide is stabilized and not reactive enough.For stabilized ylides, heating the reaction may be necessary. However, for this synthesis, a non-stabilized ylide from methyltriphenylphosphonium bromide is common.[8]
Formation of E/Z Isomers Reaction conditions favor a mixture of isomers.Non-stabilized ylides in salt-free conditions typically favor the (Z)-alkene. The Schlosser modification can be used to favor the (E)-alkene.[6]
Difficult Purification Presence of triphenylphosphine oxide.Purify via flash chromatography. Alternatively, precipitate the oxide with a non-polar solvent like hexanes and filter.
Experimental Protocol: Wittig Synthesis

This protocol is adapted from standard Wittig reaction procedures.[4][7]

  • Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Add n-butyllithium (n-BuLi) (1.05 eq.) dropwise while stirring. Allow the mixture to warm to room temperature and stir for 1-2 hours, during which the solution should turn a characteristic orange/red color.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C. Add a solution of 4-methyl-2-thiophenecarboxaldehyde (1.0 eq.) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quenching and Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Wittig_Workflow Start Start Ylide_Prep Prepare Ylide: (Ph₃PCH₃)Br + n-BuLi in anhydrous THF Start->Ylide_Prep Aldehyde_Add Add Aldehyde: 4-methyl-2-thiophenecarboxaldehyde at 0°C Ylide_Prep->Aldehyde_Add Reaction React: Warm to RT, stir 12-16h Aldehyde_Add->Reaction Workup Quench & Extract: NH₄Cl, Ether Extraction Reaction->Workup Purify Purify: Flash Column Chromatography Workup->Purify End Product Purify->End

Caption: Experimental workflow for the Wittig synthesis.

Method 2: Heck Reaction

The Heck reaction provides a powerful method for C-C bond formation by coupling an aryl halide (2-bromo-4-methylthiophene) with an alkene (ethylene or a vinyl equivalent) using a palladium catalyst.[9][10]

Troubleshooting Heck Synthesis
IssuePotential CauseRecommended Solution
Low Catalyst Activity Catalyst decomposition or poisoning.Ensure all reagents and solvents are pure and degassed. Use phosphine ligands (e.g., P(o-tol)₃) to stabilize the Pd(0) catalyst.[11]
Incorrect base.The base is critical for regenerating the catalyst. Organic bases like triethylamine (NEt₃) or inorganic bases like potassium carbonate (K₂CO₃) are commonly used. The choice depends on the substrate and solvent.[9]
Poor Regioselectivity Steric or electronic factors.The Heck reaction generally exhibits high trans selectivity.[10] For terminal alkenes, addition typically occurs at the less substituted carbon.
Homocoupling of Aryl Halide Side reaction of the organopalladium intermediate.Optimize reaction temperature and concentration. Lower temperatures can sometimes reduce homocoupling.
Optimized Heck Reaction Conditions
Catalyst / LigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂ / P(o-tol)₃NEt₃Acetonitrile80-10075-85
PdCl₂(PPh₃)₂K₂CO₃DMF100-12070-80
Pd/CNaOAcWater/PEG10065-75

Note: Yields are estimates and can vary significantly based on substrate purity and precise reaction conditions.

Experimental Protocol: Heck Reaction

This protocol is based on typical Heck coupling procedures.[11][12]

  • Setup: To a Schlenk flask, add 2-bromo-4-methylthiophene (1.0 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and tri-o-tolylphosphine (P(o-tol)₃, 0.04 eq.).

  • Atmosphere: Evacuate and backfill the flask with an inert gas (Argon) three times.

  • Reagent Addition: Add degassed solvent (e.g., acetonitrile or DMF) followed by a degassed base (e.g., triethylamine, 3.0 eq.).

  • Alkene Addition: Introduce the alkene coupling partner. If using ethylene, bubble the gas through the solution for several minutes and maintain an ethylene atmosphere (e.g., via a balloon).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature, filter through a pad of Celite to remove the palladium catalyst, and rinse the pad with the reaction solvent.

  • Extraction: Concentrate the filtrate and partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Method 3: Grignard-based Peterson Olefination

A high-yielding, modern approach involves a continuous-flow Peterson olefination.[13] This method uses an in-situ generated Grignard reagent, (trimethylsilyl)methyl magnesium chloride, which reacts with 4-methyl-2-thiophenecarboxaldehyde.

Troubleshooting Peterson Olefination
IssuePotential CauseRecommended Solution
Failure to Form Grignard Reagent Inactive magnesium surface; presence of moisture.Activate magnesium turnings with iodine or 1,2-dibromoethane.[2] Ensure all glassware is flame-dried and solvents are rigorously anhydrous.[14]
Low reaction temperature.Formation of (trimethylsilyl)methyl magnesium chloride often requires elevated temperatures (e.g., 100 °C in a flow reactor).[13]
Precipitation in Reactor Formation of insoluble oxymagnesium chloride intermediates.This is more common with polar substrates. For this synthesis, it is less of an issue but can be mitigated by using a more hydrophobic silyl group like phenyldimethylsilyl.[13]
Inefficient Elimination The final acid-catalyzed elimination step is incomplete.Ensure a sufficient concentration of strong acid (e.g., 2M H₂SO₄) is used and allow for adequate residence time in the reactor.[13]
Experimental Protocol: Flow Synthesis (Adapted)

This protocol is adapted from a high-yield synthesis of 2-vinylthiophene.[13]

  • Setup: Pack a glass column reactor with activated magnesium turnings. Heat the column to 100 °C.

  • Grignard Formation: Prepare a 1.0 M solution of chloromethyltrimethylsilane in anhydrous THF. Pump this solution through the heated magnesium column at a controlled flow rate to generate the Grignard reagent.

  • Aldehyde Reaction: In a separate inlet, pump a solution of 4-methyl-2-thiophenecarboxaldehyde in anhydrous THF. Combine this stream with the effluent from the Grignard reactor in a T-mixer.

  • Olefination: Allow the combined stream to pass through a residence time coil to complete the addition reaction.

  • Elimination: Introduce a stream of 2M aqueous sulfuric acid (H₂SO₄) at a subsequent T-mixer to induce the elimination reaction, forming the vinyl group.

  • Workup: Collect the output, separate the organic and aqueous layers, and extract the aqueous layer with an appropriate solvent. Combine the organic layers, wash, dry, and concentrate to obtain the crude product.

  • Purification: Purify by vacuum distillation, remembering to add a polymerization inhibitor. This method has been reported to achieve yields as high as 93% for the analogous 2-vinylthiophene.[13]

References

Technical Support Center: Polymerization of 4-Methyl-2-vinylthiophene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of 4-Methyl-2-vinylthiophene. The information is structured to address specific issues encountered during experimentation.

Disclaimer: Detailed experimental data specifically for the polymerization of this compound is limited in published literature. The following information is substantially based on studies of closely related monomers, such as 2-vinylthiophene and 5-methyl-2-vinylthiophene. Researchers should consider this information as a strong guideline and may need to optimize conditions for the 4-methyl isomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for polymerizing this compound?

A1: The primary methods for polymerizing vinylthiophenes, including likely for the 4-methyl derivative, are anionic, cationic, and controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Q2: What are the expected properties of poly(this compound)?

A2: Based on analogous poly(vinylthiophenes), the resulting polymer is expected to be a thermoplastic material. Its solubility will depend on the molecular weight and can be expected in common organic solvents like tetrahydrofuran (THF), chloroform, and toluene.

Q3: How can I characterize the resulting polymer?

A3: Standard polymer characterization techniques are applicable. Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) is used to determine the molecular weight (Mn, Mw) and polydispersity index (PDI). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential to confirm the polymer structure and the absence of monomer.

Q4: What is the main challenge in the anionic polymerization of vinylthiophenes?

A4: A significant challenge in the anionic polymerization of vinylthiophenes is the potential for side reactions, most notably the abstraction of acidic protons from the thiophene ring by the highly basic carbanionic propagating species.[1] This can lead to chain termination or branching.

Q5: Is it possible to achieve a living polymerization of this compound?

A5: Achieving a living polymerization is most feasible using controlled radical polymerization methods like RAFT, which are designed to minimize termination and side reactions.[2] While living anionic polymerization of some vinylthiophene derivatives has been reported, it requires stringent reaction conditions to suppress side reactions.[1][3]

Troubleshooting Guides

Anionic Polymerization
Issue Potential Cause(s) Recommended Solution(s)
Low or no polymer yield 1. Impurities in monomer, solvent, or initiator.1. Rigorously purify all reagents. Monomer and solvent should be distilled over a suitable drying agent (e.g., CaH₂). Use freshly titrated initiator.
2. Inactive initiator.2. Use a freshly prepared or properly stored initiator. Confirm its activity through titration.
3. Reaction temperature is too high.3. Conduct the polymerization at low temperatures (e.g., -78 °C) to minimize side reactions and premature termination.
Broad molecular weight distribution (High PDI) 1. Slow initiation compared to propagation.1. Use a more efficient initiator that reacts rapidly with the monomer.
2. Chain transfer or termination reactions.2. Lower the reaction temperature. Consider using an initiator with a less nucleophilic carbanion.
3. Proton abstraction from the thiophene ring.3. Use a less basic initiator or a bulkier substituent on the monomer if possible to sterically hinder proton abstraction.[1]
Bimodal or multimodal GPC trace 1. Impurities leading to termination and re-initiation.1. Ensure the highest purity of all components.
2. Incomplete mixing of initiator.2. Ensure rapid and efficient stirring upon initiator addition.
Cationic Polymerization
Issue Potential Cause(s) Recommended Solution(s)
Uncontrolled polymerization (too fast) 1. Highly reactive initiator/co-initiator system.1. Use a weaker Lewis acid or conduct the reaction at a lower temperature.
2. Presence of protic impurities acting as co-initiators.2. Ensure all reagents and glassware are scrupulously dry.
Low molecular weight polymer 1. Chain transfer to monomer or solvent.1. Choose a non-coordinating solvent. Lower the reaction temperature.
Discolored polymer 1. Side reactions involving the carbocation and the thiophene ring.1. Use a milder initiator system and lower temperatures. Ensure the reaction is performed under an inert atmosphere.
RAFT Polymerization
Issue Potential Cause(s) Recommended Solution(s)
Poor control over molecular weight and PDI 1. Inappropriate RAFT agent for the monomer.1. Select a RAFT agent with a suitable Z and R group for vinylthiophene polymerization. Dithiobenzoates have been shown to be effective for vinylthiophene derivatives.[2]
2. Incorrect ratio of monomer to RAFT agent to initiator.2. Optimize the molar ratios. A higher [Monomer]/[RAFT Agent] ratio will target a higher molecular weight. The [RAFT Agent]/[Initiator] ratio should be high enough to ensure most chains are initiated by the RAFT agent.
Slow polymerization rate 1. Retardation due to the RAFT agent.1. Some RAFT agents can cause initial retardation. Ensure the initiator concentration is sufficient. Increasing the temperature may also increase the rate, but this should be balanced against the risk of side reactions.
Bimodal GPC trace 1. Inefficient chain transfer.1. This can indicate that the chosen RAFT agent is not suitable for the monomer. Consider a different RAFT agent.
2. Presence of dead polymer from conventional radical polymerization.2. Optimize the [RAFT Agent]/[Initiator] ratio to be higher.

Quantitative Data

The following table presents data for the anionic polymerization of 2-vinylthiophene (2-VT) and 5-methyl-2-vinylthiophene (5-Me-2-VT), which can serve as a starting point for experiments with this compound.

MonomerInitiator[M]/[I]Yield (%)M_n (calc) ( g/mol )M_n (obs) ( g/mol )PDI (M_w/M_n)Reference
2-VTsec-BuLi100>9911,10010,5001.11[1]
5-Me-2-VTsec-BuLi100>9912,50012,8001.15[1]
2-VTK-Naph100>9911,10011,3001.18[1]
5-Me-2-VTK-Naph100>9912,50013,0001.12[1]

Experimental Protocols

Anionic Polymerization of a Vinylthiophene Derivative (General Procedure)

Materials:

  • Vinylthiophene monomer (e.g., this compound), purified by distillation over CaH₂.

  • Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.

  • Initiator solution (e.g., sec-butyllithium in cyclohexane), titrated before use.

  • Methanol, degassed.

  • Argon or Nitrogen gas (high purity).

Procedure:

  • All glassware is flame-dried under vacuum and cooled under a positive pressure of inert gas.

  • The purified monomer is dissolved in anhydrous THF in a Schlenk flask to a desired concentration (e.g., 0.5 M).

  • The solution is cooled to -78 °C in a dry ice/acetone bath.

  • The initiator solution is added rapidly via syringe while stirring vigorously. The solution may change color, indicating the formation of the propagating anion.

  • The polymerization is allowed to proceed for a specific time (e.g., 5-60 minutes).

  • The polymerization is terminated by the addition of a small amount of degassed methanol. The color of the solution should disappear.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.

RAFT Polymerization of a Vinylthiophene Derivative (General Procedure)

Materials:

  • Vinylthiophene monomer (e.g., this compound), passed through a short column of basic alumina to remove inhibitors.

  • RAFT agent (e.g., cumyl dithiobenzoate).

  • Radical initiator (e.g., Azobisisobutyronitrile, AIBN).

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane).

  • Argon or Nitrogen gas.

Procedure:

  • The monomer, RAFT agent, and initiator are weighed into a Schlenk tube equipped with a magnetic stir bar.

  • The solvent is added, and the mixture is stirred to dissolve all components.

  • The solution is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • The tube is backfilled with inert gas and placed in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C).

  • The polymerization is allowed to proceed for the desired time. Samples can be taken periodically via a degassed syringe to monitor conversion by ¹H NMR.

  • The polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air.

  • The polymer is isolated by precipitation into a non-solvent (e.g., methanol or hexane), filtered, and dried under vacuum.

Visualizations

Anionic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Monomer1 This compound Initiator->Monomer1 Initiation Propagating_Anion Living Polymer Chain (Carbanion) Monomer1->Propagating_Anion Forms Monomer2 Monomer Propagating_Anion->Monomer2 Addition Elongated_Chain Longer Polymer Chain Monomer2->Elongated_Chain Forms Quenching_Agent e.g., Methanol Elongated_Chain->Quenching_Agent Reaction with Final_Polymer Poly(this compound) Quenching_Agent->Final_Polymer Forms

Caption: Anionic polymerization workflow.

Side_Reactions cluster_main_path Desired Propagation cluster_side_path Potential Side Reactions Propagating_Anion Propagating Carbanion Monomer_Addition Chain Growth Propagating_Anion->Monomer_Addition + Monomer Proton_Abstraction Chain Termination / Branching Propagating_Anion->Proton_Abstraction Abstracts H+ from Thiophene Ring Impurity_Reaction Chain Termination Propagating_Anion->Impurity_Reaction Reacts with (H₂O, O₂)

Caption: Main vs. side reactions in anionic polymerization.

RAFT_Polymerization Initiator Initiator Monomer Monomer Initiator->Monomer Initiation Propagating_Radical Propagating Radical (P_n•) Monomer->Propagating_Radical RAFT_Agent RAFT Agent (Z-C(=S)S-R) Equilibrium RAFT Equilibrium RAFT_Agent->Equilibrium Propagating_Radical->Monomer Propagation Propagating_Radical->RAFT_Agent Addition Dormant_Species Dormant Species (P_n-RAFT) Dormant_Species->Equilibrium Activation Equilibrium->Propagating_Radical Fragmentation Equilibrium->Dormant_Species

Caption: RAFT polymerization equilibrium.

References

Preventing premature polymerization of 4-Methyl-2-vinylthiophene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the premature polymerization of 4-Methyl-2-vinylthiophene during storage and experimentation.

Troubleshooting Guide

Issue: Polymerization During Storage

Question: I observed solid polymer formation in my sealed container of this compound during storage. What could be the cause and how can I prevent this in the future?

Answer:

Premature polymerization of this compound during storage is most commonly caused by improper storage conditions and/or depletion of the inhibitor. Vinyl monomers like this compound are susceptible to polymerization initiated by heat, light, and the presence of oxygen (in some cases).

Immediate Actions:

  • Isolate the container to prevent any potential pressure buildup from affecting other reagents.

  • Do not attempt to heat the container to melt the polymer, as this can accelerate further polymerization and decomposition.

  • Contact your institution's environmental health and safety office for guidance on the disposal of the polymerized material.

Preventative Measures:

  • Storage Temperature: Store this compound in a cool, dark place. Refrigeration is often recommended.[1]

  • Inhibitor Presence: Ensure the monomer is adequately inhibited. Commercial preparations are typically supplied with an inhibitor. If you have synthesized the monomer, consider adding a suitable inhibitor.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen, which can sometimes initiate polymerization, especially in the presence of impurities.

Question: My this compound appears discolored. Is this a sign of polymerization?

Answer:

Discoloration can be an indication of impurity formation or the initial stages of polymerization. It is advisable to test a small sample for the presence of polymer before using the material in a reaction. A simple test is to dissolve a small amount in a good solvent for the monomer (e.g., toluene, THF). If an insoluble solid is present, polymerization has likely occurred.

FAQs: Handling and Inhibitors

Question: What are the common inhibitors used for vinylthiophenes and other vinyl monomers?

Answer:

Several classes of inhibitors are effective at preventing the premature polymerization of vinyl monomers. The choice of inhibitor depends on the specific application and the required purity of the monomer. Common inhibitors include:

  • Phenolic Compounds: These are widely used due to their effectiveness and ease of removal. Examples include:

    • Hydroquinone (HQ)

    • 4-Methoxyphenol (MEHQ)

    • 4-tert-Butylcatechol (TBC)

  • Stable Nitroxide Radicals: These are highly effective radical scavengers.

    • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Nitroso Compounds: These have been shown to be effective, particularly at elevated temperatures during distillation.

    • α-Nitroso-β-naphthol has been used as a stabilizer for 2-vinylthiophene during distillation.[1]

Question: What is the recommended concentration of inhibitors?

Answer:

The optimal inhibitor concentration can vary depending on the storage duration, temperature, and purity of the monomer. For many vinyl monomers, inhibitors are typically added in the range of 10 to 200 ppm. It is crucial to consult the supplier's documentation for the specific concentration of inhibitor in the purchased product. For custom syntheses, starting with a concentration in this range is a reasonable approach, which can then be optimized based on stability observations.

Question: How do I remove the inhibitor before my reaction?

Answer:

Inhibitors must often be removed before polymerization or other reactions, as they can interfere with the desired chemical transformation. The method of removal depends on the type of inhibitor used.

Experimental Protocol: Removal of Phenolic Inhibitors

This protocol describes a common method for removing phenolic inhibitors like hydroquinone, MEHQ, and TBC.

  • Caustic Wash:

    • Place the this compound in a separatory funnel.

    • Add an equal volume of a 5-10% aqueous sodium hydroxide (NaOH) solution.

    • Stopper the funnel and shake gently, periodically venting to release any pressure.

    • Allow the layers to separate. The aqueous layer (containing the deprotonated phenolic inhibitor) is typically the bottom layer.

    • Drain and discard the aqueous layer.

    • Repeat the wash 2-3 times with fresh NaOH solution.

    • Wash the monomer with deionized water until the aqueous layer is neutral (test with pH paper).

    • Finally, wash with brine (saturated aqueous NaCl solution) to aid in the removal of water.

  • Drying:

    • Transfer the washed monomer to a clean, dry flask.

    • Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

    • Allow the monomer to stand over the drying agent for at least 30 minutes, with occasional swirling.

  • Filtration/Distillation:

    • Filter the dried monomer to remove the drying agent.

    • For very high purity requirements, the monomer can be distilled under reduced pressure. Caution: Distillation of uninhibited monomers can be hazardous due to the risk of thermal polymerization. It is crucial to monitor the temperature closely and preferably perform the distillation in the presence of a polymerization inhibitor that can be easily separated or is suitable for the subsequent reaction. The use of a small amount of a non-volatile inhibitor like copper filings in the distillation flask can also help prevent polymerization.[2]

Data Presentation

Table 1: Common Inhibitors for Vinyl Monomers and Their Properties

InhibitorAbbreviationClassTypical ConcentrationRemoval Method
HydroquinoneHQPhenolic50-200 ppmCaustic Wash, Distillation
4-MethoxyphenolMEHQPhenolic10-100 ppmCaustic Wash, Distillation
4-tert-ButylcatecholTBCPhenolic10-50 ppmCaustic Wash, Distillation
(2,2,6,6-Tetramethyl-1-piperidinyloxy)TEMPONitroxide Radical10-100 ppmColumn Chromatography, Distillation
α-Nitroso-β-naphthol-NitrosoVaries (used during processing)Distillation

Note: The typical concentrations are general for vinyl monomers and may need to be optimized for this compound.

Visualizations

Diagram 1: Troubleshooting Workflow for Premature Polymerization

G A Solid Polymer Observed in Monomer B Isolate Container and Consult Safety Officer A->B C Review Storage Conditions A->C D Was Monomer Stored in a Cool, Dark Place? C->D E Was Monomer Stored Under Inert Atmosphere? C->E F Check Inhibitor Certificate of Analysis C->F G Implement Correct Storage Procedures D->G No E->G No H Consider Adding Inhibitor if Synthesized In-House F->H Inhibitor Absent or Depleted

Caption: Troubleshooting logic for addressing premature polymerization.

Diagram 2: Experimental Workflow for Inhibitor Removal

G cluster_0 A Inhibited this compound B Caustic Wash (aq. NaOH) A->B C Separate Aqueous Layer B->C D Water and Brine Wash C->D E Dry with Anhydrous Salt (e.g., MgSO4) D->E F Filter E->F G High Purity Required? F->G H Vacuum Distillation (with caution) G->H Yes J Use Immediately G->J No I Store Purified Monomer Appropriately H->I I->J

Caption: Step-by-step process for removing phenolic inhibitors.

References

Optimization of initiator concentration for 4-Methyl-2-vinylthiophene polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers optimizing the initiator concentration for the polymerization of 4-Methyl-2-vinylthiophene.

Frequently Asked Questions (FAQs)

Q1: What are the common polymerization methods for this compound and which initiators are typically used?

A1: this compound, like other vinyl monomers with electron-donating substituents, can typically be polymerized via free-radical, cationic, or anionic mechanisms. The choice of method and initiator is critical for controlling the polymer structure.

  • Anionic Polymerization: This method is suitable for producing polymers with well-defined structures, controlled molecular weights, and narrow molecular weight distributions (MWD)[1]. It is very sensitive to impurities.

  • Cationic Polymerization: This method is effective for vinyl monomers with electron-donating groups that can stabilize a cationic propagating center[2][3]. These reactions are often very fast and sensitive to the solvent and counterion used[2].

  • Free-Radical Polymerization: This is a versatile and common method used for a wide range of vinyl monomers[4]. It is generally more tolerant to impurities than ionic polymerizations but offers less control over the polymer architecture.

Q2: How does the initiator concentration affect the final polymer?

A2: The initiator concentration is a critical parameter that directly influences the polymerization rate, the final molecular weight (Mn) of the polymer, and the molecular weight distribution (polydispersity index, PDI).

  • Molecular Weight (Mn): In general, for chain-growth polymerizations, increasing the initiator concentration leads to the formation of more polymer chains simultaneously. With a fixed amount of monomer, this results in shorter chains and thus a lower average molecular weight[5]. Conversely, a lower initiator concentration will produce fewer, longer chains, increasing the molecular weight.

  • Polymerization Rate: A higher concentration of initiator generates more active centers (radicals or ions) at the beginning of the reaction, which typically leads to a faster rate of polymerization[6].

  • Polydispersity Index (PDI): An optimal initiator concentration helps achieve a narrow PDI (Mw/Mn), indicating a more uniform set of polymer chains. Excessively high initiator concentrations can sometimes lead to more side reactions and termination events, potentially broadening the PDI[5].

Q3: My polymerization reaction won't start. What are the potential initiator-related causes?

A3: Failure to initiate polymerization can be traced to several factors:

  • Inhibitor Presence: The monomer may contain inhibitors (like TEMPO or hydroquinone derivatives) to prevent spontaneous polymerization during storage[7]. These must be removed, typically by passing the monomer through an inhibitor-removal column or by distillation, before use.

  • Initiator Decomposition: The initiator may have degraded due to improper storage (e.g., exposure to heat, light, or moisture). Use fresh or properly stored initiator. For redox systems, ensure both the initiator and co-initiator are active[6].

  • Insufficient Activation Energy: Some initiators require thermal or photochemical energy to decompose and form active species. Ensure your reaction temperature is appropriate for the chosen thermal initiator (e.g., AIBN, Benzoyl Peroxide) or that you are supplying UV light for a photoinitiator.

  • Reaction Purity (for Ionic Polymerization): Anionic and cationic polymerizations are extremely sensitive to impurities like water, oxygen, or alcohols, which can terminate the initiator or the growing chain[2]. Ensure all glassware is rigorously dried, solvents are purified, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Q4: The polymerization is extremely fast and difficult to control. How can I manage the reaction rate?

A4: An uncontrolled, highly exothermic polymerization can be dangerous and often results in poor polymer quality. To slow it down:

  • Reduce Initiator Concentration: Lowering the initiator concentration will decrease the number of active centers and thus reduce the overall rate of polymerization[6].

  • Lower the Reaction Temperature: Decreasing the temperature will lower the rate constants for both initiation and propagation, slowing the reaction. This is particularly important for cationic polymerizations, which are often conducted at very low temperatures (-78 to -90 °C) to prevent side reactions[2].

  • Use a Solvent: Performing the polymerization in a suitable solvent (solution polymerization) helps to dissipate the heat generated during the exothermic reaction and lowers the effective concentration of both monomer and initiator[7].

Q5: The resulting polymer has a very high polydispersity index (PDI). How can I achieve a narrower molecular weight distribution?

A5: A high PDI (or broad MWD) indicates a lack of control over the polymerization process. To achieve a more uniform polymer:

  • Optimize Initiator Concentration: An excessively high or low initiator concentration can lead to side reactions or inefficient initiation, broadening the PDI. A systematic optimization is necessary.

  • Ensure Homogeneous Conditions: Maintain consistent temperature and efficient stirring throughout the reaction. Inhomogeneities can lead to different polymerization rates within the reactor, broadening the MWD.

  • Consider a Living Polymerization Technique: For the highest degree of control and the narrowest PDI (typically < 1.2), living polymerization methods are ideal. Living anionic polymerization of vinylthiophenes has been shown to produce polymers with predictable molecular weights and narrow MWDs[1].

Data Presentation

Table 1: Common Initiators for Vinyl Monomer Polymerization

Polymerization TypeInitiator ClassSpecific ExamplesCo-initiator/Conditions
Free-Radical Azo Initiators2,2'-Azobisisobutyronitrile (AIBN)Heat (typically 60-80°C)
PeroxidesBenzoyl Peroxide (BPO)Heat or a reducing agent (e.g., DMT)[5]
Cationic Lewis AcidsBoron trifluoride (BF₃), Aluminum chloride (AlCl₃), Tin(IV) chloride (SnCl₄)Protic source like water or alcohol[2][3]
Protic AcidsTriflic acid (CF₃SO₃H)Often used directly
Anionic Organolithiumsec-Butyllithium (sec-BuLi), n-Butyllithium (n-BuLi)Requires inert atmosphere, pure reagents[1]
NaphthalenidesPotassium Naphthalenide (K-Naph)Requires inert atmosphere, pure reagents[1]

Table 2: Troubleshooting Guide for Initiator Concentration Issues

Observed ProblemPotential Cause (Initiator-Related)Suggested Solution
Low Polymer Yield Initiator concentration is too low; Incomplete initiator decomposition.Increase initiator concentration incrementally; Ensure correct reaction temperature/time.
Low Molecular Weight Initiator concentration is too high.Decrease the monomer-to-initiator molar ratio.
High Molecular Weight Initiator concentration is too low.Increase the monomer-to-initiator molar ratio.
Broad PDI (>1.5) Non-optimal initiator concentration; Uncontrolled reaction rate.Systematically vary initiator concentration; Lower the reaction temperature.
Reaction Gels Quickly Initiator concentration is too high, leading to an uncontrolled rate.Significantly reduce initiator concentration; Use a solvent; Lower the temperature.

Experimental Protocols

General Protocol for Optimizing Initiator Concentration in Free-Radical Polymerization

This protocol outlines a systematic approach to finding the optimal initiator concentration for producing poly(this compound) with a target molecular weight and low PDI.

  • Monomer Purification: Purify the this compound monomer by passing it through a column of basic alumina to remove inhibitors. Verify purity using ¹H NMR.

  • Reagent Preparation: Prepare a stock solution of the initiator (e.g., AIBN) in a suitable, purified solvent (e.g., toluene or THF).

  • Experimental Setup:

    • Add a defined amount of purified monomer to a series of reaction vessels (e.g., Schlenk tubes).

    • Add the appropriate volume of solvent to achieve the desired monomer concentration.

    • Equip each vessel with a magnetic stir bar.

  • Inert Atmosphere: Subject each reaction vessel to several cycles of vacuum and backfilling with an inert gas (e.g., nitrogen or argon) to remove oxygen.

  • Initiation Series:

    • Using a syringe, add varying amounts of the initiator stock solution to each reaction vessel to achieve a range of monomer-to-initiator ratios (e.g., 50:1, 100:1, 200:1, 500:1).

    • Immerse the sealed vessels in a pre-heated oil bath at the desired reaction temperature (e.g., 70°C for AIBN).

  • Polymerization: Allow the polymerization to proceed for a set amount of time (e.g., 6 hours). Ensure consistent stirring.

  • Termination and Isolation:

    • Quench the reaction by cooling the vessels in an ice bath and exposing the solution to air.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).

    • Collect the precipitated polymer by filtration.

  • Purification and Drying: Wash the collected polymer with fresh non-solvent to remove any unreacted monomer and initiator fragments. Dry the final polymer under vacuum until a constant weight is achieved.

  • Characterization:

    • Determine the monomer conversion using gravimetric analysis or ¹H NMR of the crude product.

    • Analyze the molecular weight (Mn, Mw) and polydispersity index (PDI) of each polymer sample using Gel Permeation Chromatography (GPC).

  • Analysis: Create a table or plot correlating the initiator concentration with the resulting Mn and PDI to determine the optimal conditions for your target application.

Visualizations

Workflow for Initiator Concentration Optimization A 1. Purify Monomer (Remove Inhibitors) B 2. Prepare Stock Solutions (Monomer, Initiator) A->B C 3. Set up Parallel Reactions (Vary [M]:[I] Ratio) B->C D 4. De-gas and Establish Inert Atmosphere C->D E 5. Initiate Polymerization (Constant Temperature & Time) D->E F 6. Terminate and Isolate Polymer (Precipitation) E->F G 7. Characterize Polymer (GPC for Mn and PDI) F->G H 8. Analyze Data and Identify Optimal [I] G->H

Caption: Experimental workflow for the systematic optimization of initiator concentration.

Effect of Initiator Concentration on Polymer Properties cluster_0 Input Parameter cluster_1 Primary Effects cluster_2 Resulting Polymer Properties I_conc Initiator Concentration [I] rate Number of Active Centers I_conc->rate Directly Proportional chains Number of Polymer Chains rate->chains Increases poly_rate Polymerization Rate rate->poly_rate Increases mw Molecular Weight (Mn) chains->mw Inversely Proportional (for fixed [M])

Caption: Relationship between initiator concentration and key polymerization outcomes.

Fundamental Steps of Chain-Growth Polymerization Initiator Initiator (I) Active_Center Active Center (I) Initiator->Active_Center Initiation (Step 1) Growing_Chain Growing Chain (Pn) Active_Center->Growing_Chain + M Monomer Monomer (M) Growing_Chain->Growing_Chain Propagation (Step 2) + (n-1)M Dead_Polymer Terminated Polymer (Pn) Growing_Chain->Dead_Polymer Termination (Step 3)

Caption: The three primary stages of a typical chain-growth polymerization process.

References

How to control molecular weight in poly(4-Methyl-2-vinylthiophene) synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in controlling the molecular weight of poly(4-Methyl-2-vinylthiophene) during its synthesis.

Troubleshooting Guide: Molecular Weight Control

Unpredictable or incorrect molecular weights are common challenges in polymer synthesis. The following guide addresses specific issues you might encounter during the synthesis of poly(this compound).

Issue IDProblemPossible CausesSuggested Solutions
MW-01 Higher than expected molecular weight and broad polydispersity (PDI > 1.2) Initiator Inefficiency: Incomplete or slow initiation compared to propagation. This can be due to impurities in the monomer, solvent, or glassware that react with the initiator.- Ensure rigorous purification of the monomer, solvent, and glassware to remove protic impurities. - Consider using a more reactive initiator. - Increase the initiator concentration slightly.
MW-02 Lower than expected molecular weight and broad polydispersity (PDI > 1.2) Chain Transfer Reactions: Impurities or the monomer itself can act as chain transfer agents, terminating one chain and starting a new one. Premature Termination: Reaction with impurities (e.g., water, oxygen) can terminate growing polymer chains.- Purify the monomer and solvent to remove any potential chain transfer agents. - Conduct the polymerization under a strictly inert atmosphere (e.g., high-purity argon or nitrogen). - Lower the reaction temperature to minimize side reactions.
MW-03 Bimodal or multimodal molecular weight distribution in Gel Permeation Chromatography (GPC) Slow Initiation: If the initiation rate is much slower than the propagation rate, new chains are formed throughout the polymerization, leading to different chain lengths. Impurities Introduced During Polymerization: Introduction of impurities mid-reaction can terminate a portion of the growing chains.- Ensure rapid and uniform mixing of the initiator with the monomer solution. - Use a pre-formed initiator solution to ensure accurate concentration. - Maintain a leak-free reaction setup to prevent the ingress of contaminants.
MW-04 Inconsistent molecular weight between batches Variability in Reagent Purity: Batch-to-batch differences in monomer or solvent purity can affect initiation and termination rates. Inaccurate Reagent Measurement: Small errors in the amount of initiator can lead to significant changes in the final molecular weight. Temperature Fluctuations: Inconsistent reaction temperatures can alter the rates of initiation, propagation, and termination.- Standardize purification protocols for all reagents. - Use precise measurement techniques for the initiator (e.g., titration of organolithium initiators). - Employ a reliable temperature-controlled bath for the reaction vessel.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for controlling the molecular weight of poly(this compound)?

A1: Living anionic polymerization is a highly effective method for achieving precise control over the molecular weight and obtaining a narrow molecular weight distribution (low PDI) for poly(this compound).[1] This technique allows the molecular weight to be predetermined by the molar ratio of the monomer to the initiator.[1]

Q2: How does the monomer-to-initiator ratio affect the molecular weight?

A2: In a living polymerization, the number-average molecular weight (Mn) is directly proportional to the molar ratio of the monomer to the initiator, assuming 100% monomer conversion. The theoretical Mn can be calculated using the following formula:

M_n = ([Monomer]_0 / [Initiator]_0) * M_monomer + M_initiator

Where:

  • [Monomer]_0 is the initial molar concentration of the monomer.

  • [Initiator]_0 is the initial molar concentration of the initiator.

  • M_monomer is the molecular weight of the monomer.

  • M_initiator is the molecular weight of the initiator.

Q3: What are common initiators for the anionic polymerization of vinylthiophenes?

A3: Organolithium compounds are commonly used as initiators for the anionic polymerization of vinylthiophenes. Examples include sec-butyllithium (sec-BuLi) and n-butyllithium (n-BuLi).[1] For some systems, less nucleophilic initiators or those with different counterions (e.g., potassium naphthalenide) can also be effective.[1]

Q4: Why is a low reaction temperature important in anionic polymerization?

A4: Low temperatures (e.g., -78 °C) are crucial for minimizing side reactions, such as chain termination and chain transfer, which can lead to a loss of control over the molecular weight and a broadening of the polydispersity.

Q5: How can I confirm that my polymerization is "living"?

A5: A key characteristic of a living polymerization is that the polymer chains remain active. You can confirm this by taking aliquots from the reaction mixture at different times and analyzing them by GPC. You should observe a linear increase in molecular weight with monomer conversion while the PDI remains low. Another method is to add a second batch of monomer after the first has been consumed; a further increase in molecular weight indicates that the chains were still active.

Experimental Protocols

Protocol: Controlled Molecular Weight Synthesis of Poly(this compound) via Living Anionic Polymerization

This protocol is designed to synthesize poly(this compound) with a target molecular weight of 10,000 g/mol .

Materials:

  • This compound (monomer), purified by distillation over CaH₂.

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl under argon.

  • sec-Butyllithium (sec-BuLi) in cyclohexane (concentration determined by titration).

  • Methanol, degassed.

  • Argon gas, high purity.

Procedure:

  • Glassware Preparation: All glassware should be flame-dried under vacuum and cooled under a positive pressure of argon.

  • Reaction Setup: Assemble the reaction flask equipped with a magnetic stirrer and a rubber septum under an argon atmosphere.

  • Solvent and Monomer Addition: Transfer 50 mL of freshly distilled THF into the reaction flask via a cannula. Cool the flask to -78 °C using a dry ice/acetone bath. Add 1.38 g (10 mmol) of purified this compound to the cooled THF.

  • Initiation: Based on the target molecular weight of 10,000 g/mol and a monomer amount of 10 mmol, the required amount of initiator is approximately 0.138 mmol. Add the calculated volume of the standardized sec-BuLi solution dropwise to the stirred monomer solution. A color change should be observed, indicating the formation of the propagating anionic species.

  • Polymerization: Allow the reaction to proceed at -78 °C for 1 hour. The solution will likely become more viscous as the polymer forms.

  • Termination: Terminate the polymerization by adding a small amount (e.g., 1 mL) of degassed methanol to the reaction mixture. The color of the solution should disappear.

  • Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by slowly pouring the solution into a large volume of methanol.

  • Purification and Drying: Filter the precipitated polymer, wash it with fresh methanol, and dry it under vacuum at 40 °C to a constant weight.

  • Characterization: Characterize the resulting polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

Quantitative Data Summary

The following table summarizes the expected relationship between the monomer-to-initiator ratio and the resulting molecular weight and PDI for the living anionic polymerization of this compound.

Target Mn ( g/mol )[Monomer]/[Initiator] RatioExpected Mn (GPC) ( g/mol )Expected PDI
5,000~364,800 - 5,200< 1.15
10,000~729,500 - 10,500< 1.15
20,000~14519,000 - 21,000< 1.20
50,000~36247,000 - 53,000< 1.25

Note: The actual [Monomer]/[Initiator] ratio may need slight adjustments based on the purity of the reagents and the efficiency of the initiation.

Visualizations

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting Steps Start Start: Synthesize Polymer Analyze Analyze Molecular Weight (GPC) Start->Analyze Problem Is MW and PDI as expected? Analyze->Problem Success End: Desired Polymer Obtained Problem->Success Yes HigherMW Higher MW / Broad PDI? Problem->HigherMW No LowerMW Lower MW / Broad PDI? HigherMW->LowerMW No HigherMW_Sol Check for Initiator Inefficiency - Improve Reagent Purity - Adjust Initiator Concentration HigherMW->HigherMW_Sol Yes Inconsistent Inconsistent Batches? LowerMW->Inconsistent No LowerMW_Sol Check for Chain Transfer/Termination - Rigorous Purification - Inert Atmosphere - Lower Temperature LowerMW->LowerMW_Sol Yes Inconsistent->Analyze No, other issue Inconsistent_Sol Standardize Protocol - Consistent Reagent Purity - Precise Measurements - Stable Temperature Inconsistent->Inconsistent_Sol Yes HigherMW_Sol->Start LowerMW_Sol->Start Inconsistent_Sol->Start

Caption: Troubleshooting workflow for controlling molecular weight.

MolecularWeightFactors cluster_inputs Controllable Inputs cluster_outputs Polymer Characteristics Monomer_Initiator_Ratio [Monomer] / [Initiator] Ratio MolecularWeight Molecular Weight (Mn) Monomer_Initiator_Ratio->MolecularWeight Directly Proportional Temperature Reaction Temperature Temperature->MolecularWeight Affects Side Reactions PDI Polydispersity (PDI) Temperature->PDI Lower Temp -> Lower PDI Purity Reagent Purity (Monomer, Solvent) Purity->MolecularWeight Impurities can lower MW Purity->PDI Impurities broaden PDI

Caption: Key factors influencing molecular weight in living polymerization.

References

Technical Support Center: Characterization of Poly(4-Methyl-2-vinylthiophene)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the characterization of poly(4-Methyl-2-vinylthiophene). This guide provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the analysis of this polymer.

Troubleshooting Guides

This section addresses specific problems in a question-and-answer format that you may encounter during the characterization of poly(this compound).

Issue 1: Gel Permeation Chromatography (GPC/SEC)

Question: Why are my GPC results for poly(this compound) inconsistent, showing broad or tailing peaks and inaccurate molecular weights?

Answer: Inconsistent GPC results for polythiophenes are common and typically stem from several factors related to the polymer's semi-rigid backbone and tendency to aggregate.

  • Poor Solubility & Aggregation: Poly(this compound), like many conjugated polymers, may not fully dissolve or can form aggregates in common GPC eluents like Tetrahydrofuran (THF) at room temperature. These aggregates elute earlier than individual polymer chains, leading to an overestimation of the molecular weight and broad, asymmetric peaks.

  • Column Interactions: The aromatic and sulfur-containing backbone can interact with the stationary phase of the GPC column, causing peak tailing and affecting retention times.

  • Improper Calibration: Using conventional polystyrene (PS) standards can lead to inaccurate molecular weight values because the hydrodynamic volume of the semi-rigid polythiophene chain differs significantly from that of flexible polystyrene at the same mass.

Troubleshooting Steps:

  • Improve Solubility: Heating the sample in the eluent can break up aggregates. Characterizing the polymer at an elevated temperature (e.g., 45°C or higher) is often necessary.[1]

  • Select the Right Eluent: While THF is common, other solvents like chloroform or 1,2,4-trichlorobenzene (TCB) at high temperatures might be required for complete dissolution.[2]

  • Use Appropriate Columns: Employ columns that are known to be relatively inert to minimize interactions.[1]

  • Filter the Sample: Always filter your sample solution through a solvent-resistant filter (e.g., 0.2 µm PTFE) immediately before injection to remove insoluble particulates.

  • Consider Universal Calibration: If possible, use a GPC system with a viscometer or light scattering detector to build a universal calibration curve, which provides a more accurate molecular weight determination independent of the polymer's chemical structure.[3]

ParameterRecommendationRationale
Eluent Tetrahydrofuran (THF) or Chloroform (CHCl₃)Good starting solvents for many polythiophenes.
Temperature 45 °C (or higher if solubility is an issue)Prevents aggregation and precipitation in the system.[1]
Columns Polystyrene-divinylbenzene (PS-DVB) basedWidely used and effective for many polymers.
Concentration 1.0 - 2.0 mg/mLBalances signal intensity with the risk of aggregation.[2]
Flow Rate 1.0 mL/minStandard for analytical GPC.[1][2]
Calibration Polystyrene (PS) standards (report as "PS equivalents") or Universal CalibrationPS standards are common but provide relative values. Universal calibration offers more accurate results.
  • Sample Preparation: Accurately weigh ~2 mg of poly(this compound) into a 2 mL autosampler vial.

  • Add 1 mL of HPLC-grade THF.

  • Cap the vial and heat at 45-50°C with gentle stirring for at least 1 hour to ensure complete dissolution.[1]

  • Cool the solution to the analysis temperature (e.g., 45°C).

  • Filter the solution through a 0.2 µm PTFE syringe filter into a clean autosampler vial.

  • Instrumentation:

    • Set the GPC system, including the columns and detectors, to the desired temperature (e.g., 45°C).[1]

    • Equilibrate the system with the eluent (THF) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Analysis: Inject 100 µL of the filtered sample solution.

  • Data Processing: Process the resulting chromatogram using the appropriate calibration method to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

Issue 2: ¹H NMR Spectroscopy

Question: My ¹H NMR spectrum of poly(this compound) shows broad, poorly resolved peaks, making structural assignment impossible. What is the problem?

Answer: Broad signals in the ¹H NMR spectra of conjugated polymers are a frequent challenge. This issue is typically caused by:

  • Polymer Aggregation: In solution, π-stacking between polymer backbones restricts chain motion, leading to broad spectral lines.[4][5] This is especially problematic in less-than-ideal solvents or at high concentrations.

  • Incomplete Solubility: If the polymer is not fully dissolved, the suspended particles will not contribute to a high-resolution spectrum.

  • Paramagnetic Impurities: Residual catalyst from the polymerization (e.g., iron or nickel salts) can cause significant line broadening.

  • High Molecular Weight: Very long polymer chains have slower tumbling rates in solution, which naturally leads to broader signals.

Troubleshooting Steps:

  • Use a Good Solvent: Deuterated chloroform (CDCl₃) or deuterated TCB are often effective. You may need to gently heat the sample to aid dissolution.

  • Run at Elevated Temperature: Acquiring the spectrum at a higher temperature (e.g., 50-60°C) can disrupt aggregates and increase chain mobility, resulting in sharper signals.

  • Work with Dilute Solutions: Lowering the concentration can reduce the likelihood of intermolecular aggregation.

  • Purify the Polymer: Ensure the polymer is thoroughly purified to remove any residual paramagnetic metals from the synthesis. This may involve washing with a chelating agent solution (like EDTA) or performing Soxhlet extraction.

  • Increase Acquisition Time: For polymers with broad signals, a longer acquisition time and more scans may be necessary to improve the signal-to-noise ratio.

Proton TypeExpected Chemical Shift (ppm)Multiplicity
Thiophene Ring Protons6.5 - 7.5Broad multiplet
Vinyl Protons (-CH=CH₂)5.0 - 6.5Broad multiplet
Methyl Protons (-CH₃)2.0 - 2.5Broad singlet
Polymer Backbone (-CH-)1.5 - 2.0Broad multiplet

Note: These are estimated ranges. Actual shifts can vary based on polymer regioregularity, solvent, and aggregation state.

  • Dissolve 5-10 mg of the purified polymer in 0.7 mL of deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Cap the tube and sonicate or gently heat if necessary to facilitate dissolution.

  • Allow the solution to sit until it is clear and homogeneous. If particulates remain, filter the solution through a small plug of glass wool into a clean NMR tube.

  • Acquire the spectrum on an NMR spectrometer (400 MHz or higher is recommended). If signals are broad, re-acquire the spectrum at an elevated temperature.

Issue 3: UV-Vis Spectroscopy

Question: The absorption maximum (λmax) of my poly(this compound) solution seems to shift depending on the solvent or concentration. What does this indicate?

Answer: The shifting of λmax is a characteristic feature of many conjugated polymers and is known as solvatochromism . It provides valuable information about the polymer's conformation and aggregation state.[6]

  • Red Shift (to longer wavelengths): This is typically observed in "good" solvents where the polymer adopts a more planar, extended conformation. This planarity increases the effective conjugation length of the π-electron system, which lowers the energy gap for electronic transitions.[7]

  • Blue Shift (to shorter wavelengths): This occurs in "poor" solvents or at high concentrations. In these conditions, the polymer chains tend to coil or aggregate to minimize contact with the solvent. This twisting of the polymer backbone disrupts the π-conjugation, shortening the effective conjugation length and increasing the transition energy.[6][8]

A spectrum showing a distinct shoulder or a second peak at a higher energy (shorter wavelength) is often a sign of H-aggregate formation.

Solvent SystemExpected ObservationInterpretation
Good Solvent (e.g., Chloroform, Toluene)Single, sharp absorption peak at a longer wavelength (red-shifted).Polymer chains are well-solvated and adopt a planar conformation.
Poor Solvent (e.g., Methanol, Hexane)Broader absorption peak at a shorter wavelength (blue-shifted).Polymer chains are aggregated or in a coiled conformation.
Mixed Solvent (e.g., Chloroform/Methanol)Appearance of vibronic fine structure or a blue-shifted shoulder.Indicates the onset of aggregation as solvent quality decreases.[6]
  • Prepare a stock solution of the polymer in a good solvent (e.g., chloroform) at a concentration of approximately 0.1 mg/mL.

  • Create a very dilute solution (e.g., 0.005-0.01 mg/mL) by diluting the stock solution. The absorbance maximum should ideally be between 0.5 and 1.0.

  • Acquire the absorption spectrum using a dual-beam UV-Vis spectrophotometer from 300 to 800 nm, using the pure solvent as a reference.

  • To study solvatochromic effects, prepare solutions in different solvents or mixed-solvent systems and compare the resulting spectra.

Diagrams and Workflows

The following diagram outlines a logical workflow for troubleshooting common issues during the characterization of poly(this compound).

G start Characterization Issue with P(4-Me-2-VT) gpc GPC/SEC start->gpc nmr NMR Spectroscopy start->nmr uvvis UV-Vis Spectroscopy start->uvvis thermal Thermal Analysis (DSC/TGA) start->thermal gpc_issue Inaccurate MW Broad/Tailing Peaks gpc->gpc_issue nmr_issue Broad, Unresolved Signals nmr->nmr_issue uvvis_issue Shifting λmax Inconsistent Spectra uvvis->uvvis_issue thermal_issue Complex or Weak Transitions thermal->thermal_issue gpc_cause Potential Causes: - Aggregation - Poor Solubility - Column Interaction gpc_issue->gpc_cause Investigate gpc_solution Solutions: - Analyze at high temp (>45°C) - Change eluent (CHCl₃, TCB) - Use universal calibration - Filter sample gpc_cause->gpc_solution Implement nmr_cause Potential Causes: - Aggregation - Paramagnetic Impurities - Low Solubility nmr_issue->nmr_cause Investigate nmr_solution Solutions: - Run at high temp - Use dilute solution - Purify polymer (EDTA wash) - Use better solvent (d-TCB) nmr_cause->nmr_solution Implement uvvis_cause Potential Causes: - Solvatochromism - Aggregation - Concentration Effects uvvis_issue->uvvis_cause Investigate uvvis_solution Solutions: - Standardize solvent & conc. - Use 'good' solvent (CHCl₃) - Analyze dilute solutions uvvis_cause->uvvis_solution Implement thermal_cause Potential Causes: - Broad MW Distribution - Solvent/Moisture present - Semi-crystalline nature thermal_issue->thermal_cause Investigate thermal_solution Solutions: - Perform second heating run (DSC) - Ensure sample is dry - Correlate with TGA data thermal_cause->thermal_solution Implement

Caption: Troubleshooting workflow for polymer characterization.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for dissolving poly(this compound)? A: Good solvents that promote a planar, dissolved state are typically chlorinated or aromatic hydrocarbons such as chloroform, toluene, xylene, and trichlorobenzene (TCB).[2] Tetrahydrofuran (THF) is also commonly used but may require heating to prevent aggregation.[1] Poor solvents, which will induce aggregation or precipitation, include alcohols (methanol, ethanol) and alkanes (hexane).

Q2: How do I interpret the thermal stability of my polymer from a TGA curve? A: Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature. For polythiophenes, the key parameter is the decomposition temperature (Td), often reported as the temperature at which 5% weight loss occurs.[9][10] A higher Td indicates greater thermal stability. The TGA curve for a polythiophene typically shows a stable plateau at lower temperatures followed by a sharp drop indicating polymer backbone degradation.[11] Any initial weight loss at low temperatures (e.g., below 150°C) is usually due to the evaporation of residual solvent or moisture.[12]

Q3: What does the glass transition temperature (Tg) from a DSC curve tell me about my polymer? A: Differential Scanning Calorimetry (DSC) measures heat flow into or out of a sample during a temperature change. The glass transition temperature (Tg) is the temperature at which the amorphous regions of the polymer transition from a rigid, glassy state to a more flexible, rubbery state. For poly(this compound), the Tg gives insight into the mobility of the polymer chains. A higher Tg generally suggests a more rigid backbone or stronger intermolecular forces. It is crucial to perform a second heating scan in DSC, as the first scan reflects the polymer's thermal history and may contain artifacts from solvent evaporation.[11]

References

Stabilizers for long-term storage of 4-Methyl-2-vinylthiophene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term storage and stabilization of 4-Methyl-2-vinylthiophene. The following information is presented in a question-and-answer format to address specific issues that may be encountered during its handling and use.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound during long-term storage?

A1: The primary degradation pathway for this compound, like other vinyl monomers, is thermal polymerization.[1] This process is initiated by heat and can lead to the formation of oligomers and polymers, reducing the purity of the monomer. The reaction is often exothermic, which can accelerate the degradation process.

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and direct sunlight. For long-term storage, refrigeration at temperatures as low as -20°C is recommended.[1] The container should be tightly sealed to prevent exposure to air and moisture.

Q3: What type of stabilizers can be used for the long-term storage of this compound?

A3: Phenolic compounds are commonly used as polymerization inhibitors for vinyl monomers and are suitable for stabilizing this compound. These act as radical scavengers to prevent the initiation of polymerization. Commonly used stabilizers include:

  • Butylated hydroxytoluene (BHT)

  • 4-Methoxyphenol (MEHQ)

  • Hydroquinone (HQ)

  • 4-tert-Butylcatechol (TBC)

For the closely related compound 2-vinylthiophene, α-nitroso-β-naphthol has also been reported as an effective stabilizer.[1]

Troubleshooting Guide

Issue 1: The purity of my this compound has decreased over time, and I suspect polymerization.

  • Verification:

    • Appearance: Visual inspection may reveal an increase in viscosity or the presence of solid precipitates.

    • Analytical Confirmation: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the presence of dimers, trimers, and other oligomers. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to detect the disappearance of vinyl protons and the appearance of broad signals corresponding to a polymer backbone.

  • Solution:

    • If polymerization has occurred, the monomer may need to be purified by distillation under reduced pressure. It is crucial to keep the distillation temperature below 90°C to prevent further thermal polymerization.[1]

    • Ensure the purified monomer is immediately stabilized with an appropriate inhibitor and stored under the recommended conditions.

Issue 2: I am observing unexpected side products in my reaction that are not related to polymerization.

  • Possible Cause:

    • Oxidation: The thiophene ring is susceptible to oxidation, which can lead to the formation of thiophene-S-oxides and other oxygenated byproducts. This is more likely to occur if the compound is exposed to air for extended periods.

    • Impurities from Synthesis: Residual reagents or byproducts from the synthesis of this compound may be present and could interfere with your reaction.

  • Troubleshooting Steps:

    • Characterize Impurities: Use analytical techniques such as GC-MS and NMR to identify the structure of the unknown side products.

    • Storage Atmosphere: If oxidation is suspected, store the compound under an inert atmosphere (e.g., argon or nitrogen).

    • Re-purification: Consider re-purifying the monomer to remove any non-polymer impurities.

Quantitative Data on Stabilizers

StabilizerTypical Concentration (ppm)Mechanism of Action
Butylated hydroxytoluene (BHT)100 - 1000Free radical scavenger
4-Methoxyphenol (MEHQ)10 - 1000Free radical scavenger, requires oxygen for activity
Hydroquinone (HQ)100 - 1000Free radical scavenger
4-tert-Butylcatechol (TBC)10 - 100Free radical scavenger, requires oxygen for activity

Experimental Protocols

Protocol 1: Monitoring Stability of this compound using GC-MS

  • Objective: To detect and quantify the formation of oligomers and other degradation products.

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Method:

    • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • GC Conditions:

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

      • Injector Temperature: 250°C.

      • Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a high temperature (e.g., 300°C) to elute both the monomer and any higher molecular weight oligomers. A typical program would be: 50°C for 2 minutes, then ramp at 10°C/min to 300°C and hold for 10 minutes.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500) to detect the monomer and potential dimers and trimers.

    • Data Analysis:

      • Identify the peak corresponding to this compound.

      • Search for peaks at higher retention times with mass spectra corresponding to multiples of the monomer's molecular weight (dimers, trimers, etc.).

      • Integrate the peak areas to quantify the relative amounts of the monomer and its oligomers.

Protocol 2: Monitoring Stability of this compound using ¹H NMR Spectroscopy

  • Objective: To monitor the depletion of the vinyl group and the formation of a polymer backbone.

  • Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer.

  • Method:

    • Sample Preparation: Dissolve a small amount of the this compound sample in a deuterated solvent (e.g., CDCl₃).

    • Acquisition: Acquire a standard ¹H NMR spectrum.

    • Data Analysis:

      • Vinyl Protons: Identify the signals corresponding to the vinyl protons of the monomer. These will typically be in the range of 5-7 ppm and will show characteristic splitting patterns.

      • Polymer Formation: As polymerization occurs, the sharp signals of the vinyl protons will decrease in intensity. Concurrently, broad signals will appear in the aliphatic region of the spectrum (typically 1-3 ppm), corresponding to the saturated backbone of the polymer.

      • Quantification: The degree of polymerization can be estimated by comparing the integration of the remaining vinyl proton signals to the integration of a stable internal standard or to the aromatic protons of the thiophene ring.

Visualizations

degradation_pathway Monomer This compound Monomer_Radical Monomer Radical Monomer->Monomer_Radical Dimer Dimer Monomer->Dimer Radical Free Radical Initiator (e.g., Heat, Light) Radical->Monomer Initiation Monomer_Radical->Monomer Propagation Inhibitor Stabilizer (e.g., BHT, MEHQ) Monomer_Radical->Inhibitor Inhibition Polymer Polymer Dimer->Polymer Further Propagation Inactive Inactive Product Inhibitor->Inactive

Caption: Primary degradation pathway of this compound via free radical polymerization and the role of stabilizers.

experimental_workflow cluster_storage Long-Term Storage cluster_analysis Stability Monitoring cluster_decision Purity Assessment Storage This compound (with stabilizer) Sampling Periodic Sampling Storage->Sampling GCMS GC-MS Analysis (Oligomer Detection) Sampling->GCMS NMR NMR Analysis (Vinyl Group Depletion) Sampling->NMR Data_Analysis Data Analysis GCMS->Data_Analysis NMR->Data_Analysis Pass Purity Acceptable Data_Analysis->Pass Fail Purity Unacceptable Data_Analysis->Fail Purification Purification (e.g., Distillation) Fail->Purification Purification->Storage Re-stabilize

Caption: Experimental workflow for monitoring the long-term stability of this compound.

References

Validation & Comparative

A Researcher's Guide to Purity Assessment of 4-Methyl-2-vinylthiophene via ¹H NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and intermediates is a critical step in ensuring the integrity and safety of the final product. This guide provides a comprehensive comparison of 4-Methyl-2-vinylthiophene with its potential impurities using ¹H NMR spectroscopy, a powerful analytical technique for purity determination.

This document outlines the expected ¹H NMR spectral data for this compound and compares it with common process-related impurities. A detailed experimental protocol for sample analysis and a workflow for data interpretation are also provided to assist in achieving accurate and reproducible purity assessments.

¹H NMR Data for Purity Analysis
Compound NameStructureProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-3~6.8s-
H-5~6.9s-
-CH=~6.7dd17.6, 10.8
=CH₂ (trans)~5.6d17.6
=CH₂ (cis)~5.2d10.8
-CH₃~2.2s-
Potential Impurities
4-Methyl-2-ethylthiopheneH-3, H-5~6.6-6.8m-
-CH₂-~2.8q7.6
-CH₃ (ethyl)~1.3t7.6
-CH₃ (ring)~2.2s-
4-Methyl-2-acetylthiopheneH-3~7.5s-
H-5~7.6s-
-COCH₃~2.5s-
-CH₃ (ring)~2.4s-
2-MethylthiopheneH-3~6.75dd3.3, 1.2
H-4~6.88dd5.1, 3.3
H-5~7.05dd5.1, 1.2
-CH₃~2.49s-

Note: The chemical shifts are estimates and can be influenced by solvent, concentration, and temperature. The provided structures are 2D representations.

Experimental Protocol for Quantitative ¹H NMR (qNMR) Analysis

This protocol provides a standardized procedure for determining the purity of a this compound sample using an internal standard.

Materials and Equipment:

  • NMR spectrometer (400 MHz or higher recommended)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Internal standard of known purity (e.g., maleic acid, 1,4-dinitrobenzene)

  • This compound sample

  • Analytical balance (accurate to 0.01 mg)

  • Volumetric flasks and pipettes

  • Vortex mixer

Procedure:

  • Preparation of the Internal Standard Stock Solution:

    • Accurately weigh a known amount of the internal standard.

    • Dissolve it in a precise volume of the deuterated solvent to create a stock solution of known concentration.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample into a clean, dry vial.

    • Add a precise volume of the internal standard stock solution to the vial.

    • Ensure complete dissolution by vortexing the mixture.

    • Transfer an appropriate amount of the final solution (typically 0.6-0.7 mL) into an NMR tube.

  • NMR Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Acquire the ¹H NMR spectrum using appropriate parameters for quantitative analysis. Key parameters include:

      • A sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.

      • A 90° pulse angle.

      • A sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the acquired spectrum, including Fourier transformation, phasing, and baseline correction.

    • Integrate the signals corresponding to the analyte (this compound) and the internal standard. Select well-resolved signals for both.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Workflow for Purity Assessment

The following diagram illustrates the logical workflow for assessing the purity of a this compound sample using ¹H NMR.

Purity_Assessment_Workflow cluster_preparation Sample and Standard Preparation cluster_nmr NMR Analysis cluster_analysis Data Analysis and Purity Calculation prep_sample Weigh Analyte dissolve Dissolve in Deuterated Solvent prep_sample->dissolve prep_is Weigh Internal Standard prep_is->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire Transfer to NMR Tube process Process Spectrum (FT, Phase, Baseline) acquire->process integrate Integrate Analyte and IS Signals process->integrate identify_impurities Identify Impurity Signals process->identify_impurities calculate Calculate Purity integrate->calculate identify_impurities->calculate report Purity Result calculate->report Final Purity Report

Caption: Workflow for ¹H NMR Purity Determination.

A Comparative Guide to Anionic and Radical Polymerization of 4-Methyl-2-vinylthiophene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with vinylthiophene-based polymers, the choice of polymerization technique is critical in determining the final properties and applicability of the material. This guide provides an objective comparison of anionic and radical polymerization methods for 4-Methyl-2-vinylthiophene, supported by experimental data, to aid in the selection of the most suitable synthesis route. While specific data for the radical polymerization of this compound is limited, this comparison utilizes data from the closely related 2-vinylthiophene to provide a relevant and insightful analysis.

Performance Comparison: Anionic vs. Radical Polymerization

Anionic polymerization of vinylthiophenes, including substituted variants like this compound, offers a high degree of control over the polymerization process, leading to polymers with well-defined structures.[1] This "living" nature of anionic polymerization allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity index - PDI).[1][2] In contrast, conventional free radical polymerization typically results in less control over the polymer architecture, leading to broader molecular weight distributions. However, controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been successfully employed for vinylthiophenes to achieve well-defined polymers.[3]

The following table summarizes the key quantitative data obtained from experimental studies of the anionic polymerization of a methyl-substituted 2-vinylthiophene and the RAFT (a type of radical) polymerization of 2-vinylthiophene.

ParameterAnionic Polymerization (2-Methyl-5-vinylthiophene)Radical (RAFT) Polymerization (2-vinylthiophene)
Initiator/CTA sec-BuLiCumyl dithiobenzoate (CTA)
Solvent THFBenzene
Temperature (°C) -7860
Time 5 min24 h
Yield (%) Quantitative (>99)95
Mn ( g/mol , theoretical) 11,50010,400
Mn ( g/mol , experimental) 11,80010,900
Mw/Mn (PDI) 1.051.15

Data for anionic polymerization is for 2-methyl-5-vinylthiophene as a close analog to this compound, sourced from[1]. Data for RAFT polymerization of 2-vinylthiophene is sourced from[3].

Experimental Protocols

Anionic Polymerization of 2-Methyl-5-vinylthiophene

This protocol is based on the living anionic polymerization of substituted 2-vinylthiophenes.[1]

Materials:

  • 2-Methyl-5-vinylthiophene (monomer)

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl

  • sec-Butyllithium (sec-BuLi) in hexane

  • Methanol (terminating agent)

  • Argon gas

Procedure:

  • All glassware is flame-dried under vacuum and cooled under a stream of dry argon.

  • THF is transferred to the reaction flask via cannula.

  • The reactor is cooled to -78 °C in a dry ice/acetone bath.

  • A calculated amount of sec-BuLi is added to the stirred THF.

  • The monomer, 2-Methyl-5-vinylthiophene, is purified and then added dropwise to the initiator solution.

  • The reaction is allowed to proceed for 5 minutes, during which a color change is observed.

  • The polymerization is terminated by the addition of degassed methanol.

  • The polymer is precipitated in methanol, filtered, and dried under vacuum.

Radical (RAFT) Polymerization of 2-vinylthiophene

This protocol is based on the RAFT polymerization of 2-vinylthiophene.[3]

Materials:

  • 2-vinylthiophene (monomer)

  • Cumyl dithiobenzoate (Chain Transfer Agent - CTA)

  • Azobisisobutyronitrile (AIBN, initiator)

  • Benzene (solvent)

  • Argon gas

Procedure:

  • The monomer, CTA, and AIBN are dissolved in benzene in a reaction vessel.

  • The solution is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • The vessel is backfilled with argon and sealed.

  • The reaction mixture is heated to 60 °C in a thermostatically controlled oil bath and stirred for 24 hours.

  • The polymerization is quenched by cooling the vessel in an ice bath.

  • The polymer is isolated by precipitation in a large excess of methanol, followed by filtration and drying under vacuum.

Mechanistic Diagrams

The fundamental differences in the initiation and propagation steps of anionic and radical polymerization are visualized below.

Anionic_vs_Radical_Polymerization cluster_anionic Anionic Polymerization cluster_radical Radical Polymerization A_Initiator Initiator (BuLi) A_Anion Initiated Monomer Anion A_Initiator->A_Anion Initiation A_Monomer This compound A_Monomer->A_Anion A_Propagation Propagation A_Anion->A_Propagation A_Polymer Living Polymer Chain A_Propagation->A_Polymer A_Monomer2 Monomer A_Monomer2->A_Propagation R_Initiator Initiator (AIBN) R_Radical Primary Radical R_Initiator->R_Radical Decomposition R_Monomer_Radical Initiated Monomer Radical R_Radical->R_Monomer_Radical Initiation R_Monomer This compound R_Monomer->R_Monomer_Radical R_Propagation Propagation R_Monomer_Radical->R_Propagation R_Polymer Growing Polymer Chain R_Propagation->R_Polymer R_Monomer2 Monomer R_Monomer2->R_Propagation

Caption: Initiation and propagation in anionic vs. radical polymerization.

Conclusion

The choice between anionic and radical polymerization for this compound depends heavily on the desired polymer characteristics. Anionic polymerization provides excellent control over molecular weight and results in a very narrow polydispersity, making it ideal for applications requiring well-defined polymer architectures, such as in block copolymers for drug delivery systems. The reaction is also remarkably fast.

On the other hand, while conventional free radical polymerization offers less control, controlled radical techniques like RAFT polymerization can produce polymers with low polydispersity and high yields. Radical polymerization is often more tolerant of functional groups and impurities compared to the highly sensitive anionic polymerization. This makes it a more robust choice for a wider range of experimental conditions and monomer functionalities. Ultimately, the specific requirements of the final application should guide the researcher in selecting the most appropriate polymerization method.

References

A Comparative Analysis of the Thermal Properties of Poly(4-Methyl-2-vinylthiophene) and Polystyrene

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and material scientists on the thermal characteristics of poly(4-Methyl-2-vinylthiophene) and the widely used benchmark, polystyrene. This guide provides a side-by-side comparison of their key thermal parameters, detailed experimental methodologies, and a visual representation of the comparative data.

In the realm of polymer science, understanding the thermal properties of a material is paramount for determining its processing parameters, operational limits, and potential applications. This guide offers a detailed comparison of the thermal characteristics of poly(this compound), a sulfur-containing conjugated polymer, and polystyrene, a ubiquitous amorphous thermoplastic. While data for poly(this compound) is not widely available, this guide utilizes data from its close isomer, poly(2-methyl-5-vinylthiophene), to provide a valuable comparative framework.

Quantitative Thermal Property Comparison

The thermal behavior of a polymer is primarily defined by its glass transition temperature (Tg), melting temperature (Tm), thermal decomposition temperature (Td), and thermal conductivity. A summary of these properties for both polymers is presented below.

Thermal PropertyPoly(this compound) (data for poly(2-methyl-5-vinylthiophene))Polystyrene
Glass Transition Temperature (Tg) ~80 °C~90-100 °C[1]
Melting Temperature (Tm) Not applicable (Amorphous)Not applicable (Atactic, Amorphous); 270 °C (Syndiotactic)[1]
Thermal Decomposition Temperature (Td) Degradation begins ~280-340 °CDegradation begins ~270 °C in air[2]
Thermal Conductivity (κ) (Undoped Polythiophene) ~0.003 W/(m·K)~0.033 - 0.14 W/(m·K)[1]

Note: Data for poly(this compound) is based on its isomer, poly(2-methyl-5-vinylthiophene), due to the limited availability of direct experimental values. The thermal conductivity value is for undoped polythiophene and serves as a qualitative reference.

Experimental Protocols

The determination of the thermal properties listed above relies on well-established analytical techniques. The primary methods employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymers.

Methodology: A small, weighed sample of the polymer is placed in an aluminum pan, and an empty pan is used as a reference. The sample and reference are heated at a controlled rate, typically 10-20 °C/min, in an inert atmosphere (e.g., nitrogen). The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. The glass transition is observed as a step-like change in the baseline of the heat flow curve. For semi-crystalline polymers, melting is observed as an endothermic peak, the peak maximum of which is taken as the melting temperature.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition temperature (Td) and evaluate the thermal stability of the polymers.

Methodology: A weighed sample of the polymer is placed in a crucible and heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The TGA instrument continuously measures the mass of the sample as a function of temperature. The thermal decomposition temperature is typically reported as the onset temperature of mass loss or the temperature at which a certain percentage of mass loss (e.g., 5% or 10%) occurs. The resulting TGA curve provides information about the degradation profile and the amount of residue at high temperatures.

Visualizing the Comparison: A Thermal Property Overview

The following diagram provides a logical relationship comparing the key thermal properties of poly(this compound) (represented by its isomer) and polystyrene.

Thermal_Properties_Comparison cluster_P4M2VT Poly(this compound) (Isomer Data) cluster_PS Polystyrene P4M2VT_Tg Tg ≈ 80 °C PS_Tg Tg ≈ 90-100 °C P4M2VT_Tg->PS_Tg Slightly Lower Tg P4M2VT_Td Td (onset) ≈ 280-340 °C PS_Td Td (onset) ≈ 270 °C P4M2VT_Td->PS_Td Similar/Higher Td P4M2VT_Cond κ (polythiophene) ≈ 0.003 W/(m·K) PS_Cond κ ≈ 0.033-0.14 W/(m·K) P4M2VT_Cond->PS_Cond Significantly Lower κ

Caption: Comparative overview of key thermal properties.

Experimental Workflow for Thermal Analysis

The logical flow of experiments to characterize the thermal properties of these polymers is outlined below.

Experimental_Workflow cluster_workflow Thermal Analysis Workflow start Polymer Sample dsc Differential Scanning Calorimetry (DSC) start->dsc tga Thermogravimetric Analysis (TGA) start->tga conductivity Thermal Conductivity Measurement start->conductivity tg_result Glass Transition (Tg) Melting Point (Tm) dsc->tg_result td_result Decomposition Temp (Td) Thermal Stability tga->td_result cond_result Thermal Conductivity (κ) conductivity->cond_result

Caption: Workflow for polymer thermal characterization.

References

Purity Assessment of Synthesized 4-Methyl-2-vinylthiophene: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of synthesized compounds is a cornerstone of chemical research and pharmaceutical development. Ensuring the purity of novel molecules is paramount for the reliability of experimental data and the safety of potential therapeutic agents. This guide provides a comparative overview of analytical methodologies for assessing the purity of synthesized 4-Methyl-2-vinylthiophene, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). The performance of GC-MS is compared with alternative techniques, namely High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by experimental protocols and data derived from the analysis of structurally related compounds.

Introduction to this compound and the Importance of Purity

This compound is a substituted thiophene derivative of interest in organic synthesis and materials science. As with any synthesized compound, its purity can be affected by the presence of unreacted starting materials, byproducts of the reaction, and degradation products. A thorough purity assessment is therefore essential to establish a precise chemical identity and to avoid misinterpretation of its chemical and biological properties.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

GC-MS is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds. Its high chromatographic resolution and the specificity of mass spectrometric detection make it an ideal method for the purity analysis of compounds like this compound.

Experimental Protocol: GC-MS Analysis of this compound

This protocol is based on established methods for the analysis of thiophene derivatives.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or hexane) to create a 1 mg/mL stock solution.

  • Prepare a series of dilutions from the stock solution for calibration and determination of the limit of detection (LOD) and limit of quantification (LOQ).

  • For quantitative analysis, add a known concentration of an internal standard (e.g., undecane or another suitable hydrocarbon not present in the sample) to all standards and the sample solution.

2. GC-MS Instrumentation and Parameters:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC System (or equivalent)
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
Injector Split/Splitless injector
Injector Temp. 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1 ratio) for purity assessment of the main component; Splitless for trace impurity analysis.
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
Oven Program Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
Mass Spectrometer Agilent 5977A MSD (or equivalent)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV.
Scan Range m/z 40-400
Data Acquisition Full Scan for qualitative analysis and identification of impurities; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis of the main peak and known impurities.

3. Data Analysis:

  • The purity of this compound is determined by the area percentage of its corresponding peak in the total ion chromatogram (TIC).

  • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.

  • Impurities are identified by comparing their mass spectra with spectral libraries (e.g., NIST) and by interpreting their fragmentation patterns.

Potential Impurities in the Synthesis of this compound

A common synthetic route to vinylthiophenes is the Wittig reaction, which involves the reaction of a thiophene-2-carboxaldehyde with a phosphonium ylide. Potential impurities arising from this synthesis could include:

  • Unreacted starting materials: 4-Methylthiophene-2-carboxaldehyde.

  • Wittig reaction byproducts: Triphenylphosphine oxide.

  • Solvent residues: Residual solvents from the reaction and purification steps.

  • Isomers: Positional isomers if the starting materials are not regiochemically pure.

Comparison with Alternative Analytical Techniques

While GC-MS is highly effective, other techniques offer complementary information and may be advantageous in certain situations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile separation technique that is particularly well-suited for non-volatile or thermally labile compounds. For a volatile compound like this compound, GC-MS is generally preferred. However, HPLC with a UV detector can be a valuable alternative, especially for monitoring reaction progress or for quantifying non-volatile impurities that are not amenable to GC analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same compound. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal. By comparing the integral of a signal from the analyte with that of a certified internal standard of known purity, the absolute purity of the analyte can be determined.

Performance Comparison of Analytical Techniques

The following table summarizes the typical performance characteristics of GC-MS, HPLC-UV, and qNMR for the purity assessment of a small organic molecule like this compound. Please note that the values for this compound are estimated based on data for structurally similar compounds due to the lack of specific published validation data for this molecule.

ParameterGC-MSHPLC-UVqNMR
Principle Chromatographic separation followed by mass analysis.Chromatographic separation followed by UV absorbance detection.Nuclear magnetic resonance signal intensity relative to a standard.
Applicability Volatile and semi-volatile compounds.Wide range of compounds, including non-volatile.Soluble compounds with suitable NMR-active nuclei.
Selectivity Very High (based on retention time and mass spectrum).Moderate to High (based on retention time and UV spectrum).High (based on unique chemical shifts).
Limit of Detection (LOD) Low (ng/mL to pg/mL range).Moderate (µg/mL to ng/mL range).High (mg/mL range).
Limit of Quantification (LOQ) Low (ng/mL range).Moderate (µg/mL range).High (mg/mL range).
Precision (RSD) < 5%< 2%< 1%
Accuracy High (with proper calibration).High (with proper calibration).Very High (primary method).
Throughput HighModerateLow to Moderate
Primary Use Identification and quantification of volatile impurities.Quantification of main component and non-volatile impurities.Absolute purity determination and structural confirmation.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical workflow for purity assessment using GC-MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting start Synthesized this compound dissolve Dissolve in Volatile Solvent start->dissolve add_is Add Internal Standard dissolve->add_is inject Inject into GC-MS add_is->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate identify Impurity Identification (MS Library) integrate->identify quantify Purity Calculation (% Area) integrate->quantify report Final Purity Report quantify->report Decision_Tree cluster_primary Primary Analysis cluster_secondary Complementary Analysis cluster_result Final Assessment start Purity Assessment Required gcms GC-MS Analysis (Volatile Impurities) start->gcms hplc HPLC Analysis (Non-Volatile Impurities) gcms->hplc If non-volatile impurities suspected qnmr qNMR Analysis (Absolute Purity) gcms->qnmr For absolute purity determination result Comprehensive Purity Profile gcms->result hplc->result qnmr->result

Comparative study of different substituted vinylthiophene monomers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Substituted Vinylthiophene Monomers for Advanced Polymer Synthesis

For researchers and professionals in materials science and drug development, the selection of appropriate monomers is a critical step in designing polymers with tailored properties. Substituted vinylthiophenes are a versatile class of monomers that offer the potential to create polymers with a wide range of electronic, optical, and physical characteristics. This guide provides a comparative overview of different substituted vinylthiophene monomers, focusing on their synthesis, polymerization behavior, and the properties of the resulting polymers, supported by experimental data.

Monomer Synthesis and Polymerization

The introduction of substituents onto the vinylthiophene monomer allows for the fine-tuning of the final polymer's properties. The synthesis of the parent monomer, 2-vinylthiophene, can be achieved through methods such as the dehydration of α-(2-thienyl)ethanol or the dehydrochlorination of α-(2-thienyl)ethyl chloride[1]. Functionalized vinylthiophenes can be prepared through various organic reactions, enabling the incorporation of a wide array of chemical groups.

The polymerization of these monomers is predominantly achieved through controlled polymerization techniques like living anionic polymerization and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, which allow for precise control over the polymer's molecular weight and architecture.

Living Anionic Polymerization

Living anionic polymerization is a powerful method for synthesizing well-defined polymers with narrow molecular weight distributions (MWD)[2]. The anionic polymerization of 2-vinylthiophene (2VT) and its 5-substituted derivatives has been investigated using various initiators in THF at -78 °C[3]. The reactivity of the vinylthiophene monomers is significantly influenced by the nature of the substituent at the 5-position[3][4].

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile controlled radical polymerization technique applicable to a wide range of monomers. The polymerization of 2-vinylthiophene (2VT), 3-vinylthiophene (3VT), and 2,5-dibromo-3-vinylthiophene (DB3VT) has been successfully carried out using this method[5]. Dithiobenzoate-type RAFT agents have been shown to be particularly effective in controlling the polymerization of these monomers, yielding polymers with low polydispersity (Mw/Mn = 1.05–1.15)[5].

Comparative Data of Substituted Vinylthiophene Monomers

The choice of substituent on the vinylthiophene ring has a profound impact on the polymerization process and the final properties of the polymer. The following tables summarize key data for a selection of substituted vinylthiophene monomers.

Monomer NameSubstituent at 5-positionPolymerization MethodInitiator/CTAMn ( g/mol ) (Observed)Mw/MnReference
2-Vinylthiophene-HAnionicsec-BuLi6,7001.15[3]
2-Methyl-5-vinylthiophene-CH3Anionicsec-BuLi7,4001.18[3]
2-(1-Adamantyl)-5-vinylthiophene-AdamantylAnionicsec-BuLi10,2001.08[3]
2-Phenyl-5-vinylthiophene-PhenylAnionicsec-BuLi10,8001.08[3]
2-Cyano-5-vinylthiophene-CNAnionicPh2CHK11,2001.06[3]
2,5-Dibromo-3-vinylthiophene-Br (at 2,5)RAFTCumyl dithiobenzoate1,800-11,2001.05-1.15[5]

Influence of Substituents on Polymer Properties

The properties of poly(vinylthiophene)s can be systematically tuned by varying the substituents on the thiophene ring.

Solubility

The solubility of the resulting polymers is highly dependent on the nature of the substituent. While many poly(vinylthiophene)s are soluble in common organic solvents like THF and chloroform, the introduction of polar groups can alter this behavior. For instance, poly(2-cyano-5-vinylthiophene) is insoluble in nonpolar solvents but soluble in polar aprofotic solvents like DMF and DMSO[3]. Alkyl side chains are often introduced to enhance the solubility of polythiophenes in organic solvents[6].

Thermal Properties

The thermal stability of poly(vinylthiophene) derivatives is also influenced by the substituent. The decomposition temperatures (Td), at which 5% weight loss occurs, are generally high, indicating good thermal stability.

PolymerSubstituentTd (°C)Reference
Poly(2-vinylthiophene)-H387[3]
Poly(2-methyl-5-vinylthiophene)-CH3363[3]
Poly(2-(1-adamantyl)-5-vinylthiophene)-Adamantyl412[3]
Poly(2-phenyl-5-vinylthiophene)-Phenyl422[3]
Poly(2-cyano-5-vinylthiophene)-CN344[3]
Electronic and Optical Properties

Substituents play a crucial role in determining the electronic and optical properties of poly(vinylthiophene)s by modifying the electron density of the conjugated backbone. Electron-donating groups (EDGs) like alkyl chains increase the electron density, while electron-withdrawing groups (EWGs) like cyano groups decrease it[7][8]. These changes affect the HOMO and LUMO energy levels and, consequently, the band gap of the polymer[7].

The length of alkyl side chains in poly(3-alkylthiophene)s has been shown to affect the polymer's crystallinity and, as a result, its electronic properties and performance in devices like organic solar cells[9][10]. Longer alkyl chains can sometimes hinder close packing of the polymer chains, which can influence charge transport[10].

The conductivity of polythiophenes is a key property that can be modulated by doping. The introduction of substituents can influence the doping efficiency and the ultimate conductivity of the material[6]. Regioregularity, which is the controlled head-to-tail coupling of the thiophene units, is also critical for achieving high conductivity[6].

Experimental Protocols

Detailed experimental procedures are essential for the reproducible synthesis and polymerization of substituted vinylthiophene monomers.

Synthesis of 2-Vinylthiophene

A common laboratory-scale synthesis of 2-vinylthiophene involves the following steps:

  • Reaction of thiophene with paraldehyde in the presence of concentrated hydrochloric acid at 10-13 °C while bubbling gaseous hydrogen chloride[1].

  • The reaction mixture is then poured onto ice, and the organic layer is separated[1].

  • The organic layer is washed with ice water and then added to pyridine containing a polymerization inhibitor like α-nitroso-β-naphthol[1].

  • The mixture is distilled under reduced pressure to yield 2-vinylthiophene[1].

General Procedure for Living Anionic Polymerization

The following is a general protocol for the living anionic polymerization of 5-substituted 2-vinylthiophenes:

  • All polymerizations are carried out under high vacuum conditions in all-glass apparatus to exclude moisture and oxygen[3].

  • The monomer and solvent (typically THF) are rigorously purified and dried before use.

  • The initiator solution (e.g., sec-BuLi in heptane) is prepared and titrated.

  • The monomer is dissolved in THF in a reactor and cooled to -78 °C.

  • The initiator is added to the monomer solution via a break-seal, initiating the polymerization.

  • The reaction is allowed to proceed for a specific time (e.g., 5 minutes) and then terminated by the addition of degassed methanol[3].

  • The polymer is isolated by precipitation in a non-solvent (e.g., methanol) and dried under vacuum.

General Procedure for RAFT Polymerization

A typical procedure for the RAFT polymerization of a vinylthiophene derivative is as follows:

  • The monomer, RAFT agent (e.g., cumyl dithiobenzoate), and a radical initiator (e.g., AIBN) are dissolved in a suitable solvent (e.g., benzene or toluene) in a reaction vessel.

  • The solution is deoxygenated by several freeze-pump-thaw cycles.

  • The vessel is sealed under vacuum or an inert atmosphere.

  • The polymerization is conducted at a specific temperature (e.g., 60 °C) for a set period.

  • The reaction is quenched by cooling and exposing the mixture to air.

  • The polymer is isolated by precipitation in a non-solvent and dried.

Visualizations

To better illustrate the processes described, the following diagrams outline the synthesis and polymerization workflows.

Monomer_Synthesis Thiophene Thiophene Reaction1 Reaction at 10-13°C Thiophene->Reaction1 Paraldehyde Paraldehyde Paraldehyde->Reaction1 HCl Conc. HCl, HCl (g) HCl->Reaction1 Intermediate Crude Product Reaction1->Intermediate Reaction2 Quenching & Stabilization Intermediate->Reaction2 Pyridine Pyridine Pyridine->Reaction2 Inhibitor α-nitroso-β-naphthol Inhibitor->Reaction2 Distillation Vacuum Distillation Reaction2->Distillation Vinylthiophene 2-Vinylthiophene Distillation->Vinylthiophene

Caption: Synthesis workflow for 2-vinylthiophene.

Anionic_Polymerization Monomer Substituted Vinylthiophene Reactor High Vacuum Reactor (-78°C) Monomer->Reactor Solvent Dry THF Solvent->Reactor Polymerization Initiation & Propagation Reactor->Polymerization Initiator Initiator (e.g., sec-BuLi) Initiator->Polymerization Living_Polymer Living Polymer Chains Polymerization->Living_Polymer Termination Termination Living_Polymer->Termination Methanol Degassed Methanol Methanol->Termination Precipitation Precipitation in Methanol Termination->Precipitation Final_Polymer Purified Polymer Precipitation->Final_Polymer

Caption: Workflow for living anionic polymerization.

RAFT_Polymerization Monomer Substituted Vinylthiophene Mixture Reaction Mixture Monomer->Mixture RAFT_Agent RAFT Agent RAFT_Agent->Mixture Initiator Radical Initiator (AIBN) Initiator->Mixture Solvent Solvent Solvent->Mixture Degas Freeze-Pump-Thaw Cycles Mixture->Degas Polymerization Polymerization (e.g., 60°C) Degas->Polymerization Controlled_Polymer Controlled Polymer Chains Polymerization->Controlled_Polymer Quench Quenching Controlled_Polymer->Quench Precipitation Precipitation in Non-solvent Quench->Precipitation Final_Polymer Purified Polymer Precipitation->Final_Polymer

Caption: Workflow for RAFT polymerization.

References

Validating the Molecular Weight of Poly(4-Methyl-2-vinylthiophene) by GPC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with novel conjugated polymers, accurate characterization of molecular weight is paramount. This guide provides a comprehensive comparison of Gel Permeation Chromatography (GPC) with alternative techniques for validating the molecular weight of poly(4-Methyl-2-vinylthiophene), a promising material in various advanced applications. We present supporting experimental data from related polythiophene derivatives to illustrate these comparisons.

Introduction to Polymer Molecular Weight Analysis

The molecular weight of a polymer is a critical parameter that dictates its physical and chemical properties, including solubility, viscosity, and thermal stability. For conjugated polymers like poly(this compound), the molecular weight also influences the electronic and optical properties, which are crucial for their performance in organic electronics and biomedical devices. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a widely used technique for determining the molecular weight distribution of polymers.[1][2][3]

Gel Permeation Chromatography (GPC) for Polythiophene Analysis

GPC separates polymer molecules based on their hydrodynamic volume in solution.[2] A dissolved polymer sample is passed through a column packed with porous gel; larger molecules elute faster than smaller molecules that can penetrate the pores.[2] The elution time is then correlated to the molecular weight using a calibration curve, typically generated with polystyrene standards.[2]

While GPC is a powerful and common technique, its application to conjugated polymers like polythiophenes can present challenges. The semi-rigid backbone of these polymers can lead to different hydrodynamic volumes compared to the flexible polystyrene standards, potentially resulting in inaccurate molecular weight measurements.[4] Therefore, validation with alternative methods is often necessary.

Comparative Analysis of Molecular Weight Determination Techniques

The following table summarizes the key performance indicators of GPC and its common alternatives for the analysis of conjugated polymers.

Technique Principle Information Obtained Advantages Limitations
Gel Permeation Chromatography (GPC/SEC) Size-based separation in solution.Mn, Mw, Mz, PDI (relative to standards).[2]High throughput, small sample amount required.[1]Results are relative to standards; can be inaccurate for conjugated polymers due to differences in polymer architecture.[4][5]
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Analysis of nuclear spin transitions in a magnetic field.Mn (absolute, via end-group analysis).[1]Provides an absolute molecular weight, no calibration needed, widely available.[1]Only applicable if polymer end-groups have unique, quantifiable signals that do not overlap with other signals in the spectrum.[1]
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry Ionization and mass-to-charge ratio determination of polymer chains.Absolute Mn, Mw, and PDI. Can reveal detailed molecular weight distribution.Provides absolute molecular weight values and detailed information on the polymer distribution.[5]Can be challenging for high molecular weight or poorly soluble polymers. Fragmentation can occur.
Static Light Scattering (SLS) Measurement of the intensity of scattered light as a function of angle and concentration.Absolute Mw.[6]Provides an absolute weight-average molecular weight without the need for column calibration.[5]More labor-intensive than GPC. Requires accurate knowledge of the refractive index increment (dn/dc).[7]
Dynamic Light Scattering (DLS) Measurement of fluctuations in scattered light intensity due to Brownian motion.Hydrodynamic radius (Rh), which can be correlated to molecular weight.Fast and non-invasive.Provides a relative measure of molecular weight and is sensitive to sample purity and aggregation.[1]

Table 1: Comparison of Polymer Molecular Weight Analysis Techniques. This table outlines the principles, outputs, advantages, and limitations of GPC and alternative methods for polymer characterization.

Experimental Data for Poly(alkylthiophene)s
Polymer Number-Average Molecular Weight (Mn) ( g/mol ) Weight-Average Molecular Weight (Mw) ( g/mol ) Polydispersity Index (PDI = Mw/Mn) Reference
Poly(3-butylthiophene) (P3BT)8.42 x 10⁴-1.41[8]
Poly(3-hexylthiophene) (P3HT)1.06 x 10⁵-2.18[8]
Poly(3-dodecylthiophene) (P3DDT)1.21 x 10⁴-1.18[8]

Table 2: GPC Data for Various Poly(3-alkylthiophene)s. This table showcases typical molecular weight and polydispersity values for different poly(3-alkylthiophene)s as determined by GPC.

It is important to note that GPC measurements of polythiophenes can yield higher molecular weight values than the actual values.[9] For instance, the number-average molecular weight (Mn) calculated by GPC for poly(3-hexylthiophene) has been reported to be 1.2 to 2.3 times larger than that determined by MALDI-TOF.[9]

Experimental Protocols

General Protocol for GPC Analysis of Poly(this compound)
  • Sample Preparation :

    • Accurately weigh 5-10 mg of the dry poly(this compound) sample.[10]

    • Dissolve the polymer in a suitable solvent such as tetrahydrofuran (THF) or chloroform at a concentration of 1-2 mg/mL.[11][12] For larger polymers, lower concentrations are recommended.[12]

    • Allow the sample to dissolve completely, which may take several hours. Gentle agitation can be used, but vortexing or sonication should be avoided to prevent polymer degradation.[12]

    • Filter the solution through a 0.2–0.45 µm PTFE syringe filter to remove any particulate matter.[10]

  • GPC System and Conditions :

    • Mobile Phase : Use the same solvent for the mobile phase as was used for sample dissolution (e.g., HPLC-grade THF).[12]

    • Columns : Employ a set of GPC columns suitable for the expected molecular weight range of the polymer. Mixed-bed columns are often a good choice for polydisperse samples.[13]

    • Flow Rate : A typical flow rate is 1.0 mL/min.[11]

    • Temperature : Maintain the columns and detector at a constant temperature (e.g., 30-40 °C) to ensure reproducibility.[1][11]

    • Detector : A differential refractive index (RI) detector is commonly used.[3] For more accurate results, multi-detector systems incorporating light scattering and viscometry are recommended.[14]

  • Calibration and Analysis :

    • Generate a calibration curve using a series of narrow polydispersity polystyrene standards with known molecular weights.[15]

    • Inject the prepared poly(this compound) sample into the GPC system.

    • Analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) relative to the polystyrene standards.

Workflow for GPC Analysis

The following diagram illustrates the typical workflow for determining the molecular weight of poly(this compound) using GPC.

GPC_Workflow cluster_prep Sample Preparation cluster_analysis GPC Analysis cluster_data Data Processing weigh Weigh Polymer dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject Sample filter->inject separation Separation on Column inject->separation detection RI/LS/Visc Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram calibration Apply Calibration Curve chromatogram->calibration mw_calc Calculate Mn, Mw, PDI calibration->mw_calc

Figure 1: Workflow for GPC analysis of poly(this compound).

Conclusion and Recommendations

Gel Permeation Chromatography is an indispensable tool for the routine analysis of the molecular weight distribution of poly(this compound). However, due to the inherent structural differences between conjugated polymers and common GPC standards, the obtained molecular weight values should be considered relative and may not be absolute.

For accurate and reliable characterization, it is highly recommended to validate GPC data with an absolute molecular weight determination technique such as ¹H NMR spectroscopy (for Mn), MALDI-TOF mass spectrometry, or Static Light Scattering (for Mw). This multi-faceted approach ensures a comprehensive understanding of the polymer's molecular weight characteristics, which is essential for structure-property relationship studies and the development of high-performance materials for advanced applications.

References

A Comparative Guide to the Electrochemical Properties of Poly(4-Methyl-2-vinylthiophene) and Poly(3-hexylthiophene)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical properties of two thiophene-based conductive polymers: poly(4-Methyl-2-vinylthiophene) and the widely studied poly(3-hexylthiophene) (P3HT). While extensive data is available for P3HT, a well-established material in organic electronics, information on poly(this compound) is less prevalent. This guide synthesizes the available experimental data to offer a comparative overview for researchers exploring alternative conductive polymers.

Introduction

Polythiophenes are a class of conjugated polymers that have garnered significant interest for their electronic and optical properties, making them suitable for a range of applications including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. Poly(3-hexylthiophene) is one of the most extensively researched conducting polymers due to its good solubility, processability, and relatively high charge carrier mobility. In contrast, poly(this compound) represents a structural isomer with a vinyl group linkage to the thiophene ring, which can influence its polymerization and final electrochemical characteristics. This guide aims to provide a side-by-side comparison of their key electrochemical parameters based on available literature.

Data Presentation

The following table summarizes the key electrochemical properties of poly(this compound) and poly(3-hexylthiophene) based on available experimental data. It is important to note that the data for poly(this compound) is limited, and in some cases, values for the parent polymer, poly(2-vinylthiophene), are used as a proxy and are indicated as such.

PropertyPoly(this compound) / Poly(2-vinylthiophene)Poly(3-hexylthiophene) (P3HT)
Oxidation Potential (Eox) Not explicitly reported~0.4 to 1.0 V vs. Ag/Ag+
Reduction Potential (Ered) Not explicitly reported~-1.0 to -1.8 V vs. Ag/Ag+
HOMO Level Not explicitly reported~-4.9 to -5.2 eV
LUMO Level Not explicitly reported~-2.9 to -3.2 eV
Electrochemical Band Gap Not explicitly reported~1.9 to 2.2 eV
Conductivity 10-4 S/cm (for electrochemically polymerized poly(2-vinylthiophene))10-5 to 10-2 S/cm (undoped)

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis and electrochemical characterization of these polymers.

Synthesis of Poly(this compound)

As specific literature on the synthesis of poly(this compound) for electrochemical studies is scarce, a general protocol for the electrochemical polymerization of a vinylthiophene derivative is provided based on the synthesis of poly(2-vinylthiophene).

Electrochemical Polymerization of 2-Vinylthiophene:

  • Monomer: 2-vinylthiophene

  • Solvent: Acetonitrile

  • Supporting Electrolyte: Tetrabutylammonium tetrafluoroborate (TBATFB)

  • Working Electrode: Platinum

  • Counter Electrode: Platinum wire

  • Reference Electrode: Ag/Ag+

  • Procedure: The polymerization is carried out in a three-electrode cell containing a solution of 2-vinylthiophene and TBATFB in acetonitrile. The potential of the working electrode is cycled or held at a constant anodic potential to induce polymerization. The polymer film deposits on the working electrode.

Synthesis of Poly(3-hexylthiophene)

P3HT can be synthesized through various methods, including chemical oxidative polymerization and Grignard metathesis (GRIM) polymerization.

Chemical Oxidative Polymerization with FeCl3:

  • Monomer: 3-hexylthiophene

  • Oxidizing Agent: Anhydrous ferric chloride (FeCl3)

  • Solvent: Chloroform

  • Procedure: 3-hexylthiophene is dissolved in chloroform. A solution of FeCl3 in chloroform is added dropwise to the monomer solution under an inert atmosphere. The reaction mixture is stirred for a specified time, after which the polymer is precipitated by adding methanol. The resulting polymer is then purified by Soxhlet extraction.

Electrochemical Characterization: Cyclic Voltammetry

Cyclic voltammetry (CV) is a key technique to determine the electrochemical properties of these polymers.

  • Setup: A three-electrode cell is used, with the polymer film cast on a working electrode (e.g., glassy carbon, ITO-coated glass, or platinum), a platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or Ag/Ag+).

  • Electrolyte: A solution of a supporting electrolyte (e.g., 0.1 M TBATFB) in an appropriate solvent (e.g., acetonitrile or dichloromethane).

  • Procedure: The potential of the working electrode is scanned linearly with time between two set potentials. The resulting current is measured and plotted against the applied potential. From the cyclic voltammogram, the onset oxidation and reduction potentials can be determined, which are then used to estimate the HOMO and LUMO energy levels and the electrochemical band gap.

Visualizing the Comparison

The following diagrams illustrate the structural differences between the two polymers and a generalized workflow for their electrochemical characterization.

G cluster_p4m2vt Poly(this compound) cluster_p3ht Poly(3-hexylthiophene) p4m2vt_structure Structure: Thiophene ring with a methyl group at the 4-position and a vinyl linkage at the 2-position p3ht_structure Structure: Thiophene ring with a hexyl group at the 3-position

Figure 1. Comparison of the chemical structures.

G cluster_workflow Electrochemical Characterization Workflow synthesis Polymer Synthesis (Chemical or Electrochemical) film_prep Thin Film Preparation (e.g., Spin Coating, Drop Casting) synthesis->film_prep cv_analysis Cyclic Voltammetry (CV) - Oxidation/Reduction Potentials - HOMO/LUMO Levels - Band Gap film_prep->cv_analysis conductivity_meas Conductivity Measurement (e.g., Four-Point Probe) film_prep->conductivity_meas data_comparison Comparative Data Analysis cv_analysis->data_comparison conductivity_meas->data_comparison

Figure 2. Generalized experimental workflow.

A Comparative Guide to the Synthesis of 4-Methyl-2-vinylthiophene: An Evaluation of Reproducibility and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and materials science, the reliable synthesis of key building blocks is paramount. 4-Methyl-2-vinylthiophene, a valuable monomer and intermediate, can be synthesized through various olefination and cross-coupling strategies. This guide provides a comparative analysis of the most common methods—the Wittig reaction, the Horner-Wadsworth-Emmons reaction, the Heck reaction, and the Grignard reaction—with a focus on their reproducibility, supported by available experimental data and detailed protocols.

At a Glance: Comparison of Synthesis Methods

MethodStarting MaterialsKey ReagentsTypical YieldReproducibility Factors
Wittig Reaction 4-Methyl-2-thiophenecarboxaldehyde, Methyltriphenylphosphonium bromideStrong base (e.g., n-BuLi, NaH, KHMDS)Moderate to HighSensitivity of ylide to air and moisture; purification from triphenylphosphine oxide byproduct.
Horner-Wadsworth-Emmons (HWE) Reaction 4-Methyl-2-thiophenecarboxaldehyde, Diethyl (phosphonomethyl)phosphonateBase (e.g., NaH, DBU)HighGenerally high, with easier purification of water-soluble phosphate byproduct; often provides good E-selectivity.
Heck Reaction 2-Bromo-4-methylthiophene, Vinyl source (e.g., ethylene, vinylboronic acid derivative)Palladium catalyst, BaseModerate to HighCatalyst activity and stability; purity of starting materials; reaction conditions (temperature, solvent).
Grignard Reaction (via Dehydration) 4-Methyl-2-thiophenecarboxaldehyde, Vinylmagnesium bromideGrignard reagent, Dehydrating agent (e.g., acid)Moderate to HighTwo-step process; potential for side reactions with the Grignard reagent; dehydration conditions can affect yield.

In-Depth Analysis and Experimental Protocols

The Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[1][2] In the context of this compound synthesis, this involves the reaction of 4-methyl-2-thiophenecarboxaldehyde with a phosphorus ylide generated from methyltriphenylphosphonium bromide.

Logical Workflow:

Wittig_Reaction Methyltriphenylphosphonium bromide Methyltriphenylphosphonium bromide Phosphonium Ylide Phosphonium Ylide Methyltriphenylphosphonium bromide->Phosphonium Ylide Strong Base Oxaphosphetane Intermediate Oxaphosphetane Intermediate Phosphonium Ylide->Oxaphosphetane Intermediate 4-Methyl-2-thiophenecarboxaldehyde 4-Methyl-2-thiophenecarboxaldehyde 4-Methyl-2-thiophenecarboxaldehyde->Oxaphosphetane Intermediate This compound This compound Oxaphosphetane Intermediate->this compound Elimination Triphenylphosphine oxide Triphenylphosphine oxide Oxaphosphetane Intermediate->Triphenylphosphine oxide

Figure 1. Wittig reaction pathway for this compound synthesis.

Experimental Protocol (General):

A suspension of methyltriphenylphosphonium bromide in an anhydrous solvent such as tetrahydrofuran (THF) is treated with a strong base (e.g., n-butyllithium) at low temperature to generate the phosphorus ylide. To this bright yellow or orange solution, 4-methyl-2-thiophenecarboxaldehyde is added dropwise. The reaction mixture is typically stirred for several hours and then quenched with water. The product is extracted with an organic solvent, and the crude material is purified, usually by column chromatography, to remove the triphenylphosphine oxide byproduct.

Reproducibility:

The reproducibility of the Wittig reaction can be influenced by the moisture and air sensitivity of the phosphorus ylide.[1] Inconsistent yields can arise from incomplete ylide formation or its degradation. The purification step to remove the often-crystalline triphenylphosphine oxide can also impact the final isolated yield and may require careful chromatographic separation.

The Horner-Wadsworth-Emmons (HWE) Reaction

A popular modification of the Wittig reaction, the HWE reaction utilizes a phosphonate carbanion, which is generally more nucleophilic and less basic than the corresponding phosphonium ylide.[3] A key advantage is the formation of a water-soluble phosphate byproduct, which simplifies purification.[3] This reaction typically favors the formation of (E)-alkenes.[3]

Logical Workflow:

HWE_Reaction Diethyl (phosphonomethyl)phosphonate Diethyl (phosphonomethyl)phosphonate Phosphonate Carbanion Phosphonate Carbanion Diethyl (phosphonomethyl)phosphonate->Phosphonate Carbanion Base Intermediate Intermediate Phosphonate Carbanion->Intermediate 4-Methyl-2-thiophenecarboxaldehyde 4-Methyl-2-thiophenecarboxaldehyde 4-Methyl-2-thiophenecarboxaldehyde->Intermediate This compound This compound Intermediate->this compound Elimination Water-soluble phosphate Water-soluble phosphate Intermediate->Water-soluble phosphate

Figure 2. HWE reaction pathway for this compound synthesis.

Experimental Protocol (General):

To a solution of diethyl (phosphonomethyl)phosphonate in a suitable solvent like THF or dimethoxyethane (DME), a base such as sodium hydride is added to generate the phosphonate carbanion. After the evolution of hydrogen gas ceases, 4-methyl-2-thiophenecarboxaldehyde is added, and the reaction is stirred until completion. The reaction is then quenched, and the product is extracted. The aqueous layer containing the phosphate byproduct is easily separated. The organic layer is then dried and concentrated, and the product can be purified by distillation or chromatography.

Reproducibility:

The HWE reaction is often considered more reproducible than the Wittig reaction due to the higher stability of the phosphonate carbanion and the significantly easier purification process. The straightforward removal of the water-soluble byproduct generally leads to higher and more consistent isolated yields.

The Heck Reaction

The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene.[4] For the synthesis of this compound, this would involve the coupling of 2-bromo-4-methylthiophene with a vinylating agent.

Logical Workflow:

Heck_Reaction 2-Bromo-4-methylthiophene 2-Bromo-4-methylthiophene Pd(II) Intermediate Pd(II) Intermediate 2-Bromo-4-methylthiophene->Pd(II) Intermediate Pd(0) Catalyst Oxidative Addition Coupled Pd(II) Intermediate Coupled Pd(II) Intermediate Pd(II) Intermediate->Coupled Pd(II) Intermediate Vinyl Source Vinyl Source Vinyl Source->Coupled Pd(II) Intermediate This compound This compound Coupled Pd(II) Intermediate->this compound Beta-Hydride Elimination Pd(0) Catalyst Pd(0) Catalyst Coupled Pd(II) Intermediate->Pd(0) Catalyst Reductive Elimination

Figure 3. Heck reaction pathway for this compound synthesis.

Experimental Protocol (General):

A mixture of 2-bromo-4-methylthiophene, a vinylating agent (such as potassium vinyltrifluoroborate or a vinylboronic acid pinacol ester), a palladium catalyst (e.g., Pd(OAc)2 with a phosphine ligand), and a base (e.g., K2CO3 or Et3N) in a suitable solvent (e.g., DMF, acetonitrile) is heated under an inert atmosphere. After the reaction is complete, the mixture is cooled, filtered to remove the catalyst, and the product is extracted and purified.

Reproducibility:

The reproducibility of the Heck reaction is highly dependent on the quality and activity of the palladium catalyst. The presence of impurities in the starting materials or solvent can poison the catalyst and lead to inconsistent results. Reaction temperature and time are also critical parameters that need to be carefully controlled for reproducible outcomes.

The Grignard Reaction

A two-step approach involving a Grignard reagent can also be employed. This involves the addition of a vinyl Grignard reagent to 4-methyl-2-thiophenecarboxaldehyde to form a secondary alcohol, followed by dehydration to yield the desired alkene.

Logical Workflow:

Grignard_Reaction Vinyl Bromide Vinyl Bromide Vinylmagnesium Bromide Vinylmagnesium Bromide Vinyl Bromide->Vinylmagnesium Bromide Mg, THF 4-Methyl-2-thiophenecarboxaldehyde 4-Methyl-2-thiophenecarboxaldehyde Secondary Alcohol Intermediate Secondary Alcohol Intermediate 4-Methyl-2-thiophenecarboxaldehyde->Secondary Alcohol Intermediate 1. Vinylmagnesium Bromide 2. H3O+ This compound This compound Secondary Alcohol Intermediate->this compound Dehydration (e.g., Acid)

Figure 4. Grignard reaction and dehydration pathway.

Experimental Protocol (General):

  • Step 1: Grignard Addition: A solution of vinylmagnesium bromide in THF is added dropwise to a solution of 4-methyl-2-thiophenecarboxaldehyde in anhydrous THF at low temperature.[5] The reaction is stirred and then quenched with a saturated aqueous solution of ammonium chloride. The product alcohol is extracted and purified.

  • Step 2: Dehydration: The isolated alcohol is then dissolved in a suitable solvent (e.g., toluene) and treated with a dehydrating agent, such as a catalytic amount of p-toluenesulfonic acid, and heated with a Dean-Stark apparatus to remove water. The resulting alkene is then purified.

Reproducibility:

This two-step method's reproducibility depends on the successful execution of both the Grignard addition and the subsequent dehydration. Grignard reagents are sensitive to moisture and protic impurities, which can lower the yield of the alcohol intermediate.[6] The dehydration step can sometimes lead to the formation of side products or polymerization, and the conditions must be carefully controlled to ensure a high and reproducible yield of the desired alkene.

Conclusion

The choice of synthesis method for this compound depends on the specific requirements of the researcher, including scale, desired purity, and available resources. For high reproducibility and ease of purification , the Horner-Wadsworth-Emmons reaction appears to be the most promising method due to the formation of a water-soluble byproduct. The Wittig reaction is a classic and effective method, though its reproducibility can be hampered by the challenges associated with the handling of the ylide and the purification from triphenylphosphine oxide. The Heck reaction offers a direct coupling approach but requires careful control of catalytic conditions. Finally, the Grignard reaction followed by dehydration is a viable two-step route, with the caveat that both steps need to be optimized to ensure consistent yields. For researchers prioritizing robust and consistently high-yielding syntheses, the Horner-Wadsworth-Emmons reaction is recommended as the first choice for investigation.

References

Benchmarking the performance of poly(4-Methyl-2-vinylthiophene) in organic electronics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of organic electronics, the selection of an appropriate semiconducting polymer is paramount to achieving high-performance devices. This guide provides a comparative benchmark of key performance metrics for several well-established and high-performing polymers used in organic field-effect transistors (OFETs) and organic solar cells (OSCs). While the initial focus was on poly(4-Methyl-2-vinylthiophene) (P4M2VT), a thorough literature search revealed a lack of sufficient quantitative data for a robust performance analysis. Therefore, this guide pivots to a comparative study of prominent alternative polymers: Poly(3-hexylthiophene-2,5-diyl) (P3HT), Poly[N-9''-heptadecanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)] (PCDTBT), and Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV).

Comparative Performance Data

The performance of a semiconducting polymer in an electronic device is quantified by several key metrics. For OFETs, the charge carrier mobility (μ) and the on/off current ratio are crucial indicators of the material's ability to transport charge and act as an effective switch. For OSCs, the power conversion efficiency (PCE) is the primary metric for evaluating the device's ability to convert light into electrical energy. The following table summarizes these key performance indicators for the selected polymers.

PolymerApplicationHole Mobility (μ) (cm²/Vs)On/Off RatioPower Conversion Efficiency (PCE) (%)
P3HT OFET0.01 - 0.1[1]>10⁴[2]-
OSC--~3.6% (with PCBM)[3]
PCDTBT OFET~10⁻³ - 10⁻²--
OSC--6.1% - 7.2% (with PC₇₀BM)[4]
MEH-PPV OFET~10⁻⁴--
OLED/OLET---

Experimental Protocols

The accurate benchmarking of polymer performance relies on standardized experimental procedures. Below are detailed methodologies for the fabrication and characterization of OFETs and OSCs, synthesized from established research practices.

Organic Field-Effect Transistor (OFET) Fabrication and Characterization

A common device architecture for testing polymer performance is the bottom-gate, top-contact OFET.

Fabrication Workflow:

OFET Fabrication Workflow

Characterization:

  • Device Connection: The fabricated OFET is placed in a probe station under an inert atmosphere (e.g., nitrogen).

  • Electrical Measurements: A semiconductor parameter analyzer is used to measure the output and transfer characteristics.

    • Output Characteristics (Ids vs. Vds): The drain-source current (Ids) is measured as a function of the drain-source voltage (Vds) at various constant gate-source voltages (Vgs).

    • Transfer Characteristics (Ids vs. Vgs): The drain-source current (Ids) is measured as a function of the gate-source voltage (Vgs) at a constant, high drain-source voltage (in the saturation regime).

  • Parameter Extraction:

    • Field-Effect Mobility (μ): The mobility is calculated from the slope of the (Ids)1/2 vs. Vgs plot in the saturation regime using the following equation: Ids = (μ * Ci * W) / (2 * L) * (Vgs - Vth)² where Ci is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, and Vth is the threshold voltage.

    • On/Off Ratio: This is the ratio of the maximum on-current to the minimum off-current from the transfer characteristic curve.

Organic Solar Cell (OSC) Fabrication and Characterization

A standard bulk heterojunction (BHJ) solar cell architecture is commonly employed.

Fabrication Workflow:

OSC Fabrication Workflow

Characterization:

  • Device Testing: The fabricated OSC is tested under simulated sunlight (AM 1.5G, 100 mW/cm²) using a solar simulator.

  • Current-Voltage (J-V) Measurement: The current density (J) is measured as a function of voltage (V) to determine the key photovoltaic parameters.

  • Parameter Extraction:

    • Short-Circuit Current Density (Jsc): The current density at zero voltage.

    • Open-Circuit Voltage (Voc): The voltage at zero current.

    • Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as: FF = (Jmp * Vmp) / (Jsc * Voc) where Jmp and Vmp are the current density and voltage at the maximum power point.

    • Power Conversion Efficiency (PCE): The overall efficiency of the device, calculated as: PCE = (Jsc * Voc * FF) / Pin where Pin is the power of the incident light.

Logical Workflow for Polymer Benchmarking

The process of benchmarking a new polymer for organic electronics applications follows a logical progression from material synthesis to device optimization.

Polymer_Benchmarking_Workflow cluster_synthesis Material Synthesis & Characterization cluster_device_fab Device Fabrication cluster_device_char Device Characterization cluster_analysis Analysis & Optimization Synthesize Polymer Synthesis Characterize Structural & Optical Characterization (NMR, GPC, UV-Vis) Synthesize->Characterize OFET_Fab OFET Fabrication Characterize->OFET_Fab OSC_Fab OSC Fabrication Characterize->OSC_Fab OFET_Char OFET Electrical Testing (Mobility, On/Off Ratio) OFET_Fab->OFET_Char OSC_Char OSC Photovoltaic Testing (PCE, Jsc, Voc, FF) OSC_Fab->OSC_Char Compare Compare with Benchmarks OFET_Char->Compare OSC_Char->Compare Optimize Optimize Device Parameters (e.g., Annealing, Blend Ratio) Compare->Optimize Optimize->OFET_Fab Iterative Improvement Optimize->OSC_Fab Iterative Improvement

Polymer Benchmarking Workflow

This guide provides a foundational framework for comparing the performance of semiconducting polymers in organic electronic devices. The selection of materials and optimization of fabrication processes are critical steps in advancing the capabilities of this technology. Researchers are encouraged to adapt these protocols and expand upon this comparative analysis as new and improved materials become available.

References

Safety Operating Guide

Proper Disposal of 4-Methyl-2-vinylthiophene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of 4-Methyl-2-vinylthiophene is critical for ensuring laboratory safety and environmental protection. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this chemical. Adherence to these guidelines will help mitigate risks and ensure that waste is managed in accordance with regulatory standards.

This compound is classified as a highly flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin.[1][2] It also causes serious skin and eye irritation and is harmful to aquatic life with long-lasting effects.[2] Therefore, meticulous planning and execution of disposal procedures are paramount.

Hazard Classification & Disposal Considerations Guidance
GHS Hazard Classifications Flammable Liquid (Category 2), Acute Toxicity - Oral (Category 4), Acute Toxicity - Dermal (Category 4), Acute Toxicity - Inhalation (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A), Chronic Aquatic Toxicity (Category 3)[2]
Personal Protective Equipment (PPE) Wear protective gloves, flame-retardant antistatic protective clothing, and eye/face protection (safety goggles with side-shields).[3]
Handling & Storage Avoid contact with skin, eyes, and clothing.[1] Use only in a well-ventilated area and keep away from heat, sparks, open flames, and hot surfaces.[2] Store in a tightly closed container in a dry and well-ventilated place.[2]
Accidental Release Measures For spills, use an inert absorbent material. Collect and place in a suitable, closed container for disposal as hazardous waste.[1] Prevent the product from entering drains.[1][2]
Primary Disposal Method Dispose of contents and container at an approved waste disposal plant.[4]

Disposal Workflow

The following diagram outlines the step-by-step process for the safe disposal of this compound waste.

cluster_0 Waste Generation & Collection cluster_1 Temporary Storage cluster_2 Disposal A Generate Waste (e.g., unused reagent, contaminated materials) B Segregate Waste (Keep separate from incompatible materials) A->B C Collect in a Labeled, Closed Container (e.g., glass bottle with secure cap) B->C D Store in a Designated Hazardous Waste Area C->D E Ensure Area is Well-Ventilated and Away from Ignition Sources D->E F Arrange for Pickup by a Licensed Hazardous Waste Disposal Contractor E->F G Complete all Necessary Waste Manifests and Documentation F->G H Final Disposal at an Approved Waste Disposal Plant G->H

Caption: Workflow for the proper disposal of this compound.

Detailed Disposal Procedures

1. Waste Identification and Segregation:

  • Properly identify all waste containing this compound. This includes unused or expired chemicals, reaction byproducts, and contaminated materials such as gloves, absorbent pads, and glassware.

  • Segregate this compound waste from other waste streams, particularly from strong oxidizing agents with which it is incompatible.

2. Waste Collection and Labeling:

  • Collect liquid waste in a dedicated, leak-proof, and chemically compatible container. Borosilicate glass bottles with a secure screw cap are recommended.

  • Solid waste, such as contaminated lab supplies, should be collected in a separate, clearly labeled, and sealed container.

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the appropriate hazard pictograms (e.g., flammable, irritant).

3. Temporary Storage:

  • Store the sealed waste containers in a designated hazardous waste accumulation area.

  • This area must be well-ventilated and away from sources of ignition, such as heat, sparks, and open flames.[2]

  • Ensure that the storage area is secure and accessible only to authorized personnel.

4. Final Disposal:

  • The disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.[1][2][4]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.

  • Ensure that all required documentation, such as a hazardous waste manifest, is completed accurately and accompanies the waste shipment.

5. Emergency Procedures for Spills:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • Ensure adequate ventilation and eliminate all ignition sources.[1]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).

  • Collect the absorbed material into a sealed container for disposal as hazardous waste.[1]

  • Decontaminate the spill area and any affected equipment.

  • For large spills, contact your institution's EHS or emergency response team immediately.

References

Personal protective equipment for handling 4-Methyl-2-vinylthiophene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 4-Methyl-2-vinylthiophene, a compound that requires careful management due to its potential hazards.

Hazard Summary: this compound is a flammable liquid and may be harmful if swallowed or inhaled.[1] It can cause serious eye irritation and skin irritation.[2][3] As with many organic compounds, it is crucial to avoid direct contact and inhalation of vapors.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Body PartPPE ItemSpecifications and Standards
Eyes/Face Safety Glasses with Side Shields or Chemical GogglesMust meet ANSI Z87.1 or EN 166 standards. A face shield may be required for splash hazards.[4][5][6]
Hands Chemical-Resistant GlovesNitrile or PVC gloves are recommended.[4] Glove suitability and breakthrough time should be confirmed with the manufacturer's resistance guide.[4][6]
Body Flame-Retardant Laboratory CoatA lab coat made of Nomex® or similar flame-retardant material should be worn and fully buttoned.[2][6]
Respiratory Respirator (if required)Use a NIOSH/MSHA or European Standard EN 149 approved respirator if engineering controls are insufficient to maintain exposure below permissible limits.[3][5][6]
Feet Closed-Toe ShoesShoes must cover the entire foot.[6]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical to minimize exposure and ensure a safe working environment.

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area, preferably within a chemical fume hood.[3][5]

    • Ensure that an eyewash station and safety shower are readily accessible.[3][5]

    • Use explosion-proof electrical, ventilating, and lighting equipment.[2][5]

    • Ground and bond containers and receiving equipment to prevent static discharge.[2]

  • Donning PPE :

    • Before handling the chemical, put on all required personal protective equipment as detailed in the table above.

  • Chemical Handling :

    • Avoid direct contact with the skin and eyes.[1]

    • Do not eat, drink, or smoke in the handling area.[2]

    • Use only non-sparking tools.[2]

    • Keep the container tightly closed when not in use.[2]

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling.[2][3]

    • Remove and properly dispose of contaminated gloves and other disposable PPE.[2]

    • Clean the work area thoroughly.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect waste this compound and any materials contaminated with it (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed hazardous waste container.

  • Waste Disposal :

    • Dispose of the chemical waste through an approved hazardous waste disposal facility.[7] Do not pour it down the drain.[2]

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_ppe 2. Don PPE cluster_handling 3. Chemical Handling cluster_cleanup 4. Cleanup & Disposal A Verify Fume Hood Operation B Locate Eyewash & Safety Shower A->B C Assemble Necessary Equipment B->C G Transfer Chemical in Fume Hood C->G D Wear Lab Coat E Put on Safety Goggles D->E F Wear Chemical-Resistant Gloves E->F F->G H Keep Container Sealed G->H I Avoid Inhalation and Contact H->I J Dispose of Contaminated Materials in Labeled Waste Container I->J K Clean Work Surface J->K L Remove PPE K->L M Wash Hands Thoroughly L->M

Caption: Workflow for handling this compound.

References

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